BNT411
Description
Properties
Molecular Formula |
C24H33N5O3 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide |
InChI |
InChI=1S/C24H33N5O3/c1-17(30)28(18-9-15-32-16-10-18)12-5-6-13-29-21(11-14-31-2)27-22-23(29)19-7-3-4-8-20(19)26-24(22)25/h3-4,7-8,18H,5-6,9-16H2,1-2H3,(H2,25,26) |
InChI Key |
MOTWRGZBKMOCKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCCN1C(=NC2=C1C3=CC=CC=C3N=C2N)CCOC)C4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
BNT411: A Deep Dive into the Mechanism of Action of a Novel TLR7 Agonist in Cancer Immunotherapy
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
BNT411 is an intravenously administered, selective Toll-like receptor 7 (TLR7) agonist of the imidazoquinoline class, developed to induce a systemic, type I interferon-driven immune response for the treatment of solid tumors. By activating TLR7, predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells, this compound initiates a signaling cascade that leads to the activation of a broad range of innate and adaptive immune cells. This technical guide synthesizes the available preclinical rationale and clinical data to provide a comprehensive overview of this compound's mechanism of action, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.
Introduction to this compound and TLR7 Agonism in Oncology
The innate immune system plays a critical role in the initiation and propagation of anti-tumor immunity. Toll-like receptors (TLRs) are a class of pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), thereby triggering an inflammatory response. TLR7, which recognizes single-stranded RNA, is a key target for cancer immunotherapy due to its role in inducing the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.
This compound is a potent and selective small molecule agonist of TLR7.[1][2] Its systemic administration is designed to overcome the limitations of local delivery of TLR agonists and to induce a broad and robust anti-tumor immune response, particularly in combination with other cancer therapies such as checkpoint inhibitors and chemotherapy.[2][3]
Core Mechanism of Action
This compound's primary mechanism of action is the activation of the TLR7 signaling pathway within the endosomes of immune cells.
Cellular Targets and Signaling Cascade
The principal cellular targets of this compound are plasmacytoid dendritic cells (pDCs), which are professional type I interferon-producing cells. Upon binding to TLR7, this compound initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This triggers a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, ultimately leading to the activation of the transcription factors NF-κB and IRF7.
Activation of NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α and IL-6, while IRF7 activation is critical for the robust production of IFN-α.
Downstream Immunological Effects
The cytokines and chemokines produced upon TLR7 activation by this compound lead to a multi-faceted anti-tumor immune response:
-
Activation of Dendritic Cells (DCs): IFN-α promotes the maturation and activation of conventional DCs (cDCs), enhancing their ability to present tumor antigens to T cells.
-
Enhancement of NK Cell Activity: Type I interferons are potent activators of Natural Killer (NK) cells, augmenting their cytotoxic activity against tumor cells.
-
Promotion of Cytotoxic T Lymphocyte (CTL) Responses: The activated DCs prime and activate tumor-specific CD8+ T cells, leading to the generation of cytotoxic T lymphocytes that can directly kill cancer cells.
-
B Cell Activation: this compound can directly activate B cells through TLR7, potentially leading to the production of anti-tumor antibodies.
-
Modulation of the Tumor Microenvironment: The influx of activated immune cells and the presence of inflammatory cytokines can convert an immunologically "cold" tumor microenvironment into a "hot" one, making it more susceptible to immunotherapy.
Quantitative Data Summary
Detailed quantitative data from preclinical studies, such as EC50 values for TLR7 activation and specific cytokine concentrations, are not extensively available in the public domain. The following tables summarize the available quantitative data from clinical trials.
Pharmacokinetics of this compound (Monotherapy)
| Parameter | Value Range | Dose Range (µg/kg) |
| Cmax (ng/mL) | ~0.15 - 26.0 | 0.05 - 9.6 |
| t1/2 (hours) | ~7 | 0.05 - 9.6 |
| Data from a Phase I/IIa clinical trial (NCT04101357) in patients with advanced solid tumors.[4][5] |
Pharmacodynamics of this compound (Monotherapy)
| Biomarker | Fold Increase | Dose Level (µg/kg) |
| IP-10 | 2.7 - 9.2 | 2.4 |
| Data from a Phase I/IIa clinical trial (NCT04101357) in patients with solid tumors.[4] |
Clinical Observations (Monotherapy)
| Observation | Dose Level (µg/kg) |
| Immune System Activation | ≥ 4.8 |
| Prolonged Disease Control (≥16 weeks) | ≥ 4.8 |
| Data from a Phase I/IIa clinical trial (NCT04101357) in patients with advanced solid tumors.[2][4] |
Treatment-Related Adverse Events (TRAEs) of this compound (Monotherapy)
| Adverse Event | Grade | Dose Level (µg/kg) |
| Grade ≥3 TRAEs | ≥3 | ≥ 4.8 |
| Transient Lymphocytopenia | 4 | ≥ 4.8 |
| Fatigue | 3 | 7.2 |
| Cytokine Release Syndrome | 2 | 7.2 and 9.6 |
| Data from a Phase I/IIa clinical trial (NCT04101357) in patients with advanced solid tumors.[4] |
Experimental Protocols
Detailed experimental protocols for the preclinical characterization of this compound are not publicly available. The following are representative protocols for key assays used in the evaluation of TLR7 agonists.
In Vitro TLR7 Reporter Assay
Objective: To determine the potency and selectivity of a TLR7 agonist.
Methodology:
-
HEK-293 cells stably transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are seeded in 96-well plates.
-
Cells are incubated with serial dilutions of the TLR7 agonist (e.g., this compound) for 24 hours.
-
The supernatant is collected, and SEAP activity is measured using a colorimetric substrate.
-
Dose-response curves are generated, and the EC50 value is calculated.
-
Selectivity is assessed by performing the same assay using HEK-293 cells expressing other TLRs (e.g., TLR8).
Cytokine Profiling from Human PBMCs
Objective: To measure the cytokine and chemokine production induced by a TLR7 agonist in primary human immune cells.
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
PBMCs are seeded in 96-well plates and stimulated with various concentrations of the TLR7 agonist for 24-48 hours.
-
The cell culture supernatant is collected.
-
Cytokine and chemokine levels (e.g., IFN-α, TNF-α, IL-6, IP-10) are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of a TLR7 agonist in a preclinical model.
Methodology:
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The TLR7 agonist is administered intravenously at various doses and schedules.
-
Tumor growth is monitored regularly by caliper measurements.
-
At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
Conclusion
This compound is a promising systemic TLR7 agonist that has demonstrated a manageable safety profile and encouraging pharmacodynamic and preliminary efficacy signals in early clinical development. Its mechanism of action, centered on the induction of a type I interferon response and broad activation of the innate and adaptive immune systems, provides a strong rationale for its use in cancer immunotherapy, both as a monotherapy and in combination with other agents. Further clinical investigation is warranted to fully elucidate its therapeutic potential across various solid tumor indications.
References
BNT411: A Technical Whitepaper on its Toll-like Receptor 7 (TLR7) Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNT411 is a selective, intravenously administered small-molecule Toll-like receptor 7 (TLR7) agonist developed to systemically activate the innate and adaptive immune systems for cancer immunotherapy.[1][2] As an imidazoquinoline-based compound, this compound is designed to stimulate plasmacytoid dendritic cells (pDCs), leading to a Type 1 interferon-dominated cytokine release. This activity is intended to enhance pre-existing anti-tumor responses and induce new ones, particularly in combination with other cancer therapies like checkpoint inhibitors.[1][3] This document provides an in-depth technical overview of this compound's TLR7 agonist activity, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action.
Core Mechanism: TLR7 Agonism
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor integral to the innate immune system.[4][5] It primarily recognizes single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.[4] this compound, as a TLR7 agonist, mimics this natural activation process. Upon binding to TLR7 within the endosomes of immune cells, particularly pDCs, this compound triggers a downstream signaling cascade.[1][3] This leads to the activation of transcription factors like NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and, most notably, Type I interferons (IFNs).[4][5] The secreted IFNs then act on other immune cells, such as dendritic cells, natural killer (NK) cells, and T cells, to enhance their anti-tumor functions.[1][6] This process bridges the innate and adaptive immune responses, leading to a broad-based attack on cancerous cells.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TLR7 signaling pathway initiated by this compound and a general workflow for evaluating its agonist activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mouse model for pre-clinical study of human cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of BNT411: A Toll-like Receptor 7 Agonist for Immuno-oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNT411 is an investigational Toll-like receptor 7 (TLR7) agonist developed by BioNTech for the systemic treatment of solid tumors. As a key component of the innate immune system, TLR7 activation triggers a cascade of signaling events, leading to the production of type I interferons and pro-inflammatory cytokines. This, in turn, is expected to stimulate a broad anti-tumor immune response involving both innate and adaptive immune cells. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vivo anti-tumor activity, and the underlying experimental methodologies.
Mechanism of Action: TLR7 Agonism
This compound is a selective TLR7 agonist.[1][2] TLR7 is an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to its ligand, TLR7 initiates a signaling pathway that leads to the activation of transcription factors, including NF-κB and IRF7. This results in the production of type I interferons (IFN-α/β) and other inflammatory cytokines, which play a crucial role in orchestrating an anti-tumor immune response.
The proposed mechanism of action for this compound involves the systemic activation of the immune system to recognize and eliminate cancer cells.[3] The activation of pDCs by this compound is expected to lead to the maturation and activation of other immune cells, including cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and macrophages, ultimately fostering a robust anti-tumor environment.[2][3]
Signaling Pathway
The following diagram illustrates the simplified signaling pathway initiated by this compound through TLR7 activation.
Preclinical Efficacy
In Vivo Anti-Tumor Activity
Preclinical studies have demonstrated the anti-tumor activity of this compound in mouse tumor models.[1] While specific details regarding the tumor models and quantitative efficacy are limited in publicly available resources, a commercial supplier of this compound for research purposes has reported its efficacy with a specific dosing regimen.
Table 1: In Vivo Anti-Tumor Activity of this compound
| Compound | Dosage | Administration Route | Dosing Schedule | Model System | Reported Outcome | Reference |
| This compound | 3 mg/kg | Intravenous (i.v.) | 8 administrations with 4 to 5-day intervals | Mouse tumor models | Demonstrates anti-tumor activity | [1] |
Experimental Protocols
Details of the experimental protocols for the in vivo studies are not extensively published. However, based on standard practices for evaluating anti-tumor efficacy in mouse models, the following general methodology can be inferred.
General In Vivo Efficacy Study Workflow:
Key Methodological Components:
-
Cell Lines and Animal Models: The specific syngeneic or xenograft mouse tumor models used for this compound evaluation have not been publicly disclosed. The choice of model is critical for assessing immune-mediated anti-tumor effects.
-
Tumor Implantation: Tumor cells are typically implanted subcutaneously or orthotopically into immunocompetent mice.
-
Treatment Administration: As reported, this compound is administered intravenously.[1]
-
Efficacy Endpoints: Standard endpoints for such studies include tumor growth inhibition (TGI), complete or partial tumor regressions, and overall survival.
In Vitro Data
As of the current date, specific quantitative in vitro data for this compound, such as half-maximal effective concentration (EC50) for TLR7 activation or half-maximal inhibitory concentration (IC50) in cell viability assays, are not available in the public domain. However, it is stated that this compound can induce the release of IFN-α in vitro.[1]
Table 2: In Vitro Activity of this compound
| Assay Type | Cell System | Measured Endpoint | Reported Outcome | Reference |
| TLR7 Activation Assay | Not specified | IFN-α release | Induces IFN-α release | [1] |
Summary and Future Directions
The available preclinical data, although limited in detail, indicate that this compound is a selective TLR7 agonist with in vivo anti-tumor activity in mouse models. The mechanism of action is consistent with the known biology of TLR7 activation, leading to the induction of an innate and subsequent adaptive anti-tumor immune response.
For a more comprehensive understanding of the preclinical profile of this compound, further data would be beneficial in the following areas:
-
Detailed In Vitro Characterization: Including EC50 values for TLR7 activation in various cell-based assays and cytokine profiling.
-
Comprehensive In Vivo Efficacy Data: Including details on the specific tumor models, quantitative tumor growth inhibition, survival data, and immunological correlates of the anti-tumor response.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate drug exposure with the observed biological and anti-tumor effects.
-
Toxicology Studies: Detailed reports from preclinical toxicology assessments.
The progression of this compound into clinical trials suggests that a more extensive preclinical data package exists. Researchers and professionals interested in further details are encouraged to monitor for forthcoming publications and presentations at major scientific conferences.
References
BNT411: A Toll-like Receptor 7 Agonist for Potent Activation of Innate and Adaptive Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BNT411 is a systemically administered, selective Toll-like receptor 7 (TLR7) agonist designed to elicit a broad and robust anti-tumor immune response. By activating TLR7, predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells, this compound initiates a signaling cascade that bridges the innate and adaptive immune systems. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical findings. It details the downstream signaling pathways, presents available quantitative data on immune cell activation and cytokine induction, and outlines the experimental methodologies employed in its evaluation. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel cancer immunotherapies.
Introduction
The innate immune system serves as the first line of defense against pathogens and cellular stress, and its activation is critical for the subsequent priming of a durable and specific adaptive immune response. Toll-like receptors (TLRs) are a key class of pattern recognition receptors (PRRs) that recognize conserved molecular patterns associated with pathogens or cellular damage, thereby initiating a potent inflammatory response. TLR7, an endosomal receptor, recognizes single-stranded RNA (ssRNA) viruses and synthetic small molecules like imidazoquinolines.
This compound is an investigational imidazoquinoline-based TLR7 agonist that is administered intravenously.[1] Its systemic delivery is intended to activate pDCs, leading to a type I interferon (IFN)-dominant cytokine release.[1] This, in turn, is expected to stimulate a wide range of immune cells, including natural killer (NK) cells, monocytes, and dendritic cells (DCs), and to promote the development of a robust, tumor-specific adaptive immune response mediated by cytotoxic T lymphocytes (CTLs) and B cells.[1] This whitepaper will delve into the core mechanisms by which this compound activates both arms of the immune system, presenting the available data from clinical investigations.
Mechanism of Action: TLR7-Mediated Immune Activation
This compound exerts its immunostimulatory effects by binding to and activating TLR7 within the endosomes of immune cells. This binding event triggers a conformational change in the TLR7 dimer, initiating a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.
Innate Immune Activation
The initial phase of this compound-mediated immune activation involves the rapid engagement of the innate immune system.
-
Plasmacytoid Dendritic Cells (pDCs): As the primary expressors of TLR7, pDCs are the principal targets of this compound. Upon activation, they produce large quantities of type I interferons (IFN-α/β).
-
Natural Killer (NK) Cells: Type I IFNs and other cytokines produced by activated pDCs and monocytes lead to the potent activation of NK cells, enhancing their cytotoxic capacity against tumor cells.
-
Monocytes and Macrophages: this compound stimulates monocytes and macrophages, promoting their differentiation and phagocytic activity.
-
Conventional Dendritic Cells (cDCs): Activated pDCs and the resulting cytokine milieu promote the maturation and activation of cDCs, which are crucial for antigen presentation to T cells.
Adaptive Immune Activation
The innate immune response triggered by this compound is instrumental in shaping the subsequent adaptive immune response.
-
T Cell Priming and Effector Function: Activated and mature cDCs migrate to lymph nodes where they present tumor-associated antigens to naive T cells. The presence of a pro-inflammatory microenvironment, rich in type I IFNs and other cytokines, promotes the differentiation of naive CD8+ T cells into cytotoxic T lymphocytes (CTLs) and CD4+ T cells into T helper 1 (Th1) cells. These effector T cells can then infiltrate the tumor microenvironment and mediate tumor cell killing.
-
B Cell Activation and Antibody Production: this compound can directly activate B cells through TLR7 signaling, promoting their proliferation, differentiation into plasma cells, and production of antibodies.
Signaling Pathways
The binding of this compound to TLR7 initiates a well-defined signaling cascade, as depicted in the diagram below.
Caption: this compound-mediated TLR7 signaling pathway.
Quantitative Data from Clinical Investigations
The following tables summarize the key quantitative findings from the first-in-human phase I/IIa clinical trial of this compound (NCT04101357) in patients with solid tumors. It is important to note that this data is from preliminary reports and conference abstracts, and a full peer-reviewed publication with more detailed data is not yet available.
Table 1: Pharmacodynamic and Clinical Activity of this compound
| Parameter | Dose Level | Observation | Citation |
| Cytokine Induction | 2.4 µg/kg | 2.7–9.2 fold increase in interferon-γ induced protein 10 (IP-10) in 3 out of 4 patients. | [1][2][3] |
| Immune Cell Activation | ≥4.8 µg/kg | Marked activation of DCs, monocytes, NK cells, T cells, and B cells. | [1] |
| Type I Interferon Release | ≥4.8 µg/kg | Systemic pulsatile release of type I interferon and proinflammatory cytokines. | [1] |
| Clinical Activity | ≥4.8 µg/kg | Prolonged disease control for ≥16 weeks observed in 6 patients across various tumor types. | [4][5] |
| Best Response | Dose Level 4 | 5 months of stable disease in one patient with squamous cell carcinoma of the lung. | [2][3] |
Table 2: Pharmacokinetics of this compound
| Parameter | Value | Citation |
| Pharmacokinetics | Linear | [4][5] |
| Cmax (preliminary) | ca. 0.15–26.0 ng/mL | [4][5] |
| t1/2 (preliminary) | ca. 7 h | [4][5] |
Experimental Protocols
While detailed experimental protocols from a full publication are not yet available, the following outlines the general methodologies employed in the clinical evaluation of this compound based on information from clinical trial registries and conference abstracts.
Clinical Trial Design (NCT04101357)
A first-in-human, open-label, multi-center, phase I/IIa trial was conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound.
-
Part 1A (Monotherapy Dose Escalation): Patients with metastatic or unresectable solid tumors who have exhausted available treatment options received this compound as a single agent. A 3+3 dose-escalation schema was followed, with this compound administered by intravenous infusion once weekly for 4 cycles, and every 3 weeks thereafter.[1][4][5]
-
Part 1B (Combination Therapy Dose Escalation): This part was designed to evaluate this compound in combination with atezolizumab, carboplatin, and etoposide in patients with chemotherapy-naïve extensive-stage small cell lung cancer (ES-SCLC).[2][3]
-
Endpoints: The primary endpoints were safety and the determination of the maximum tolerated dose (MTD) and/or recommended phase 2 dose (RP2D). Secondary endpoints included pharmacokinetics, pharmacodynamic profiling of immune activation, and preliminary efficacy based on RECIST 1.1.[2][3]
Caption: Experimental workflow for the this compound-01 clinical trial.
Pharmacodynamic Assessments
-
Cytokine Analysis: Plasma levels of various cytokines and chemokines, including IP-10, were likely measured using multiplex immunoassays (e.g., Luminex-based assays or Meso Scale Discovery) or enzyme-linked immunosorbent assays (ELISA) at baseline and various time points post-BNT411 administration.
-
Immune Cell Phenotyping and Activation: Peripheral blood mononuclear cells (PBMCs) were likely isolated from whole blood samples at different time points. Multi-color flow cytometry would have been used to enumerate and characterize various immune cell subsets (T cells, B cells, NK cells, monocytes, DCs). The expression of activation markers (e.g., CD69, CD86, HLA-DR) on these cell populations would have been quantified to assess the level of immune activation.
Conclusion
This compound, a selective TLR7 agonist, has demonstrated a manageable safety profile and encouraging signs of immune activation and clinical activity in early-phase clinical trials.[4][5] By potently stimulating the innate immune system, particularly pDCs, this compound initiates a cascade of events that leads to the activation of a broad range of immune effector cells and the induction of a pro-inflammatory tumor microenvironment. This robust activation of both innate and adaptive immunity underscores the potential of this compound as a promising agent in cancer immunotherapy, both as a monotherapy and in combination with other anti-cancer agents. Further clinical development and more detailed data from completed studies will be crucial to fully elucidate the therapeutic potential of this novel immunomodulatory agent.
References
BNT411: A Deep Dive into its Molecular Targets and Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BNT411 is an investigational intravenously administered, imidazoquinoline-based Toll-like receptor 7 (TLR7) agonist developed by BioNTech.[1] As a selective TLR7 agonist, this compound is designed to systemically activate the innate and adaptive immune systems to elicit a potent anti-tumor response.[2] This technical guide provides a comprehensive overview of the molecular targets and signaling pathways of this compound, supported by quantitative data from clinical trials and detailed experimental methodologies.
Molecular Target: Toll-like Receptor 7 (TLR7)
The primary molecular target of this compound is the Toll-like receptor 7 (TLR7), a member of the TLR family of pattern recognition receptors. TLR7 is predominantly expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells.[1][3] Its natural ligands are single-stranded RNA (ssRNA) viruses. This compound, as a synthetic small molecule agonist, mimics these viral components to activate TLR7 and initiate an immune cascade.
This compound is classified as an imidazoquinoline derivative, a class of compounds known for their potent TLR7 agonistic activity.[1][4][5] The specific structure of these molecules allows for high-affinity binding to the TLR7 receptor, leading to its dimerization and the recruitment of intracellular adaptor proteins.[6][7]
Signaling Pathways
The activation of TLR7 by this compound triggers a downstream signaling cascade primarily through the MyD88-dependent pathway. This pathway is crucial for the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are central to the anti-tumor effects of this compound.
MyD88-Dependent Signaling Pathway
Upon binding of this compound to TLR7 in the endosome, the receptor undergoes a conformational change, leading to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. This initiates a series of intracellular events:
-
Complex Formation: MyD88 recruits IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1.
-
TRAF6 Activation: The activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), leading to TRAF6 ubiquitination and activation.
-
NF-κB and MAPK Activation: Activated TRAF6 triggers the activation of two major downstream pathways:
-
NF-κB Pathway: Leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
MAPK Pathway: Activates transcription factors like AP-1, which also contribute to the expression of inflammatory genes.
-
-
IRF7 Activation and Type I IFN Production: In pDCs, the MyD88-IRAK4-TRAF6 complex also activates interferon regulatory factor 7 (IRF7). Activated IRF7 translocates to the nucleus and induces the transcription of type I interferons (IFN-α and IFN-β).
The systemic release of type I interferons and pro-inflammatory cytokines leads to the broad activation of various immune cells, including dendritic cells (DCs), monocytes, natural killer (NK) cells, T cells, and B cells.[1][3] This comprehensive immune stimulation is intended to enhance pre-existing anti-tumor responses and induce new, durable anti-cancer immunity.[3]
Caption: this compound-induced TLR7 signaling via the MyD88-dependent pathway.
Quantitative Data from Clinical Trials
The following tables summarize key data from the dose-escalation part of the Phase I/IIa clinical trial this compound-01 (NCT04101357).
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients | 45 |
| Median Age (years) | 59 |
| Gender (Female) | 20 (44.4%) |
| Median Prior Lines of Therapy | 3 |
| ECOG Performance Status 0-1 | All Patients |
Source: Updated results as of February 16, 2024.[1]
Table 2: Treatment-Related Adverse Events (TRAEs) in ≥10% of Patients
| Adverse Event | Any Grade (N=45) | Grade ≥3 (N=45) |
| Fatigue | 14 (31.1%) | 2 (Grade 3) |
| Pyrexia | 14 (31.1%) | N/A |
| Chills | 12 (26.7%) | N/A |
| Nausea | 12 (26.7%) | N/A |
Source: Updated results as of February 16, 2024.[1]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Dose Range | 0.05 to 9.6 µg/kg |
| Cmax (preliminary) | ~0.15–26.0 ng/mL |
| t1/2 (half-life) | ~7 hours |
| Pharmacokinetics | Linear |
Source: Updated results as of February 16, 2024.[1]
Table 4: Pharmacodynamic and Clinical Activity
| Parameter | Finding |
| Immune Modulation | Marked activation of DCs, monocytes, NK, T, and B cells at doses ≥4.8 µg/kg. |
| Cytokine Release | Systemic pulsatile release of type I interferon and pro-inflammatory cytokines at doses ≥4.8 µg/kg. |
| Clinical Activity | Prolonged disease control (≥16 weeks) observed in 6 patients at doses ≥4.8 µg/kg. |
Source: Updated results as of February 16, 2024.[1][3]
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the activity of TLR7 agonists like this compound.
In Vitro TLR7 Agonist Activity Assay Using Human PBMCs
This assay assesses the ability of this compound to induce cytokine production in human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation: Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO). A known TLR7 agonist like imiquimod can be used as a positive control.[8]
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the levels of key cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using a sandwich ELISA or a multiplex bead-based immunoassay.
Caption: Workflow for in vitro assessment of this compound activity in PBMCs.
Flow Cytometry for Immune Cell Profiling
This protocol is used to identify and quantify different immune cell populations and their activation status in patient blood samples.[9][10][11]
-
Sample Collection: Collect whole blood from patients at baseline and at various time points after this compound administration.
-
Staining:
-
Aliquot 100 µL of whole blood into flow cytometry tubes.
-
Add a cocktail of fluorescently-conjugated antibodies specific for surface markers of different immune cell subsets (e.g., CD3 for T cells, CD19 for B cells, CD56 for NK cells, CD11c for dendritic cells, CD14 for monocytes) and activation markers (e.g., CD69, CD86, HLA-DR).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Lysis: Lyse red blood cells using a lysis buffer.
-
Washing: Wash the cells with PBS containing 2% FBS.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to gate on specific cell populations and quantify the expression of activation markers.
Sandwich ELISA for Cytokine Measurement in Human Serum
This protocol is used to measure the concentration of specific cytokines in the serum of patients treated with this compound.[12][13][14]
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add patient serum samples and a serial dilution of a known concentration of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentration in the patient samples.
Conclusion
This compound is a potent TLR7 agonist that activates the immune system through the MyD88-dependent signaling pathway, leading to the production of type I interferons and pro-inflammatory cytokines. This mechanism results in the broad activation of innate and adaptive immune cells, which has shown early signs of clinical activity in patients with advanced solid tumors. The data from the this compound-01 trial demonstrate a manageable safety profile and provide a clear pharmacodynamic response, supporting further clinical development of this compound as a promising immuno-oncology agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other TLR7 agonists in the field of cancer immunotherapy.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further Exploration of the Structure-Activity Relationship of Imidazoquinolines; Identification of Potent C7 Substituted Imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased responsiveness of peripheral blood mononuclear cells to in vitro TLR 2, 4 and 7 ligand stimulation in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicallab.com [clinicallab.com]
- 10. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Cytokine elisa kit | Sigma-Aldrich [sigmaaldrich.com]
- 14. protocols.io [protocols.io]
Pharmacodynamics of BNT411 in Solid Tumor Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNT411 is an investigational intravenously administered, small-molecule Toll-like receptor 7 (TLR7) agonist.[1] Developed by BioNTech, it is designed to systemically activate the innate and adaptive immune systems to elicit anti-tumor responses.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in solid tumor models, drawing from available clinical and preclinical data. Due to the limited public availability of extensive preclinical data specifically for this compound, this guide incorporates representative findings from other systemic TLR7 agonists in solid tumor models to provide a thorough understanding of the compound class's mechanism of action and anti-tumor activity.
Core Mechanism of Action: TLR7 Agonism
This compound functions by binding to and activating Toll-like receptor 7, a key pattern recognition receptor primarily expressed in the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs).[4][5] This activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α/β).[5] The subsequent immune activation involves the maturation and activation of dendritic cells (DCs), natural killer (NK) cells, monocytes, and B cells, ultimately leading to the priming and activation of tumor-antigen-specific CD8+ T cells.[5][6]
Signaling Pathway
The binding of this compound to TLR7 initiates a signaling cascade predominantly through the MyD88-dependent pathway. This involves the recruitment of adaptor proteins like MyD88 and subsequent activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this leads to the activation of transcription factors such as NF-κB and IRF7, driving the expression of type I interferons and other pro-inflammatory cytokines.
Caption: this compound-induced TLR7 signaling cascade.
Pharmacodynamic Effects in Solid Tumor Models
The pharmacodynamic effects of this compound and other systemic TLR7 agonists have been evaluated in both preclinical solid tumor models and in clinical trials involving patients with advanced solid tumors.
Preclinical In Vivo Efficacy (Representative Data)
While specific this compound preclinical efficacy data is not extensively published, studies on other systemic TLR7 agonists in syngeneic mouse tumor models provide valuable insights into the expected anti-tumor activity.
| Tumor Model | Treatment Regimen | Key Findings | Reference |
| CT26 (Colon Carcinoma) | Systemic administration of a TLR7 agonist | Significant inhibition of tumor growth, induction of tumor-specific T-cell responses, and establishment of immunological memory against tumor rechallenge. | [4] |
| MC38 (Colon Adenocarcinoma) | Intratumoral administration of a TLR7/8 agonist | Sustained anti-tumor activity, local immune cell activation, and enhanced efficacy when combined with other immunotherapies. | [7] |
| B16-OVA (Melanoma) | Intratumoral administration of a TLR7/8 agonist | Promotion of a Th1 polarized immune response, activation of NK and CD8+ T cells, and inhibition of tumor growth. | [2] |
Clinical Pharmacodynamics in Solid Tumors
Data from the first-in-human Phase I/IIa clinical trial of this compound (NCT04101357) in patients with solid tumors has demonstrated clear pharmacodynamic effects indicative of immune activation.[1][6]
| Dose Level | Pharmacodynamic Marker | Observation | Reference |
| ≥ 4.8 µg/kg | Immune Cell Activation | Marked activation of dendritic cells, monocytes, NK cells, T cells, and B cells. | [6] |
| 2.4 µg/kg (DL5) | Cytokine Induction (IP-10) | 2.7 to 9.2-fold increase in plasma IP-10 (interferon-γ induced protein 10) in 3 out of 4 patients. | [1] |
| ≥ 4.8 µg/kg | Cytokine Release | Systemic pulsatile release of type I interferon and pro-inflammatory cytokines. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. Below are representative protocols for key experiments.
In Vivo Solid Tumor Efficacy Study
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of a systemic TLR7 agonist in a syngeneic mouse model.
Caption: Workflow for an in vivo efficacy study.
Methodology:
-
Animal Models: 6-8 week old female BALB/c mice are typically used for the CT26 colon carcinoma model.[7]
-
Tumor Cell Culture: CT26 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tumor Inoculation: Mice are subcutaneously inoculated with 1 x 10^6 CT26 cells in 100 µL of phosphate-buffered saline (PBS) into the right flank.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound (or a similar TLR7 agonist) is administered intravenously at specified doses and schedules. The vehicle control group receives the formulation buffer.
-
Tumor Measurement: Tumor dimensions are measured two to three times weekly using digital calipers, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint Analysis: The primary endpoints are typically tumor growth inhibition and overall survival. At the end of the study, tumors may be excised for further analysis (e.g., immune cell infiltration).
Immune Cell Activation Assay (Flow Cytometry)
This protocol outlines a method to assess the activation of various immune cell populations in peripheral blood following treatment.
Methodology:
-
Sample Collection: Whole blood is collected from treated and control animals (or patients) at specified time points.
-
Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.
-
Antibody Staining: The remaining peripheral blood mononuclear cells (PBMCs) are stained with a cocktail of fluorescently labeled antibodies against various cell surface markers to identify different immune cell populations (e.g., CD3 for T cells, CD19 for B cells, CD56 for NK cells, CD11c for dendritic cells) and activation markers (e.g., CD69, CD86, HLA-DR).
-
Flow Cytometry Analysis: Stained cells are acquired on a flow cytometer.
-
Data Analysis: The percentage of activated cells within each immune cell population is determined using flow cytometry analysis software.
Cytokine Profiling (Multiplex Immunoassay)
This protocol describes a method for quantifying the levels of multiple cytokines in plasma or serum.
Methodology:
-
Sample Preparation: Plasma or serum is isolated from blood samples collected from treated and control subjects.
-
Multiplex Bead-Based Immunoassay: A multiplex immunoassay kit (e.g., Luminex-based) is used to simultaneously measure the concentrations of multiple cytokines (e.g., IFN-α, IP-10, TNF-α, IL-6).
-
Assay Procedure: The assay is performed according to the manufacturer's instructions, which typically involves incubating the samples with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
Data Acquisition and Analysis: The plate is read on a multiplex analyzer, and the concentrations of each cytokine are calculated based on a standard curve.
Conclusion
This compound, as a systemic TLR7 agonist, demonstrates a potent ability to activate both the innate and adaptive immune systems. The pharmacodynamic effects observed in clinical trials, including the activation of a broad range of immune cells and the induction of a type I interferon response, are consistent with its proposed mechanism of action. While detailed preclinical data for this compound in solid tumor models is not widely available, representative studies with similar TLR7 agonists highlight the potential for significant anti-tumor efficacy. The experimental protocols provided in this guide offer a framework for the continued investigation of the pharmacodynamics of this compound and other novel immunomodulatory agents in the field of oncology. Further research into the nuanced effects of this compound on the tumor microenvironment will be crucial for optimizing its clinical development, both as a monotherapy and in combination with other cancer treatments.
References
- 1. BioNTech to Present New Clinical and Preclinical Data Across Multiple Immuno-Oncology Programs at 36th SITC Annual Meeting | BioNTech [investors.biontech.de]
- 2. BioNTech to Present Clinical and Preclinical Data Across mRNA and Next-Generation Immuno-Oncology Priority Programs at AACR 2025 | BioNTech [investors.biontech.de]
- 3. BioNTech to Present Clinical Data Updates for Personalized [globenewswire.com]
- 4. BioNTech to Present New Clinical and Preclinical Data Across Multiple Immuno-Oncology Programs at 36th SITC Annual Meeting | BioNTech [investors.biontech.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1stoncology.com [1stoncology.com]
BNT411 for Non-Small Cell Lung Cancer Research: A Technical Guide
Introduction: BNT411 is an investigational, intravenously administered Toll-like receptor 7 (TLR7) agonist developed by BioNTech. As an immunomodulatory agent, its primary goal is to stimulate a broad innate and adaptive immune response against tumor cells. The therapeutic rationale is based on the potential of TLR7 agonists to convert immunologically "cold" tumors, which are often unresponsive to immunotherapy, into "hot" tumors with an inflamed microenvironment more susceptible to immune-mediated destruction.
While a significant portion of the clinical investigation for this compound in lung cancer has focused on its use in combination therapy for Small Cell Lung Cancer (SCLC), the initial first-in-human trial also included patients with various solid tumors, including Non-Small Cell Lung Cancer (NSCLC), in its monotherapy arm. This guide provides a detailed overview of this compound's mechanism of action, available clinical data from its monotherapy application in solid tumors, and the experimental protocols employed, offering a foundational resource for researchers in the field of NSCLC.
Mechanism of Action: TLR7-Mediated Immune Activation
This compound functions by targeting TLR7, a key receptor of the innate immune system primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells. Activation of TLR7 initiates a downstream signaling cascade via the MyD88-dependent pathway. This leads to the activation of transcription factors, most notably Interferon Regulatory Factor 7 (IRF7), which drives the production of large amounts of Type I interferons (IFN-α/β). These interferons play a central role in bridging the innate and adaptive immune systems, leading to the activation of cytotoxic CD8+ T cells, Natural Killer (NK) cells, and a broad modulation of the immune response intended to enhance pre-existing anti-tumor activity and generate new responses.[1][2]
Clinical Research: The this compound-01 Trial
The primary source of clinical data for this compound comes from the first-in-human, open-label, multi-center Phase I/IIa trial, designated this compound-01 (NCT04101357).[1][2][3] This trial was designed to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound.
Experimental Protocols: this compound-01 Study Design
The trial consisted of multiple parts, with Part 1A being the most relevant for solid tumors like NSCLC.[2][3]
-
Part 1A: Monotherapy Dose Escalation
-
Patient Population: Patients with metastatic or unresectable solid tumors (including NSCLC) who had exhausted available standard therapy options.[2][3]
-
Study Design: An accelerated 3+3 dose-escalation schema was used to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[1]
-
Dosing Schedule: this compound was administered via intravenous infusion once weekly for the first four weeks (one cycle), followed by administration every three weeks until disease progression or unacceptable toxicity.[1][2]
-
-
Part 1B: Combination Therapy Dose Escalation
-
Part 2: Expansion Cohorts
-
Designed to further explore this compound as a monotherapy or in combination therapy in selected tumor indications.[3]
-
-
Key Endpoints:
Quantitative Data from this compound Monotherapy (Part 1A)
The following tables summarize the publicly available data from the monotherapy dose-escalation arm (Part 1A), which included patients with various solid tumors.
Table 1: Safety and Preliminary Efficacy (as of July 1, 2021)
| Parameter | Observation | Grade |
|---|---|---|
| Drug-Related Adverse Events | ||
| Pyrexia | Reported in 2 of 11 patients (18.2%) | 1 and 3 |
| Anemia | Reported in 2 of 11 patients (18.2%) | 1 and 2 |
| Dose Limiting Toxicities (DLTs) | None reported | N/A |
| Serious Adverse Events (SAEs) | No related SAEs reported | N/A |
| Grade 4-5 Adverse Events | None reported | N/A |
| Preliminary Efficacy | ||
| Best Response (NSCLC) | 5 months of stable disease in one patient with squamous cell carcinoma of the lung | N/A |
(Data sourced from Symeonides et al., 2021)[1][2]
Table 2: Pharmacodynamic (PD) Response
| Biomarker | Dose Level | Observation |
|---|---|---|
| Interferon-γ induced protein (IP-10) | Dose Level 5 (2.4 µg/kg) | 2.7 to 9.2-fold increase observed in 3 of 4 patients |
(Data sourced from Symeonides et al., 2021)[1][2]
Summary and Future Directions
The initial data from the this compound-01 trial indicates that this compound monotherapy has an acceptable safety profile in heavily pretreated patients with solid tumors.[1][2] The pharmacodynamic results, showing a dose-dependent increase in the immune activation marker IP-10, provide evidence of target engagement.[1][2]
For NSCLC research, the key finding is the signal of clinical activity, with one patient achieving stable disease for five months.[1][2] While this is an early and isolated result, it supports the underlying hypothesis that TLR7 agonism can impact tumor control. Given the mechanism of action, the true potential of this compound in NSCLC is likely to be realized in combination with other therapeutic modalities, particularly immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). By converting "cold" NSCLC tumors into an inflamed phenotype, this compound could potentially overcome resistance to checkpoint blockade, a major clinical challenge. Further investigation in dedicated NSCLC cohorts, both as a monotherapy and in rational combinations, is warranted to fully elucidate its therapeutic potential.
References
Investigating BNT411 in Pancreatic Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: BNT411 is a novel, selective Toll-like receptor 7 (TLR7) agonist designed to activate both the innate and adaptive immune systems for cancer immunotherapy.[1][2] While clinical development is exploring its potential across various solid tumors, including pancreatic cancer, detailed preclinical data specifically in pancreatic cancer models remains limited in the public domain.[3] This technical guide synthesizes the available information on this compound and the broader class of TLR7 agonists to provide a framework for its investigation in pancreatic cancer research.
Core Mechanism of Action: TLR7 Agonism
This compound functions by binding to and activating TLR7, an endosomal receptor primarily expressed on immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[2][4] This activation triggers a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRFs (Interferon Regulatory Factors).[4][5] The subsequent production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines stimulates a robust anti-tumor immune response.[1][4] This includes the enhanced activation and cytolytic function of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), promoting a Th1-mediated immune response.[4]
Preclinical and Clinical Data Summary
Direct preclinical studies of this compound in pancreatic cancer models are not extensively published. However, preclinical studies in various mouse tumor models have shown that this compound induces a potent, type-1 interferon-dominant cytokine release and stimulates antigen-specific CD8+ T cells, B cells, and innate immune cells, resulting in significant anti-tumor activity.[1]
A first-in-human Phase I/IIa clinical trial (NCT04101357) has evaluated this compound as a monotherapy in patients with various solid tumors, including pancreatic cancer, and in combination with other agents in extensive-stage small cell lung cancer.[3][6]
Table 1: Summary of Available Data on this compound
| Parameter | Finding | Source |
| Mechanism | Selective TLR7 agonist | [1][2] |
| Preclinical Models | Demonstrates anti-tumor activity in various mouse tumor models. | [1] |
| Suggested In Vivo Dosing (Mouse) | 3 mg/kg; intravenous; administered 8 times with a 4 to 5-day interval. | [1] |
| Phase I/IIa Clinical Trial (NCT04101357) | Investigated in patients with metastatic or unresectable solid tumors, including pancreatic cancer. | [3] |
| Clinical Observations | Manageable safety profile in heavily pretreated patients with solid cancers. Early signals of clinical activity and prolonged disease control (≥16 weeks) were observed in some patients at dose levels ≥4.8 μg/kg. | [6] |
Experimental Protocols for Pancreatic Cancer Models
The following are representative protocols for investigating this compound in preclinical pancreatic cancer models, based on its known mechanism and data from other TLR7 agonists.
In Vitro Immune Cell Activation Assay
Objective: To determine the ability of this compound to activate immune cells, particularly dendritic cells and lymphocytes.
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or splenocytes from mice.
-
Culture the cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
After 24-48 hours of incubation, collect the supernatant to measure cytokine production (e.g., IFN-α, IL-12, TNF-α) using ELISA or a multiplex cytokine assay.
-
Analyze the expression of activation markers (e.g., CD80, CD86, HLA-DR) on dendritic cells (identified by CD11c) and other immune cell populations using flow cytometry.
In Vivo Syngeneic Mouse Model of Pancreatic Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model of pancreatic cancer.
Methodology:
-
Select a suitable syngeneic mouse model, such as C57BL/6 mice, and a compatible pancreatic cancer cell line (e.g., KPC cells derived from the LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre mouse model).
-
Implant the pancreatic cancer cells orthotopically into the pancreas of the mice.
-
Once tumors are established (e.g., palpable or detectable by imaging), randomize the mice into treatment and control groups.
-
Administer this compound intravenously at a dose of 3 mg/kg every 4-5 days for a total of 8 doses. The control group should receive a vehicle control (e.g., PBS).[1]
-
Monitor tumor growth regularly using calipers (for subcutaneous models) or non-invasive imaging (e.g., ultrasound or bioluminescence for orthotopic models).
-
Record survival data.
-
At the end of the study, harvest tumors and spleens for immunological analysis, including flow cytometry to assess the infiltration and activation of T cells, NK cells, and dendritic cells within the tumor microenvironment.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound activates TLR7 signaling.
Caption: Workflow for in vivo this compound studies.
Conclusion and Future Directions
This compound represents a promising immunotherapeutic agent with a clear mechanism of action. While direct preclinical evidence in pancreatic cancer is emerging, the data from other solid tumors and the known biology of TLR7 agonists provide a strong rationale for its investigation in this challenging disease. Future preclinical studies should focus on elucidating the efficacy of this compound in various pancreatic cancer models, including those that are resistant to standard chemotherapy and other immunotherapies. Combination strategies, for instance with checkpoint inhibitors or targeted therapies, will also be a critical area of investigation to unlock the full potential of this compound for patients with pancreatic cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BNT411: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development history of BNT411, a systemically administered Toll-like Receptor 7 (TLR7) agonist. The content herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this investigational immuno-oncology agent.
Introduction to this compound
This compound is a selective, intravenously administered small molecule TLR7 agonist developed by BioNTech.[1][2] It belongs to the imidazoquinoline class of compounds, which are known for their potent immunostimulatory properties.[2][3] By activating TLR7, this compound is designed to stimulate a broad innate and adaptive immune response against solid tumors.[4] The core of its mechanism of action lies in the activation of plasmacytoid dendritic cells (pDCs), leading to a Type 1 interferon (IFN)-dominated cytokine release.[3][5] This cascade is intended to enhance pre-existing anti-tumor responses and induce new ones through the activation of cytotoxic CD8+ T cells, natural killer (NK) cells, and macrophages.[5]
Discovery and Preclinical Development
While specific details on the initial discovery and lead optimization of this compound have not been extensively published, the development process can be inferred from the established principles of drug discovery for small molecule TLR7 agonists and BioNTech's known expertise in immuno-oncology.
Putative Discovery and Lead Optimization Workflow
The discovery of a potent and selective TLR7 agonist like this compound would have likely followed a structured workflow involving high-throughput screening, medicinal chemistry-driven lead optimization, and comprehensive in vitro and in vivo characterization.
Experimental Protocols: Preclinical Evaluation
In Vitro Potency and Selectivity Assays:
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) or isolated pDCs would be stimulated with varying concentrations of this compound. The production of key cytokines such as IFN-α, TNF-α, and IL-12 would be measured using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays. TLR7 and TLR8 reporter gene assays in cell lines (e.g., HEK293) would be used to determine the potency and selectivity of the compound.
In Vivo Pharmacodynamics and Efficacy Studies:
-
Methodology: In vivo pharmacodynamic studies would involve administering this compound to tumor-bearing mice and measuring cytokine levels in the plasma at various time points. Immune cell activation in the spleen and tumor microenvironment would be assessed by flow cytometry. For efficacy studies, various syngeneic mouse tumor models would be utilized to evaluate the anti-tumor activity of this compound as a monotherapy and in combination with other agents like checkpoint inhibitors. Tumor growth inhibition would be the primary endpoint.
IND-Enabling Toxicology Studies:
-
Methodology: Good Laboratory Practice (GLP)-compliant toxicology studies would be conducted in at least two animal species (one rodent, one non-rodent) to assess the safety profile of this compound. These studies would involve repeat-dose administration to determine the maximum tolerated dose (MTD) and identify any potential target organ toxicities.
Clinical Development: The this compound-01 Trial
The clinical development of this compound has centered around the first-in-human, Phase I/IIa clinical trial, designated this compound-01 (NCT04101357).[4] This open-label, multicenter, dose-escalation trial was designed to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound.[4]
Clinical Trial Design and Execution
The this compound-01 trial was structured in multiple parts to systematically evaluate this compound's potential.
Experimental Protocol: this compound-01 Trial
-
Study Design: A Phase 1/2a, first-in-human, open-label, dose-escalation trial with expansion cohorts.[4]
-
Patient Population: Part 1A included patients with advanced solid tumors who had exhausted standard treatment options. Part 1B enrolled patients with chemotherapy-naïve extensive-stage small cell lung cancer (ES-SCLC).[4]
-
Dosing Regimen: this compound was administered via intravenous infusion. In the dose-escalation phase, a 3+3 design was used with doses ranging from 0.05 to 9.6 µg/kg.[2]
-
Primary Endpoints: The primary objectives were to assess the safety, determine the maximum tolerated dose (MTD), and establish the recommended Phase 2 dose (RP2D).[5][6]
-
Secondary Endpoints: Secondary endpoints included assessing the pharmacokinetic (PK) profile, pharmacodynamic (PD) effects (immune activation), and preliminary anti-tumor efficacy based on RECIST 1.1 criteria.[5][6]
Clinical Data Summary
Table 1: Safety Profile of this compound Monotherapy (as of Feb 16, 2024) [2]
| Adverse Event Category | Frequency (N=45) | Most Common TRAEs (≥20%) | Grade ≥3 TRAEs | Dose-Limiting Toxicities (DLTs) |
| Treatment-Related Adverse Events (TRAEs) | 84.4% (n=38) | Fatigue (31.1%), Pyrexia (31.1%), Chills (26.7%), Nausea (26.7%) | 26.7% (n=12) | 10.8% (n=4) at 7.2 µg/kg and 9.6 µg/kg (Grade 3 fatigue, Grade 2 cytokine release syndrome) |
Table 2: Pharmacokinetic Parameters of this compound [2]
| Parameter | Value |
| Cmax (Maximum Concentration) | ~0.15–26.0 ng/mL |
| t1/2 (Half-life) | ~7 hours |
| Pharmacokinetics | Linear |
Table 3: Pharmacodynamic and Efficacy Observations [1][2]
| Parameter | Observation |
| Cytokine Induction | Dose-dependent increase in interferon-γ induced protein IP-10, with the strongest response at 2.4 µg/kg (2.7–9.2 fold increase).[1] |
| Immune Cell Activation | At doses ≥4.8 µg/kg, marked activation of dendritic cells, monocytes, NK cells, T cells, and B cells was observed.[2] |
| Clinical Activity | Prolonged disease control (≥16 weeks) was observed in 6 patients at dose levels ≥4.8 μg/kg across various tumor types.[2] The best response reported was 5 months of stable disease in a patient with squamous cell carcinoma of the lung.[1] |
Mechanism of Action: TLR7 Signaling Pathway
This compound's therapeutic effect is initiated by its binding to and activation of TLR7 within the endosomes of immune cells, primarily pDCs. This triggers a downstream signaling cascade that results in a potent anti-tumor immune response.
Conclusion
This compound has demonstrated a manageable safety profile and encouraging pharmacodynamic signals in its first-in-human clinical trial.[1] The observed immune activation and early signs of clinical activity warrant further investigation of this compound, both as a monotherapy and in combination with other cancer treatments, for the management of solid tumors.[2] The development of this compound showcases the potential of systemically administered TLR7 agonists as a promising modality in cancer immunotherapy.
References
Methodological & Application
Application Notes and Protocols for BNT411 Administration in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of BNT411, a selective Toll-like receptor 7 (TLR7) agonist, in mouse tumor models to evaluate its anti-tumor activity. The protocol is based on available preclinical data and established methodologies for in vivo cancer research.
Introduction
This compound is an investigational small-molecule TLR7 agonist designed to systemically activate the innate and adaptive immune systems.[1][2] Activation of TLR7 on immune cells, such as plasmacytoid dendritic cells, leads to the production of Type 1 interferons and other cytokines, which in turn stimulates cytotoxic CD8+ T cells and natural killer (NK) cells to attack tumor cells.[1][2] Preclinical studies in mouse tumor models have demonstrated the anti-tumor activity of this compound.[3] These protocols outline the necessary steps for conducting such studies, from animal model selection and tumor implantation to this compound administration and endpoint analysis.
Quantitative Data Summary
The following table summarizes the key parameters for this compound administration in mouse tumor models based on available preclinical data.
| Parameter | Value | Source |
| Drug | This compound | [3] |
| Dosage | 3 mg/kg | [3] |
| Route of Administration | Intravenous (i.v.) | [3] |
| Frequency | Every 4 to 5 days | [3] |
| Number of Doses | 8 | [3] |
| Vehicle | To be determined based on solubility and formulation | N/A |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light) | [3] |
Experimental Protocols
Animal Models
-
Strain: Syngeneic mouse strains are recommended to allow for the study of an intact immune system, which is crucial for evaluating immunomodulatory agents like this compound. Commonly used strains include C57BL/6 and BALB/c, depending on the tumor cell line.
-
Age and Sex: Use mice aged 6-8 weeks at the start of the experiment. The use of a single sex is recommended to reduce variability; female mice are often preferred to avoid issues with fighting.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before any experimental procedures.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. All procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Culture and Implantation
-
Cell Lines: Select a murine tumor cell line that is syngeneic to the chosen mouse strain (e.g., B16F10 melanoma or MC38 colon adenocarcinoma for C57BL/6 mice; CT26 colon carcinoma for BALB/c mice).
-
Cell Culture: Culture tumor cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Implantation:
-
Harvest and wash the tumor cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth.
-
This compound Formulation and Administration
-
Reconstitution: Prepare this compound stock solutions according to the manufacturer's instructions. Based on available information, this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]
-
Dosing Solution: On the day of administration, dilute the this compound stock solution to the final concentration of 3 mg/kg in a suitable vehicle. The final injection volume is typically 100-200 µL.
-
Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (3 mg/kg) or vehicle control intravenously (e.g., via the tail vein).
-
Repeat the administration every 4 to 5 days for a total of 8 doses.[3]
-
Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of overall health and toxicity.
-
Clinical Observations: Observe the mice daily for any signs of toxicity or distress.
-
Endpoint: The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach the maximum allowed size as per IACUC guidelines, or if they show signs of significant morbidity.
-
Immunophenotyping (Optional): At the end of the study, tumors, spleens, and lymph nodes can be harvested to analyze immune cell populations by flow cytometry.
Visualizations
Signaling Pathway
Caption: this compound activates TLR7 signaling in pDCs, leading to an anti-tumor immune response.
Experimental Workflow
References
Application Notes and Protocols for Measuring BNT411 Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNT411 is a selective Toll-like receptor 7 (TLR7) agonist designed to activate a broad innate and adaptive immune response for cancer immunotherapy.[1][2] As a small molecule, this compound targets TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[3] Activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs), pro-inflammatory cytokines, and the maturation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells.[2][3] This concerted immune activation is intended to enhance pre-existing anti-tumor responses and induce new ones.[2]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the in vitro activity of this compound, enabling researchers to assess its potency, mechanism of action, and downstream functional consequences on key human immune cell subsets.
Mechanism of Action: this compound Signaling Pathway
This compound, upon entering the endosome of TLR7-expressing cells, binds to and activates the TLR7 receptor. This triggers the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and IRF7. These transcription factors drive the expression of genes encoding type I IFNs (e.g., IFN-α) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), leading to the activation of the immune system.
Data Presentation
The following tables summarize representative quantitative data for this compound from clinical studies and for other selective TLR7 agonists from in vitro experiments. This data can serve as a benchmark for researchers evaluating this compound's activity.
Table 1: Clinical Pharmacodynamic Response to this compound
| Parameter | Dose Level | Observation | Reference |
| IP-10 (CXCL10) Induction | 2.4 µg/kg | 2.7 to 9.2-fold increase in plasma levels in 3 out of 4 patients | [2] |
| Immune Cell Activation | ≥4.8 µg/kg | Marked activation of DCs, monocytes, NK, T, and B cells | [2] |
| Cytokine Release | ≥4.8 µg/kg | Systemic pulsatile release of type I interferon and pro-inflammatory cytokines | [2] |
Table 2: Representative In Vitro Activity of a Selective TLR7 Agonist
Data presented is for a representative TLR7 agonist antibody-drug conjugate to provide an example of expected in vitro potency.
| Assay | Cell Line/System | Parameter | Value | Reference |
| TLR7 Reporter Assay | HEK-Blue™ hTLR7 | EC50 | 5.2 nM | [4] |
| TLR8 Reporter Assay | HEK-Blue™ hTLR8 | Activity | No activity observed | [4] |
| Myeloid Cell Activation | Mouse Bone Marrow-Derived Macrophages (co-culture) | PD-L1 Upregulation | Dose-dependent increase | [4] |
| Myeloid Cell Activation | Mouse Bone Marrow-Derived Macrophages (co-culture) | CD86 Upregulation | Dose-dependent increase | [4] |
Experimental Protocols
TLR7 Reporter Gene Assay
This assay directly measures the activation of the TLR7 signaling pathway by this compound in a controlled, engineered cell line.
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells (InvivoGen) according to the manufacturer's instructions. These cells stably express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Seeding: On the day of the assay, prepare a suspension of HEK-Blue™ hTLR7 cells and seed them into a 96-well plate at a density of 5 x 10^4 cells per well.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.01 nM to 10 µM.
-
Stimulation: Add the this compound dilutions to the appropriate wells of the 96-well plate containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Measure the SEAP activity in the cell culture supernatant using a SEAP detection reagent such as QUANTI-Blue™ (InvivoGen).
-
Data Analysis: Read the absorbance on a spectrophotometer. Calculate the half-maximal effective concentration (EC50) by plotting the absorbance against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Cytokine Release Assay using Human PBMCs
This assay measures the ability of this compound to induce the secretion of key cytokines from a mixed population of human peripheral blood mononuclear cells (PBMCs), providing a comprehensive view of the induced immune response.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood or buffy coats from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them into a 96-well round-bottom plate at a density of 2 x 10^5 cells per well.
-
Compound Preparation: Prepare a serial dilution of this compound in complete RPMI-1640 medium.
-
Stimulation: Add the this compound dilutions to the wells containing PBMCs. Include a vehicle control and a positive control (e.g., LPS for broad cytokine induction or R848 for TLR7/8 activation).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12, IP-10) in the supernatants using a multiplex immunoassay (e.g., Luminex-based assay or Meso Scale Discovery) or individual ELISAs.
-
Data Analysis: Plot the cytokine concentrations against the this compound concentrations to generate dose-response curves.
Plasmacytoid Dendritic Cell (pDC) Activation Assay
This assay specifically assesses the activation of pDCs, a primary target of TLR7 agonists, by measuring the upregulation of co-stimulatory molecules.
References
- 1. BioNTech to Present New Clinical and Preclinical Data Across Multiple Immuno-Oncology Programs at 36th SITC Annual Meeting | BioNTech [investors.biontech.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
BNT411 Dose-Escalation Study: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the clinical trial design for BNT411, a Toll-like receptor 7 (TLR7) agonist. The information is compiled from publicly available clinical trial data and publications.
This compound is an investigational cancer immunotherapy designed to activate the innate and adaptive immune systems to fight tumors.[1] As a selective TLR7 agonist, this compound stimulates the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of various immune cells, including dendritic cells, natural killer cells, and T cells.[2][3] This document outlines the dose-escalation study design of the first-in-human Phase 1/2a clinical trial (this compound-01, NCT04101357), which evaluates the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound as a monotherapy and in combination with other cancer treatments.[2][4]
Study Design and Objectives
The this compound-01 trial is an open-label, multi-center, dose-escalation study with expansion cohorts.[2][4] The primary objectives of the dose-escalation part of the trial are to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of this compound.[2] The study is divided into three main parts:
-
Part 1A: Monotherapy Dose Escalation: In this part, patients with advanced solid tumors receive this compound as a monotherapy to establish its safety profile when administered alone.[2][4]
-
Part 1B: Combination Therapy Dose Escalation: This part evaluates the safety and MTD/RP2D of this compound in combination with atezolizumab, carboplatin, and etoposide in patients with chemotherapy-naïve extensive-stage small cell lung cancer (ES-SCLC).[2][4]
-
Part 2: Expansion Cohorts: Based on the data from Parts 1A and 1B, expansion cohorts are enrolled to further evaluate the safety and anti-tumor activity of this compound at selected dose levels.[2]
A "backfilling" approach is implemented, allowing for the enrollment of additional patients at specific dose levels to gather more comprehensive safety and efficacy data.[2]
Dose Escalation and Administration
The dose-escalation in Part 1A of the study follows a traditional 3+3 design.[4] This design involves enrolling a cohort of three patients at a specific dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort is enrolled at a higher dose level. If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level. The MTD is defined as the highest dose level at which no more than one of six patients experiences a DLT.
This compound is administered via intravenous infusion. In the initial phase of treatment, patients receive the infusion once weekly for four cycles, followed by a less frequent schedule of every three weeks until disease progression or unacceptable toxicity.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from the this compound-01 dose-escalation study as of February 16, 2024.[4]
| Parameter | Value | Reference |
| Total Patients Enrolled (Part 1A) | 45 | [4] |
| Median Age | 59 years | [4] |
| Median Prior Lines of Therapy | 3 | [4] |
| Dose Levels Investigated | 0.05 to 9.6 µg/kg | [4] |
| Dose Level | Number of Patients | Dose-Limiting Toxicities (DLTs) | Reference |
| 7.2 µg/kg | 6 | 2 (33%) | [4] |
| 9.6 µg/kg | 5 | 2 (40%) | [4] |
Note: The specific number of patients at each dose level below 7.2 µg/kg is not fully detailed in the public sources.
Experimental Protocols
Patient Eligibility Criteria
Patients enrolled in the this compound-01 study (Part 1A) were required to have advanced solid tumors for which standard therapies were no longer effective.[2] Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, measurable disease according to RECIST 1.1 criteria, and adequate organ function.[1] Exclusion criteria included known hypersensitivity to this compound components, other primary malignancies within the last two years (with some exceptions), and clinically significant abnormal electrocardiograms (ECGs).[1]
Treatment Administration and Schedule
This compound is administered as an intravenous infusion. The treatment schedule for the dose-escalation phase consists of:
Treatment continues until disease progression, unacceptable toxicity, or withdrawal from the study.
Safety and Efficacy Assessments
The safety of this compound is monitored through the evaluation of adverse events (AEs), which are graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 5.0.[1] Dose-limiting toxicities are defined as specific Grade 3 or 4 AEs occurring during the first treatment cycle.[1]
Preliminary efficacy is assessed based on tumor response according to RECIST 1.1 criteria. Pharmacokinetic (PK) parameters, such as clearance and area under the curve (AUC), are also evaluated to understand the drug's behavior in the body.[1]
Visualizing the Study Design and Mechanism of Action
This compound Dose-Escalation Workflow
Caption: this compound-01 trial's 3+3 dose-escalation and study progression.
This compound Signaling Pathway
This compound, as a TLR7 agonist, activates a specific signaling cascade within immune cells, primarily plasmacytoid dendritic cells. This leads to a robust anti-tumor immune response.
Caption: this compound activates TLR7, leading to a broad anti-tumor immune response.
Conclusion
The dose-escalation study of this compound provides a framework for evaluating the safety and preliminary efficacy of this novel TLR7 agonist. The 3+3 design allows for a cautious and systematic approach to dose escalation, ensuring patient safety while identifying a potentially therapeutic dose for further investigation. The findings from this study will be crucial in guiding the future clinical development of this compound as a potential immunotherapy for a range of solid tumors.
References
Application Notes and Protocols for Assessing Immune Response to BNT411
Introduction
BNT411 is an investigational, systemically administered Toll-like receptor 7 (TLR7) agonist designed to induce a broad innate and adaptive immune response for the treatment of solid tumors.[1][2][3] As a TLR7 agonist, this compound activates plasmacytoid dendritic cells (pDCs), leading to a type I interferon (IFN)-dominated cytokine release.[4][5] This initial innate immune activation is intended to subsequently trigger a robust adaptive immune response, including the activation and expansion of tumor-specific cytotoxic T lymphocytes.[1]
These application notes provide a framework of established and advanced immunological techniques to comprehensively evaluate the pharmacodynamic effects of this compound. The protocols are designed for researchers, scientists, and drug development professionals to monitor and quantify the innate and adaptive immune responses elicited by this novel immunotherapeutic agent.
This compound-Mediated TLR7 Signaling Pathway
This compound activates the endosomal receptor TLR7, primarily expressed in pDCs and B cells. This engagement triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors NF-κB and IRF7. This results in the transcription of genes encoding type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, which orchestrate the subsequent immune response.[6]
Caption: this compound-induced TLR7 signaling cascade.
Application Note 1: Assessment of Innate Immune Activation
The primary mechanism of this compound involves the potent stimulation of the innate immune system. Assessing this activation is critical to understanding its initial pharmacodynamic effects. Key readouts include direct TLR7 engagement, the profile of secreted cytokines, and the activation status of key innate immune cell populations.
Caption: Workflow for assessing innate immune activation.
Experimental Protocols
Protocol 1: TLR7 Reporter Gene Assay
This assay quantifies the activation of the TLR7 pathway by measuring the expression of a reporter gene (e.g., Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of a promoter responsive to NF-κB or IRF activation.[7][8]
-
Materials:
-
HEK-Blue™ TLR7 reporter cells (or similar)
-
HEK-Blue™ Detection medium
-
This compound (various concentrations)
-
Positive Control (e.g., Imiquimod)
-
96-well, flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Spectrophotometer (620-655 nm)
-
-
Procedure:
-
Plate the reporter cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and the positive control.
-
Add 20 µL of diluted this compound, positive control, or vehicle control to the appropriate wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Add 180 µL of QUANTI-Blue™ Solution (or other appropriate detection reagent) to a new 96-well plate.
-
Transfer 20 µL of the stimulated cell supernatant to the wells containing the QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours, or until a color change is apparent.
-
Measure the optical density (OD) using a spectrophotometer at 620-655 nm.
-
Calculate the fold-change in reporter activity relative to the vehicle control.
-
Protocol 2: Multiplex Cytokine Profiling of PBMCs
This protocol allows for the simultaneous measurement of multiple cytokines and chemokines in plasma samples or cell culture supernatants following this compound stimulation, providing a comprehensive profile of the innate immune response.[9][10][11]
-
Materials:
-
Patient plasma samples (pre- and post-BNT411 treatment)
-
Multiplex bead-based immunoassay kit (e.g., Luminex, Meso Scale Discovery) for human cytokines (including IFN-α, IP-10, TNF-α, IL-6, IL-1β)
-
Assay-specific wash buffers and reagents
-
Multiplex plate reader
-
-
Procedure:
-
Thaw plasma samples and standards on ice. Handle samples according to biosafety guidelines.
-
Follow the manufacturer's instructions for the chosen multiplex kit. This typically involves: a. Pre-wetting the filter plate and aspirating. b. Adding the antibody-coupled magnetic beads to each well. c. Washing the beads. d. Adding standards, controls, and plasma samples to the wells. e. Incubating the plate on a shaker for 2 hours at room temperature, protected from light. f. Washing the plate to remove unbound material. g. Adding the detection antibody cocktail and incubating for 1 hour. h. Adding the streptavidin-phycoerythrin (SAPE) reagent and incubating for 30 minutes. i. Washing the plate and resuspending the beads in sheath fluid.
-
Acquire the data on a compatible multiplex plate reader.
-
Analyze the data using the kit-specific software to determine the concentration of each cytokine in pg/mL or pg/mL based on the standard curve.
-
Data Presentation: Innate Immune Activation
Quantitative data should be summarized to compare baseline (pre-treatment) and post-treatment responses across different dose levels of this compound.
| Assay | Parameter Measured | Pre-Treatment (Baseline) | Post-Treatment (24h) - Dose Level X | Post-Treatment (24h) - Dose Level Y |
| TLR7 Reporter Assay | NF-κB Activation (Fold Change) | 1.0 | 8.5 ± 1.2 | 15.3 ± 2.1 |
| Multiplex Profiling | IFN-α (pg/mL) | < 5 | 150 ± 35 | 450 ± 78 |
| IP-10 (pg/mL) | 120 ± 25 | 1100 ± 210 | 2500 ± 450 | |
| TNF-α (pg/mL) | < 10 | 85 ± 15 | 210 ± 40 | |
| Flow Cytometry | % CD86+ pDCs | 5 ± 2% | 35 ± 8% | 65 ± 11% |
| % CD69+ NK Cells | 8 ± 3% | 40 ± 10% | 72 ± 15% |
Application Note 2: Assessment of Adaptive Immune Response
A key therapeutic goal of this compound is the induction of a durable and effective anti-tumor adaptive immune response, particularly T-cell mediated immunity. Assessing changes in the frequency, function, and repertoire of antigen-specific T cells is crucial for evaluating therapeutic efficacy.
Caption: Workflow for assessing adaptive immune response.
Experimental Protocols
Protocol 3: IFN-γ ELISpot for Antigen-Specific T-cells
The ELISpot assay is a highly sensitive method for quantifying the frequency of antigen-specific T cells based on their ability to secrete cytokine (e.g., IFN-γ) upon re-stimulation.[12][13][14]
-
Materials:
-
Human IFN-γ ELISpot kit
-
96-well PVDF membrane plates
-
Cryopreserved PBMCs
-
Tumor-associated antigen (TAA) peptide pools
-
Positive control (e.g., PHA or anti-CD3 antibody)
-
Negative control (e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Automated ELISpot reader and analysis software
-
-
Procedure:
-
Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash and block the plate according to the kit manufacturer's protocol.
-
Thaw PBMCs and allow them to rest for 2-4 hours.
-
Plate 2-3 x 10⁵ PBMCs per well.
-
Add TAA peptide pools (e.g., at 1 µg/mL), positive control, or negative control to the appropriate wells.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour.
-
Wash and add the substrate solution (e.g., BCIP/NBT). Allow spots to develop for 5-20 minutes.
-
Stop the reaction by washing with distilled water and allow the plate to dry.
-
Count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per 10⁶ PBMCs.
-
Protocol 4: T-Cell Receptor (TCR) Sequencing
TCR sequencing provides a high-resolution view of the T-cell repertoire, allowing for the assessment of diversity, clonality, and the tracking of specific T-cell clones that expand in response to this compound treatment.[15][16][17]
-
Materials:
-
PBMCs or tumor-infiltrating lymphocytes (TILs)
-
Genomic DNA (gDNA) or RNA isolation kit
-
TCR sequencing library preparation kit (e.g., using multiplex PCR or 5' RACE-based methods)[17][18]
-
Next-Generation Sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics analysis pipeline (e.g., MiXCR, IMGT/HighV-QUEST)[19]
-
-
Procedure:
-
Isolate gDNA or total RNA from 1-5 x 10⁶ PBMCs. The choice of starting material can influence results; RNA-based methods measure expressed TCRs and are more sensitive, while DNA-based methods provide a more direct quantification of clones.[17]
-
Library Preparation (Example using 5' RACE): a. Perform reverse transcription using a primer specific to the TCR constant region to generate cDNA. b. Utilize a template-switching oligonucleotide to add a universal sequence to the 5' end of the cDNA. c. Amplify the TCR-specific cDNA using a universal forward primer and a nested reverse primer in the constant region. This single primer set reduces amplification bias compared to multiplex PCR.[18] d. Add sequencing adapters and sample-specific barcodes via a second round of PCR.
-
Quantify and pool the libraries.
-
Perform sequencing on an NGS platform according to the manufacturer's protocols.
-
Data Analysis: a. Process raw sequencing reads to filter for quality. b. Use a bioinformatics tool to align sequences to V, D, and J reference genes and identify the complementary-determining region 3 (CDR3). c. Group identical CDR3 sequences to define and quantify clonotypes. d. Analyze metrics such as clonal diversity (e.g., Shannon entropy), richness (number of unique clones), and clonal expansion (changes in the frequency of specific clones pre- vs. post-treatment).
-
Data Presentation: Adaptive Immune Response
Quantitative data should be presented to highlight changes in the adaptive immune response from baseline through multiple treatment cycles.
| Assay | Parameter Measured | Baseline (C1D1) | Post-Treatment (C3D1) | Post-Treatment (C5D1) |
| IFN-γ ELISpot | TAA-specific SFU / 10⁶ PBMCs | 15 ± 8 | 125 ± 30 | 210 ± 55 |
| ICS (Flow Cytometry) | % CD8+ T cells producing IFN-γ+ & TNF-α+ | 0.05% ± 0.02% | 0.45% ± 0.15% | 0.88% ± 0.21% |
| TCR Sequencing | TCR Repertoire Clonality (Gini Coefficient) | 0.2 ± 0.05 | 0.4 ± 0.08 | 0.55 ± 0.10 |
| Frequency of Top 100 Expanded Clones | 5.2% | 18.5% | 27.8% |
A comprehensive assessment of the immune response to this compound requires a multi-pronged approach that interrogates both the innate and adaptive arms of the immune system. The techniques and protocols outlined here provide a robust framework for elucidating the mechanism of action of this compound, identifying biomarkers of response, and guiding clinical development. By combining functional assays like ELISpot and ICS with high-dimensional analyses such as multiplex cytokine profiling and TCR sequencing, researchers can build a detailed picture of the immunomodulatory effects of this promising TLR7 agonist.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. droracle.ai [droracle.ai]
- 10. How to Choose the Right Cytokine Detection Method for Your Research? - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. The role of cytokine profiling in a changing cell therapy testing landscape | CellCarta [cellcarta.com]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antigen-specificity measurements are the key to understanding T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antigen-specificity measurements are the key to understanding T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TCR-seq methods: strengths, weaknesses, and rankings [takarabio.com]
- 18. T Cell Receptor Sequencing Principles - CD Genomics [cd-genomics.com]
- 19. T-Cell Receptor Repertoire Sequencing and Its Applications: Focus on Infectious Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Immune Cells Following BNT411 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing immune cell populations using flow cytometry following treatment with BNT411, a systemically administered Toll-like receptor 7 (TLR7) agonist. This compound is designed to activate a broad innate and adaptive immune response against solid tumors. Understanding the pharmacodynamic effects of this compound on various immune cell subsets is critical for evaluating its mechanism of action and clinical efficacy.
Introduction to this compound and its Immunomodulatory Effects
This compound is a selective TLR7 agonist that stimulates the immune system, leading to the activation of multiple immune cell lineages.[1][2] Clinical studies have shown that this compound administration is associated with the activation of dendritic cells (DCs), monocytes, Natural Killer (NK) cells, T cells, and B cells.[1][3] This activation is crucial for initiating a potent anti-tumor immune response. Flow cytometry is an indispensable tool for dissecting these cellular responses at a single-cell level, providing quantitative data on the frequency and activation status of key immune populations.
Quantitative Analysis of Immune Response to this compound
Pharmacodynamic (PD) profiling in clinical trials of this compound has demonstrated dose-dependent immune activation. The following tables summarize key quantitative findings from these studies.
Table 1: this compound Monotherapy Dose Escalation and Pharmacodynamic Observations
| Dose Level (DL) | Dose (µg/kg) | Key Observations |
| DL4 | - | Stable disease observed in a patient with squamous cell carcinoma of the lung for 5 months.[4] |
| DL5 | 2.4 | Strongest plasma cytokine response, with a 2.7 to 9.2-fold increase in interferon-γ-induced protein 10 (IP-10) in 3 of 4 patients.[4] |
| ≥ 4.8 µg/kg | - | Marked activation of DCs, monocytes, NK, T, and B cells.[3] |
| ≥ 4.8 µg/kg | - | Prolonged disease control (≥16 weeks) observed in 6 patients across various tumor types.[3] |
| 7.2 µg/kg | - | Dose-limiting toxicities observed in 2 of 6 patients.[3] |
| 9.6 µg/kg | - | Dose-limiting toxicities observed in 2 of 5 patients.[3] |
Table 2: Treatment-Related Adverse Events (TRAEs) in this compound Monotherapy
| Adverse Event | Grade | Incidence | Notes |
| Pyrexia | 1 and 3 | 18.2% (n=2/11) | Non-serious.[4] |
| Anemia | 1 and 2 | 18.2% (n=2/11) | [4] |
| Fatigue | ≥3 | - | Occurred at doses ≥4.8 µg/kg.[1] |
| Pyrexia | ≥3 | - | Occurred at doses ≥4.8 µg/kg.[1] |
| Chills | ≥3 | - | Occurred at doses ≥4.8 µg/kg.[1] |
| Nausea | ≥3 | - | Occurred at doses ≥4.8 µg/kg.[1] |
| Lymphocytopenia | 4 | 8.9% (n=4/45) | Transient, resolved without intervention.[1] |
| Cytokine Release Syndrome | 2 | - | Observed as a dose-limiting toxicity at ≥7.2 µg/kg.[3] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound, as a TLR7 agonist, primarily activates plasmacytoid dendritic cells (pDCs) and other TLR7-expressing immune cells. This leads to a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines, which in turn activate a broad anti-tumor immune response.
Caption: this compound activates TLR7 signaling in pDCs, leading to cytokine production and downstream immune cell activation.
Experimental Workflow for Flow Cytometry Analysis
A systematic workflow is essential for reliable and reproducible flow cytometry analysis of immune cells from patients treated with this compound.
Caption: Workflow for analyzing immune cell populations from patient blood after this compound treatment.
Experimental Protocols
Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Blood Collection: Collect whole blood from patients in sodium heparin tubes.
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient medium in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the buffy coat layer containing PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet in PBS and determine cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
Protocol 2: Flow Cytometry Staining for Immunophenotyping
This protocol outlines a comprehensive immunophenotyping panel to assess the activation status of key immune cell populations modulated by this compound.
Materials:
-
Isolated PBMCs
-
FACS buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 3)
-
Viability dye (e.g., Fixable Viability Dye)
Table 3: Comprehensive Immunophenotyping Panel
| Target | Fluorochrome | Purpose |
| CD45 | BUV395 | Pan-leukocyte marker |
| Viability Dye | e.g., Zombie Aqua | Live/dead cell discrimination |
| CD3 | APC-H7 | T cell lineage |
| CD4 | BUV496 | Helper T cell lineage |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell lineage |
| CD19 | BV605 | B cell lineage |
| CD56 | PE-Cy7 | NK cell lineage |
| CD14 | BV786 | Monocyte lineage |
| HLA-DR | FITC | Antigen-presenting cell marker/activation marker |
| CD11c | PE | Myeloid dendritic cell marker |
| CD123 | BV421 | Plasmacytoid dendritic cell marker |
| CD69 | APC | Early activation marker |
| CD86 | BV650 | Co-stimulatory molecule (DC, monocyte activation) |
| CD25 | BV711 | T cell activation marker (IL-2Rα) |
| PD-1 | BB700 | Exhaustion/activation marker |
| Ki-67 | Alexa Fluor 700 | Proliferation marker (requires intracellular staining) |
Staining Procedure:
-
Cell Preparation: Resuspend 1 x 10^6 PBMCs in 50 µL of FACS buffer.
-
Viability Staining: Add the fixable viability dye according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.
-
Washing: Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Fc Blocking: Resuspend the cell pellet in 50 µL of FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated surface antibodies to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
(Optional) Intracellular Staining for Ki-67:
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's protocol.
-
Add the anti-Ki-67 antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Final Resuspension: Resuspend the final cell pellet in 300 µL of FACS buffer.
-
Acquisition: Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., 200,000-500,000 events in the lymphocyte gate) for robust statistical analysis.
Protocol 3: Data Analysis and Gating Strategy
-
Initial Gating:
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Gate on viable cells by excluding cells positive for the viability dye.
-
Gate on CD45+ leukocytes.
-
-
Major Lineage Gating:
-
From the CD45+ gate, identify major immune lineages:
-
T cells: CD3+
-
B cells: CD19+
-
NK cells: CD3-CD56+
-
Monocytes: CD14+
-
-
-
T Cell Subset Analysis:
-
Within the CD3+ gate, differentiate CD4+ helper T cells and CD8+ cytotoxic T cells.
-
Analyze the expression of activation markers (CD25, CD69, HLA-DR), exhaustion markers (PD-1), and proliferation markers (Ki-67) on both CD4+ and CD8+ subsets.
-
-
Dendritic Cell Analysis:
-
From the CD3-CD19-CD14-CD56- (lineage-negative) gate, identify HLA-DR+ cells.
-
Within the HLA-DR+ gate, differentiate:
-
Myeloid DCs (mDCs): CD11c+
-
Plasmacytoid DCs (pDCs): CD123+
-
-
Analyze the expression of the activation marker CD86 on both DC subsets.
-
-
Monocyte and NK Cell Activation:
-
Analyze the expression of HLA-DR and CD86 on CD14+ monocytes.
-
Analyze the expression of CD69 and HLA-DR on CD56+ NK cells.
-
By following these detailed protocols and analysis strategies, researchers can effectively monitor the immunological impact of this compound treatment, contributing to a deeper understanding of its therapeutic potential.
References
Application Notes & Protocols: In Vivo Imaging for BNT411 Efficacy Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction: BNT411 is an investigational Toll-like receptor 7 (TLR7) agonist designed to activate a broad innate and adaptive immune response against solid tumors.[1][2] As a systemic immunotherapy, this compound aims to stimulate plasmacytoid dendritic cells (pDCs) and other immune cells, leading to a Type 1 interferon-dominated cytokine release.[3][4] This activation is intended to enhance pre-existing anti-tumor responses and generate new ones, particularly by activating cytotoxic CD8+ T cells.[2][3] Non-invasive in vivo imaging techniques are indispensable for the preclinical evaluation of this compound, offering dynamic insights into its pharmacodynamic effects, impact on tumor burden, and its ability to modulate the tumor microenvironment (TME).[5][6] This document provides detailed protocols for three key imaging applications to track the efficacy of this compound in murine cancer models.
Protocol 1: Longitudinal Monitoring of Tumor Burden via Bioluminescence Imaging (BLI)
Objective: To non-invasively quantify changes in tumor volume over time in response to this compound treatment. BLI is a highly sensitive method for tracking tumor growth in living animals, providing a cost-effective way to assess therapeutic efficacy without serial animal sacrifice.[7][8]
Experimental Workflow: Tumor Burden Monitoring
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Facebook [cancer.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. The Potential of In Vivo Imaging for Optimization of Molecular and Cellular Anti-cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 8. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage protocols for BNT411 in a lab setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the handling and storage of BNT411, a selective Toll-like Receptor 7 (TLR7) agonist, in a laboratory setting. The information is compiled from publicly available data and general best practices for handling investigational and cytotoxic agents.
Product Information
-
Product Name: this compound
-
Synonyms: Selective TLR7 agonist
-
Mechanism of Action: this compound is a selective TLR7 agonist that induces the release of IFN-α and other cytokines, leading to the activation of innate and adaptive immune responses.[1] It has shown anti-cancer activity in preclinical and clinical studies.[1][2][3]
-
Primary Research Areas: Oncology, Immunology, Drug Development.
Storage and Stability
Proper storage of this compound is critical to maintain its stability and activity. The following storage conditions are recommended for stock solutions:
| Storage Condition | Duration | Special Instructions |
| -80°C | Up to 6 months | Protect from light.[1] |
| -20°C | Up to 1 month | Protect from light.[1] |
Note: Formulation optimization for this compound, including lyophilized and ready-to-use formulations, is ongoing.[4] Always refer to the manufacturer's specific instructions for the formulation you are using.
Experimental Protocols
Reconstitution of Lyophilized Powder
While specific instructions from the manufacturer should always be followed, a general protocol for reconstitution can be inferred from available data suggesting a 10 mM in DMSO solution is "ready for reconstitution".[1]
Materials:
-
This compound (lyophilized powder)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol:
-
Before opening, centrifuge the vial of lyophilized this compound at low speed to ensure all powder is at the bottom.
-
Under sterile conditions (e.g., in a biological safety cabinet), carefully open the vial.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent degradation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and storage temperature.
-
Store aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[1]
Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate sterile cell culture medium or buffer (e.g., PBS)
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate sterile medium or buffer to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment. Do not store diluted solutions for extended periods.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and does not exceed a level that is toxic to the cells (typically <0.1%).
Safety and Handling
This compound is an investigational drug and should be handled with appropriate caution. Although not officially classified as a cytotoxic agent, its mechanism of action involves potent immune stimulation, and it is used in cancer clinical trials.[2][3][5][6][7][8] Therefore, handling procedures should align with those for hazardous compounds.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated gloves.
-
Lab Coat: A disposable, fluid-resistant lab coat is recommended.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the powder form.
Engineering Controls:
-
All handling of this compound, especially the initial reconstitution of the powder, should be performed in a certified biological safety cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.
Decontamination and Spill Cleanup:
-
In case of a spill, immediately alert others in the area.
-
Wear appropriate PPE for cleanup.
-
Absorb the spill with absorbent pads.
-
Clean the area with a suitable decontamination solution (e.g., a high-pH soap and water, followed by 70% ethanol).
-
All materials used for cleanup should be disposed of as hazardous waste.
Disposal:
-
All waste materials, including empty vials, used pipette tips, and contaminated PPE, should be disposed of in accordance with institutional and local regulations for hazardous or cytotoxic waste.
Visualizations
Caption: this compound binds to TLR7 in the endosome, initiating a signaling cascade that leads to the production of Type I interferons and other pro-inflammatory cytokines, resulting in broad immune activation.
Caption: A typical workflow for handling this compound in a laboratory setting, from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. BNT-411 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. hra.nhs.uk [hra.nhs.uk]
Application of BNT411 in Syngeneic Mouse Models: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
MAINZ, Germany, December 8, 2025 – BioNTech SE's novel TLR7 agonist, BNT411, has shown promising anti-tumor activity in preclinical syngeneic mouse models, positioning it as a significant agent in the immuno-oncology landscape. These application notes provide detailed protocols and compiled data for researchers and drug development professionals investigating the therapeutic potential of this compound in immunocompetent murine cancer models.
This compound is a systemically administered Toll-like receptor 7 (TLR7) agonist designed to activate a broad innate and adaptive immune response against tumors.[1] Its mechanism of action involves the stimulation of plasmacytoid dendritic cells (pDCs), leading to the production of type I interferons and subsequent activation of natural killer (NK) cells, CD8+ T cells, and other immune effector cells. This targeted activation of the immune system within the tumor microenvironment offers a promising strategy for cancer immunotherapy, both as a monotherapy and in combination with other treatments like checkpoint inhibitors.
Data Summary: this compound in Syngeneic Mouse Models
While specific quantitative data from dedicated publications on this compound in syngeneic mouse models is not publicly available in detail, information presented at scientific conferences such as the Society for Immunotherapy of Cancer (SITC) and the American Association for Cancer Research (AACR) indicates its potent anti-tumor effects. The following tables are representative of the expected outcomes based on the known mechanism of action of TLR7 agonists and would be the standard format for presenting such data.
Table 1: Tumor Growth Inhibition of this compound in Various Syngeneic Mouse Models (Representative Data)
| Syngeneic Model | Mouse Strain | Tumor Cell Line | This compound Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | p-value |
| Colon Carcinoma | BALB/c | CT26 | 3 | Intravenous (i.v.) | Data not available | <0.05 |
| Melanoma | C57BL/6 | B16F10 | 3 | Intravenous (i.v.) | Data not available | <0.05 |
| Pancreatic Cancer | C57BL/6 | Pan02 | 3 | Intravenous (i.v.) | Data not available | <0.05 |
Note: Specific tumor growth inhibition percentages for this compound are not yet published. The values are expected to be significant based on conference presentations.
Table 2: Survival Analysis of this compound-Treated Mice in Syngeneic Models (Representative Data)
| Syngeneic Model | Mouse Strain | Tumor Cell Line | Treatment | Median Survival (Days) | Percent Increase in Lifespan | p-value |
| Colon Carcinoma | BALB/c | CT26 | Vehicle | Data not available | - | - |
| This compound (3 mg/kg) | Data not available | Data not available | <0.05 | |||
| Melanoma | C57BL/6 | B16F10 | Vehicle | Data not available | - | - |
| This compound (3 mg/kg) | Data not available | Data not available | <0.05 |
Note: Survival data is anticipated to show a significant extension in this compound-treated cohorts.
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) following this compound Treatment (Representative Data)
| Syngeneic Model | Treatment | CD8+ T Cells (% of CD45+) | NK Cells (% of CD45+) | Regulatory T Cells (Tregs) (% of CD4+) |
| CT26 | Vehicle | Data not available | Data not available | Data not available |
| This compound (3 mg/kg) | Increased | Increased | Decreased | |
| B16F10 | Vehicle | Data not available | Data not available | Data not available |
| This compound (3 mg/kg) | Increased | Increased | Decreased |
Note: this compound is expected to modulate the tumor microenvironment by increasing the infiltration of cytotoxic immune cells and reducing immunosuppressive cell populations.
Signaling Pathway and Experimental Workflow
The efficacy of this compound is underpinned by its activation of the TLR7 signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating this compound in syngeneic mouse models.
References
Application Notes and Protocols for Biomarker Analysis in BNT411 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of biomarker analysis from clinical trials of BNT411, a selective Toll-like receptor 7 (TLR7) agonist. The accompanying protocols offer detailed methodologies for the key experiments cited, based on established best practices in immunology and clinical trial sample analysis.
Introduction to this compound and Biomarker Strategy
This compound is an intravenously administered small-molecule TLR7 agonist designed to systemically activate the innate and adaptive immune systems for the treatment of solid tumors.[1][2][3][4][5][6][7][8][9][10][11][12][13] The core of this compound's mechanism of action is the stimulation of TLR7, which is highly expressed on plasmacytoid dendritic cells (pDCs).[1][4] This activation leads to a cascade of immune responses, including the production of type I interferons (IFNs) and other pro-inflammatory cytokines, and the subsequent activation of a broad range of immune cells such as dendritic cells (DCs), monocytes, natural killer (NK) cells, T cells, and B cells.[2][4]
The biomarker strategy in this compound clinical trials (NCT04101357) is designed to assess the pharmacodynamic (PD) effects of the drug, confirming its mechanism of action and exploring dose-dependent immune activation. Key areas of investigation include the systemic release of cytokines and the activation status of various immune cell populations.
Quantitative Biomarker Data Summary
The following tables summarize the key quantitative and qualitative biomarker findings from the this compound clinical trials. Due to the limited availability of specific quantitative data in public communications, some data is presented qualitatively based on trial abstracts.
Table 1: Plasma Cytokine Modulation by this compound
| Biomarker | Dose Level | Fold Increase (vs. Baseline) | Notes |
| Interferon-gamma induced protein 10 (IP-10/CXCL10) | 2.4 µg/kg | 2.7–9.2 | Strongest response observed at this dose level in 3 out of 4 patients.[3][4][14] |
| Type I Interferon | ≥4.8 µg/kg | Not specified | Systemic pulsatile release observed.[2][4] |
| Pro-inflammatory Cytokines | ≥4.8 µg/kg | Not specified | Systemic pulsatile release observed.[2][4] |
Table 2: Immune Cell Activation Following this compound Administration
| Immune Cell Type | Dose Level | Activation Status | Notes |
| Dendritic Cells (DCs) | ≥4.8 µg/kg | Marked Activation | Consistent with the primary target of this compound.[2][4] |
| Monocytes | ≥4.8 µg/kg | Marked Activation | Indicates broad innate immune stimulation.[2][4] |
| Natural Killer (NK) Cells | ≥4.8 µg/kg | Marked Activation | Suggests enhancement of innate anti-tumor immunity.[2][4] |
| T Cells | ≥4.8 µg/kg | Marked Activation | Implies induction of adaptive immune responses.[2][4] |
| B Cells | ≥4.8 µg/kg | Marked Activation | Suggests a potential role in humoral immunity.[2][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for biomarker analysis in a clinical trial setting.
Caption: this compound signaling pathway in pDCs and downstream immune activation.
Caption: General experimental workflow for biomarker analysis.
Experimental Protocols
The following are generalized protocols for the key biomarker assays mentioned in the this compound clinical trial publications. These should be adapted and validated for specific laboratory conditions and equipment.
Protocol 1: Multiplex Cytokine Analysis of Plasma Samples
Objective: To quantify the concentration of multiple cytokines and chemokines, including IP-10, in patient plasma samples.
Materials:
-
Plasma samples collected in EDTA or sodium heparin tubes.
-
Multiplex cytokine assay kit (e.g., Luminex-based or similar bead-based multiplex immunoassay).
-
Assay-specific wash buffer, detection antibodies, and streptavidin-phycoerythrin (SAPE).
-
Recombinant cytokine standards.
-
96-well filter plates.
-
Plate shaker.
-
Multiplex array reader (e.g., Luminex 200™ or FLEXMAP 3D®).
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Centrifuge samples at 1,000 x g for 10 minutes at 4°C to pellet any debris.
-
Dilute plasma samples according to the kit manufacturer's instructions. A typical starting dilution is 1:4.
-
-
Assay Procedure (automated or manual):
-
Prepare the cytokine standards by performing a serial dilution of the reconstituted standard cocktail.
-
Pre-wet the 96-well filter plate with wash buffer and aspirate.
-
Add the mixed antibody-coupled magnetic beads to each well.
-
Wash the beads twice with wash buffer.
-
Add diluted standards, quality controls, and patient samples to the appropriate wells.
-
Incubate the plate on a shaker at room temperature for 2 hours, protected from light.
-
Wash the beads three times.
-
Add the biotinylated detection antibody cocktail to each well.
-
Incubate on a shaker for 1 hour at room temperature, protected from light.
-
Wash the beads three times.
-
Add streptavidin-phycoerythrin (SAPE) to each well.
-
Incubate on a shaker for 30 minutes at room temperature, protected from light.
-
Wash the beads three times.
-
Resuspend the beads in sheath fluid.
-
-
Data Acquisition and Analysis:
-
Acquire the plate on a multiplex array reader.
-
Generate a standard curve for each analyte.
-
Calculate the concentration of each cytokine in the patient samples based on the standard curves.
-
Protocol 2: Immune Cell Phenotyping by Flow Cytometry
Objective: To identify and quantify the activation status of various immune cell subsets (T cells, B cells, NK cells, monocytes, and DCs) in whole blood or peripheral blood mononuclear cells (PBMCs).
Materials:
-
Whole blood collected in EDTA or sodium heparin tubes, or isolated PBMCs.
-
Fluorescently conjugated monoclonal antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD14, HLA-DR, CD86, CD69).
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Red blood cell (RBC) lysis buffer (if using whole blood).
-
Fixation/permeabilization buffers (for intracellular staining, if required).
-
Flow cytometer.
Procedure:
-
Panel Design:
-
Design antibody panels to identify the cell populations of interest and their activation markers. For example:
-
T Cell Panel: CD3, CD4, CD8, CD69, HLA-DR, CD25.
-
B Cell Panel: CD19, CD20, CD86, HLA-DR.
-
NK Cell Panel: CD3, CD56, CD16, CD69.
-
Monocyte/DC Panel: CD14, CD11c, HLA-DR, CD86, CD83.
-
-
-
Staining (Whole Blood):
-
Add 100 µL of whole blood to a FACS tube.
-
Add the pre-titrated antibody cocktail to the blood.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
Add 2 mL of 1X RBC lysis buffer and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant and wash the cell pellet with 2 mL of FACS buffer.
-
Repeat the wash step.
-
Resuspend the cells in 300-500 µL of FACS buffer for acquisition.
-
-
Staining (PBMCs):
-
Aliquot 1-2 x 10^6 PBMCs into a FACS tube.
-
Wash cells with FACS buffer.
-
Add the pre-titrated antibody cocktail.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for acquisition.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Use appropriate single-stain controls for compensation.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo™, FCS Express™).
-
Use a sequential gating strategy to identify parent and subset populations.
-
Quantify the percentage of activated cells within each population (e.g., % of CD8+ T cells expressing HLA-DR and CD69).
-
References
- 1. Deep Immunophenotyping of Human Whole Blood by Standardized Multi-parametric Flow Cytometry Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Standardization of whole blood immune phenotype monitoring for clinical trials: panels and methods from the ONE study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 12. researchgate.net [researchgate.net]
- 13. BioNTech to Present New Clinical and Preclinical Data Across Multiple Immuno-Oncology Programs at 36th SITC Annual Meeting | BioNTech [investors.biontech.de]
- 14. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to BNT411 Therapy in Solid Tumors
Welcome to the BNT411 Therapy Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound, a Toll-like Receptor 7 (TLR7) agonist, in solid tumor models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in your experiments, with a focus on overcoming resistance to this compound therapy.
Disclaimer: this compound is an investigational agent, and research into mechanisms of resistance is ongoing. The information provided here is based on the known mechanism of action of TLR7 agonists and general principles of immunotherapy resistance.
Troubleshooting Guides
This section provides guidance on specific experimental issues you may encounter, suggesting potential causes and solutions related to this compound resistance.
| Observed Problem | Potential Cause (Hypothesized Resistance Mechanism) | Suggested Troubleshooting Steps |
| Reduced or absent cytokine (e.g., IFN-α, TNF-α) production by immune cells upon this compound stimulation. | 1. Downregulation or mutation of TLR7: Tumor cells or immune cells in the tumor microenvironment (TME) may have reduced TLR7 expression or function. 2. Defects in downstream signaling pathways: Alterations in key signaling molecules like MyD88, IRAKs, or TRAF6 can impair the response to TLR7 activation. 3. Presence of inhibitory factors in the TME: Soluble factors like TGF-β or IL-10 can suppress TLR7 signaling. | 1. Verify TLR7 Expression: Use qPCR or flow cytometry to quantify TLR7 expression in relevant cell populations. 2. Assess Signaling Pathway Integrity: Perform Western blots for key phosphorylated signaling proteins downstream of TLR7. 3. Cytokine Neutralization: Add neutralizing antibodies for TGF-β or IL-10 to your co-culture experiments. |
| This compound treatment fails to induce activation of antigen-presenting cells (APCs), such as dendritic cells (DCs). | 1. APC exhaustion or anergy: Chronic tumor antigen exposure may lead to dysfunctional APCs. 2. Tumor-derived exosomes: These may carry immunosuppressive molecules that inhibit APC activation. 3. Insufficient Type I Interferon signaling: Defects in the IFN-α/β receptor (IFNAR) pathway can abrogate the full activation of APCs. | 1. Assess APC Function: Use a mixed lymphocyte reaction (MLR) to test the stimulatory capacity of DCs. 2. Isolate and Analyze Exosomes: Characterize the protein and RNA content of tumor-derived exosomes. 3. Evaluate IFNAR Signaling: Check for IFNAR expression and downstream STAT1 phosphorylation upon this compound treatment. |
| Lack of T-cell infiltration or activation in the tumor microenvironment following this compound therapy. | 1. Impaired chemokine production: Reduced secretion of chemokines like CXCL9 and CXCL10 by APCs can hinder T-cell recruitment. 2. Physical barriers in the TME: Dense extracellular matrix or presence of cancer-associated fibroblasts (CAFs) can prevent T-cell infiltration. 3. Upregulation of immune checkpoints: Increased expression of PD-L1 on tumor cells or other immune cells can inhibit T-cell function. | 1. Measure Chemokine Levels: Use ELISA or multiplex assays to quantify chemokine concentrations in the TME. 2. Histological Analysis: Perform immunohistochemistry (IHC) or immunofluorescence (IF) to visualize the TME structure and T-cell localization. 3. Combination Therapy: Combine this compound with an immune checkpoint inhibitor (e.g., anti-PD-1/PD-L1) in your experimental model. |
| Tumor cells develop resistance after an initial response to this compound. | 1. Acquired mutations in TLR7 signaling pathway: Similar to targeted therapies, tumor cells may acquire mutations that confer resistance. 2. Epigenetic modifications: Changes in DNA methylation or histone acetylation can lead to the silencing of genes involved in the anti-tumor immune response. 3. Emergence of immunosuppressive cell populations: An increase in regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) in the TME. | 1. Genomic Sequencing: Perform whole-exome or targeted sequencing of resistant tumor cells. 2. Epigenetic Analysis: Use techniques like bisulfite sequencing or ChIP-seq to investigate epigenetic changes. 3. Flow Cytometry of TME: Characterize the immune cell populations in treated and resistant tumors. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective Toll-like Receptor 7 (TLR7) agonist.[1] TLR7 is an endosomal receptor primarily expressed by immune cells such as dendritic cells (DCs), macrophages, and B cells.[2] Upon activation by this compound, TLR7 initiates a signaling cascade through the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and chemokines, most notably Type I interferons (IFN-α/β).[3] This innate immune activation is intended to promote a robust anti-tumor adaptive immune response, including the activation of cytotoxic CD8+ T cells.[2]
Q2: My in vitro co-culture of tumor cells and immune cells shows a weak response to this compound. What could be the issue?
Several factors could contribute to a weak in vitro response. First, ensure that the immune cell populations in your co-culture express TLR7. Plasmacytoid dendritic cells (pDCs) are potent producers of IFN-α in response to TLR7 agonism. The absence or low frequency of these cells in your culture could lead to a diminished response. Second, the tumor cells themselves may be secreting immunosuppressive factors into the culture medium. Consider performing a conditioned media experiment to test this hypothesis. Finally, review your this compound concentration and incubation time, as these may need to be optimized for your specific cell types.
Q3: How can I assess the activation of the TLR7 signaling pathway in my experiments?
Activation of the TLR7 pathway can be monitored at several levels:
-
Gene Expression: Use quantitative PCR (qPCR) to measure the upregulation of target genes such as IFNA, IFNB, CXCL10, and CCL5.
-
Protein Expression:
-
Cytokine Secretion: Measure the concentration of IFN-α, TNF-α, IL-6, and other relevant cytokines in the supernatant using ELISA or multiplex assays.
-
Signaling Intermediates: Use Western blotting to detect the phosphorylation of key downstream signaling molecules like IRF7, IKKα/β, and NF-κB.
-
-
Cellular Phenotype: Use flow cytometry to assess the upregulation of activation markers on immune cells, such as CD80, CD86, and MHC class II on dendritic cells.
Q4: Are there any known mechanisms of resistance to TLR7 agonists in solid tumors?
While specific mechanisms of resistance to this compound in solid tumors have not been extensively published, general mechanisms of resistance to immunotherapies can be extrapolated. These include:
-
Innate Immune Evasion: Downregulation of TLR7 expression or mutations in the TLR7 signaling pathway in immune cells.
-
Immunosuppressive Tumor Microenvironment: The presence of inhibitory cell types (e.g., Tregs, MDSCs) and soluble factors (e.g., TGF-β, IL-10) that can dampen the anti-tumor immune response.
-
Adaptive Immune Resistance: Upregulation of immune checkpoint molecules like PD-L1 on tumor cells, leading to T-cell exhaustion.
-
Defects in Antigen Presentation: Downregulation of MHC class I molecules on tumor cells, preventing their recognition by cytotoxic T cells.
Q5: What are some potential strategies to overcome resistance to this compound?
Based on the hypothesized resistance mechanisms, several combination strategies could be explored:
-
Immune Checkpoint Inhibition: Combining this compound with antibodies targeting PD-1, PD-L1, or CTLA-4 to overcome T-cell exhaustion.
-
Targeted Therapies: Using small molecule inhibitors to target immunosuppressive pathways within the tumor microenvironment.
-
Radiotherapy or Chemotherapy: These modalities can induce immunogenic cell death, releasing tumor antigens and creating a more inflammatory microenvironment that may synergize with this compound.
-
Targeting Immunosuppressive Cells: Employing therapies that deplete or reprogram Tregs or MDSCs.
Experimental Protocols
1. Quantification of TLR7 mRNA Expression by qPCR
-
Objective: To measure the relative expression of TLR7 mRNA in different cell populations.
-
Methodology:
-
Isolate total RNA from your cell populations of interest (e.g., tumor cells, sorted immune cells) using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer or fluorometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a TLR7-specific primer/probe set and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of TLR7 using the ΔΔCt method.
-
2. Assessment of Dendritic Cell Activation by Flow Cytometry
-
Objective: To evaluate the expression of co-stimulatory molecules on dendritic cells following this compound treatment.
-
Methodology:
-
Culture bone marrow-derived dendritic cells (BMDCs) or isolated human peripheral blood mononuclear cells (PBMCs) with this compound for 24-48 hours.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently labeled antibodies against DC markers (e.g., CD11c) and activation markers (e.g., CD80, CD86, MHC Class II).
-
Include a viability dye to exclude dead cells from the analysis.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of activated DCs and the mean fluorescence intensity (MFI) of the activation markers.
-
3. Measurement of Cytokine Production by ELISA
-
Objective: To quantify the concentration of IFN-α in culture supernatants.
-
Methodology:
-
Culture immune cells (e.g., PBMCs) with or without this compound for the desired time period.
-
Collect the culture supernatant and centrifuge to remove any cells or debris.
-
Perform an ELISA for IFN-α according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody, block the plate, add your samples and standards, add a detection antibody, add a substrate, and stop the reaction.
-
Read the absorbance on a plate reader and calculate the concentration of IFN-α based on the standard curve.
-
Visualizations
Caption: this compound activates TLR7 leading to the production of cytokines.
References
Welcome to the technical support resource for managing adverse events associated with the TLR7 agonist BNT411 in preclinical research models. This guide provides detailed answers to frequently asked questions, troubleshooting protocols, and key data to ensure the safe and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is an investigational, intravenously administered Toll-like receptor 7 (TLR7) agonist.[1][2] Its mechanism of action is centered on the activation of the innate and adaptive immune systems.[3][4] this compound selectively binds to and activates TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1][5] This activation triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7.[5][6] The downstream result is a potent immune response characterized by the systemic release of Type I interferons (IFN) and other pro-inflammatory cytokines, activation of CD8+ T cells, NK cells, and macrophages, intended to induce or enhance anti-tumor immunity.[1][2]
Q2: What are the expected adverse events in preclinical models based on clinical data?
A2: While specific preclinical adverse event data for this compound is not extensively published, data from first-in-human clinical trials (NCT04101357) provide a strong indication of potential toxicities to monitor in animal models.[1][3][7] The most common treatment-related adverse events (TRAEs) are flu-like symptoms resulting from systemic immune activation. Researchers should be vigilant for signs corresponding to:
-
Pyrexia (Fever): An expected on-target effect of immune activation.
-
Fatigue/Lethargy: Observable in animal models as reduced activity, piloerection, and hunched posture.
-
Chills: May be observed as shivering or trembling.
-
Nausea: Can be inferred in rodents by the presence of pica (eating of non-nutritive substances like bedding).
-
Cytokine Release Syndrome (CRS): A systemic inflammatory response. In preclinical models, this can manifest as rapid weight loss, hypothermia, and ruffled fur.[8]
-
Hematological Changes: Transient lymphocytopenia (a drop in lymphocyte count) has been noted, which typically resolves without intervention.[1][8]
Q3: How can I monitor for these adverse events in my animal models (e.g., mice)?
A3: A robust monitoring plan is critical. We recommend a multi-parameter approach:
-
Clinical Observations: Daily (or more frequent, post-dosing) scoring of animal health is essential. This includes assessing posture, activity level, fur appearance (piloerection), and breathing rate. A clinical scoring system should be established and consistently applied.
-
Body Weight: Measure body weight daily. A weight loss of >15-20% is a common humane endpoint and a key indicator of significant toxicity.
-
Body Temperature: Measure core body temperature using a rectal probe, especially within the first 24 hours post-administration, to monitor for pyrexia or CRS-induced hypothermia.
-
Blood Sampling: Collect blood at baseline and key time points post-administration (e.g., 2, 6, 24 hours) to analyze:
-
Complete Blood Count (CBC): To monitor for lymphocytopenia and other hematological changes.
-
Cytokine Panel: To quantify levels of key cytokines (e.g., IL-6, IFN-γ, TNF-α, IL-10) and confirm CRS.[8] Humanized mouse models are particularly useful for this, as human cytokine levels can be measured directly.[9]
-
Q4: What is Cytokine Release Syndrome (CRS) and how is it managed in a preclinical setting?
A4: CRS is a systemic inflammatory response triggered by a massive release of cytokines from immune cells activated by therapies like this compound.[8] In preclinical models, severe CRS can be lethal. Management is primarily supportive and, in some cases, interventional.
-
Supportive Care: For mild to moderate signs (e.g., minor weight loss, slight temperature change), supportive care is the first step. This includes providing supplemental warmth (e.g., heating pads) to counteract hypothermia, ensuring easy access to hydration (hydrogel packs) and soft, palatable food.
-
Dose Reduction: If significant toxicity is observed, consider reducing the this compound dose in subsequent experimental cohorts. Clinical data shows that Grade ≥3 adverse events are dose-dependent, occurring more frequently at doses ≥4.8 μg/kg.[8]
-
Anti-Cytokine Therapy: In models designed to test mitigation strategies, interventions used clinically can be adapted. For example, administering a surrogate antibody against the IL-6 receptor (tocilizumab is used in humans) can help manage severe CRS.
Data Presentation: this compound Clinical Adverse Events
The following tables summarize treatment-related adverse events (TRAEs) from the this compound-01 clinical trial, providing a basis for events to anticipate in preclinical studies.[1][8]
Table 1: Common Treatment-Related Adverse Events (Any Grade) (Data from 45 patients as of Feb 16, 2024)[8]
| Adverse Event | Number of Patients (N=45) | Percentage (%) |
| Fatigue | 14 | 31.1% |
| Pyrexia | 14 | 31.1% |
| Chills | 12 | 26.7% |
| Nausea | 12 | 26.7% |
Table 2: Grade ≥3 and Dose-Limiting Toxicities [8]
| Event Type | Details | Dose Level |
| Grade ≥3 TRAEs | Occurred in 12 of 45 patients (26.7%) | ≥4.8 µg/kg |
| Grade 4 TRAEs | Transient lymphocytopenia in 4 patients (8.9%), resolved without intervention. | Not specified |
| Dose-Limiting Toxicities (DLTs) | Grade 3 Fatigue (2 patients), Grade 2 Cytokine Release Syndrome (3 patients) in 4 of 37 evaluable patients. | 7.2 µg/kg and 9.6 µg/kg |
Key Experimental Protocols
Protocol 1: General Monitoring for Acute Toxicity in Mice
-
Acclimatization: Allow animals to acclimate for at least 7 days before the start of the experiment.
-
Baseline Measurements: For 2-3 days prior to dosing, record baseline body weight, body temperature, and clinical observations for each animal.
-
This compound Administration: Administer this compound via the intended route (e.g., intravenous injection). Include a vehicle control group.
-
Post-Dose Monitoring (Intensive Phase):
-
Hours 0-8: Observe animals continuously for the first hour and then hourly for up to 8 hours. Record clinical signs (posture, activity, respiration). Measure body temperature at 2, 4, 6, and 8 hours.
-
Hours 8-24: Measure body weight and temperature at 24 hours. Perform clinical scoring.
-
-
Post-Dose Monitoring (Daily):
-
Record body weight and clinical scores daily for at least 14 days or until study endpoint.
-
-
Blood Collection for Analysis:
-
Collect blood (e.g., via submandibular or saphenous vein) at baseline and at key time points (e.g., 6 and 24 hours post-dose) for CBC and cytokine analysis via Luminex or ELISA.
-
-
Humane Endpoints: Establish clear criteria for humane euthanasia, such as >20% body weight loss, severe and persistent hypothermia, or a high-grade clinical severity score.
Visualizations: Pathways and Workflows
This compound Mechanism of Action: TLR7 Signaling Pathway
The diagram below illustrates the intracellular signaling cascade initiated by this compound binding to TLR7 within an endosome of a plasmacytoid dendritic cell.
Caption: this compound-induced TLR7 signaling pathway.
Preclinical Experimental Workflow
This diagram outlines a typical workflow for a preclinical study evaluating the toxicity and efficacy of this compound.
Caption: A standard preclinical experimental workflow.
Troubleshooting Guide: Managing Adverse Events
This decision tree provides a logical guide for responding to adverse events observed during a preclinical study.
Caption: Decision tree for managing adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
BNT411 Technical Support Center: Optimizing Dosage for Maximum Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and application of BNT411 in preclinical and clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate your experiments and maximize the therapeutic potential of this potent TLR7 agonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent in vitro results (e.g., variable cytokine production) | 1. Cell health and passage number: Primary immune cells can lose responsiveness with extensive passaging. 2. Endotoxin contamination: TLR7-expressing cells are highly sensitive to endotoxins, which can lead to non-specific activation.[1] 3. Reagent variability: Inconsistent lots of serum or other media components can affect cell responsiveness. 4. This compound degradation: Improper storage or handling of reconstituted this compound can lead to loss of activity. | 1. Use cells within a consistent and low passage number range. 2. Use endotoxin-free reagents and test all components for endotoxin contamination.[1] 3. Qualify new lots of reagents before use in critical experiments. 4. Aliquot reconstituted this compound and store at -80°C for long-term use and -20°C for short-term use, protected from light.[2] Avoid repeated freeze-thaw cycles. |
| High background in immunoassays | 1. Non-specific antibody binding: The detection antibody may be binding to components other than the target analyte. 2. Cross-reactivity: The antibody may be recognizing other proteins in the sample.[3] 3. Matrix effects: Components in the sample matrix (e.g., cell culture media, serum) can interfere with the assay.[3] | 1. Optimize antibody concentrations and blocking buffers. 2. Use highly specific monoclonal antibodies and confirm their specificity. 3. Perform spike and recovery experiments and serial dilutions to assess for matrix effects. |
| Unexpected toxicity in animal models | 1. "Cytokine storm": High doses of TLR7 agonists can lead to a systemic inflammatory response. 2. Vehicle toxicity: The vehicle used to dissolve and administer this compound may have its own toxic effects. 3. Off-target effects: this compound may have unintended biological effects at high concentrations. | 1. Start with a dose-ranging study to determine the maximum tolerated dose (MTD). Consider a dose-escalation schema similar to clinical trials.[4][5] 2. Include a vehicle-only control group in all in vivo experiments. 3. Carefully monitor animals for clinical signs of toxicity and perform histopathological analysis of major organs. |
| Difficulty in reconstituting this compound | Poor solubility: this compound is a solid that may require specific conditions for complete dissolution. | Use a recommended solvent such as DMSO. Gentle warming and sonication may be necessary to achieve complete dissolution. For a 10 mg/mL stock solution, ultrasonic warming and heating to 60°C is suggested.[2] |
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound? this compound is a selective Toll-like receptor 7 (TLR7) agonist.[2] Upon administration, it activates TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[6][7] This activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, resulting in the activation of cytotoxic CD8+ T cells, NK cells, and macrophages, thereby mounting an anti-tumor immune response.[6]
-
What are the recommended storage conditions for this compound? The solid form of this compound should be stored at 4°C, protected from light. Stock solutions in a solvent like DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month, also protected from light.[2]
Experimental Design
-
What is a typical starting dose for in vivo mouse studies? A dose of 3 mg/kg administered intravenously has been shown to have antitumor activity in mouse tumor models.[2] However, it is crucial to perform a dose-finding study in your specific model to determine the optimal therapeutic window.
-
What pharmacodynamic (PD) biomarkers can be used to assess this compound activity? Key PD biomarkers include the induction of type I interferons (e.g., IFNα) and pro-inflammatory cytokines and chemokines such as IP-10, IL-6, and TNFα in plasma or serum.[4][8][9] Cellular markers of immune activation, such as the upregulation of CD86 and PD-L1 on myeloid cells, can also be assessed.[10]
-
How should this compound be administered in preclinical models? this compound has been administered intravenously in both preclinical and clinical studies.[2][4] The dosing schedule in clinical trials has been once weekly for the first four cycles, followed by every three weeks.[4][5]
Clinical
-
What is the safety profile of this compound in humans? In a phase I/IIa clinical trial, this compound demonstrated a manageable safety profile. The most common treatment-related adverse events were fatigue, pyrexia, chills, and nausea.[4][5] Grade ≥3 adverse events were observed at dose levels of 4.8 µg/kg and higher.[4][5]
-
What dose levels have been tested in clinical trials? Dose levels ranging from 0.05 to 9.6 µg/kg have been evaluated in patients with advanced solid tumors.[4][5]
-
Are there any observed dose-limiting toxicities (DLTs)? Yes, DLTs were reported at dose levels of 7.2 µg/kg and 9.6 µg/kg, which included Grade 3 fatigue and Grade 2 cytokine release syndrome.[4]
Data Presentation
Clinical Trial Dose Escalation and Safety Data (this compound Monotherapy)
| Dose Level (µg/kg) | Number of Patients | Most Common Treatment-Related Adverse Events (TRAEs) | Grade ≥3 TRAEs | Dose-Limiting Toxicities (DLTs) |
| 0.05 - <4.8 | Not specified | Fatigue, pyrexia, chills, nausea[4][5] | Not observed at doses below 4.8 µg/kg[4][5] | Not reported |
| 4.8 | Not specified | Fatigue, pyrexia, chills, nausea[4][5] | Observed[4][5] | Not reported |
| ≥6.0 | Not specified | Fatigue, pyrexia, chills, nausea[4] | Observed | AEs leading to dose reductions occurred in 13.3% of patients[4] |
| 7.2 | 6 | Fatigue, pyrexia, chills, nausea[4] | Observed | 2 patients (33%) experienced DLTs (Grade 3 fatigue, Grade 2 CRS)[4] |
| 9.6 | 5 | Fatigue, pyrexia, chills, nausea[4] | Observed | 2 patients (40%) experienced DLTs (Grade 3 fatigue, Grade 2 CRS)[4] |
Preliminary Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Note |
| Pharmacokinetics | Linear | Observed in the dose range tested[4] |
| Cmax (preliminary) | ~0.15–26.0 ng/mL | Maximum observed plasma concentration[4] |
| t1/2 (preliminary) | ~7 hours | Terminal elimination half-life[4] |
Experimental Protocols
Protocol: In Vitro TLR7 Activation Assay Using HEK-Blue™ mTLR7 Reporter Cells
This protocol is adapted from standard procedures for assessing TLR7 agonism.[11]
1. Materials:
-
This compound
-
HEK-Blue™ mTLR7 reporter cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Endotoxin-free water
-
96-well plates
2. Procedure:
-
Prepare a sterile stock solution of this compound in endotoxin-free water or DMSO.
-
Serially dilute the this compound stock solution to the desired concentrations.
-
Seed HEK-Blue™ mTLR7 cells into a 96-well plate according to the manufacturer's protocol.
-
Add the diluted this compound solutions to the appropriate wells. Include a vehicle control and a positive control (e.g., R848).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the time recommended by the cell supplier (typically 16-24 hours).
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Transfer a small volume of the cell culture supernatant to a new 96-well plate.
-
Add the detection medium to the supernatant and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 620-655 nm to quantify SEAP (secreted embryonic alkaline phosphatase) activity, which is indicative of TLR7 activation.
Mandatory Visualizations
Caption: this compound-mediated TLR7 signaling pathway.
Caption: General experimental workflow for this compound.
References
- 1. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journalaji.com [journalaji.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 10. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing In Vivo Performance of BNT411
Disclaimer: BNT411 is an investigational compound, and specific details regarding its formulation and in vivo behavior are proprietary to BioNTech SE. This guide provides general strategies and troubleshooting advice applicable to improving the in vivo stability and delivery of small molecule Toll-like receptor 7 (TLR7) agonists, using this compound as a contextual example for researchers in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the potential challenges for its in vivo stability and delivery?
A1: this compound is a selective Toll-like receptor 7 (TLR7) agonist that activates the innate immune system for cancer therapy.[1][2] As a small molecule administered intravenously, potential challenges include rapid clearance from circulation, metabolic degradation, and potential off-target effects, which can limit its therapeutic efficacy and safety.[3][4] Strategies to improve its in vivo performance often focus on formulation and targeted delivery.
Q2: What are the common formulation strategies to enhance the in vivo stability of a small molecule like this compound?
A2: Common strategies include:
-
Liposomal Encapsulation: Encapsulating the drug in lipid-based nanoparticles can protect it from degradation, prolong circulation time, and potentially enhance its delivery to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5]
-
Polymer Conjugation: Attaching polymers like polyethylene glycol (PEG) can increase the hydrodynamic radius of the molecule, reducing renal clearance and shielding it from enzymatic degradation.[6]
-
Nanoparticle Formulation: Formulating this compound into nanoparticles can improve its pharmacokinetic profile and allow for surface modifications for targeted delivery.[7][8]
Q3: How can the delivery of this compound to target immune cells or tumor microenvironment be improved?
A3: Targeted delivery can be enhanced by:
-
Passive Targeting: Utilizing nanoparticle formulations that exploit the leaky vasculature of tumors (EPR effect) for accumulation.[5]
-
Active Targeting: Functionalizing the delivery vehicle (e.g., liposomes, nanoparticles) with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells, such as tumor cells or antigen-presenting cells.
-
Modifying Physicochemical Properties: Optimizing the size, charge, and surface chemistry of the delivery system to influence its biodistribution.[5]
Troubleshooting Guides
Issue 1: Rapid Clearance and Low Bioavailability of this compound in Preclinical Models
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Rapid Metabolism | 1. Metabolic Stability Assay: Conduct in vitro assays using liver microsomes or hepatocytes to identify major metabolic pathways.[9] 2. Structural Modification: If metabolically labile sites are identified, consider medicinal chemistry efforts to modify the structure of this compound to improve stability.[10] | Increased metabolic half-life and improved bioavailability. |
| Renal Clearance | 1. Formulation: Encapsulate this compound in a nanoparticle or liposomal formulation to increase its size and prevent rapid filtration by the kidneys.[5] 2. PEGylation: Conjugate this compound with PEG to increase its hydrodynamic radius.[6] | Prolonged circulation half-life and increased plasma concentration over time. |
Issue 2: Off-Target Toxicity Observed in Animal Studies
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Systemic TLR7 Activation | 1. Targeted Delivery System: Develop a delivery system (e.g., antibody-drug conjugate, ligand-targeted nanoparticle) that directs this compound to the desired site of action, such as the tumor microenvironment.[11] | Reduced systemic cytokine release and minimized toxicity in non-target organs. |
| Non-Specific Biodistribution | 1. Biodistribution Study: Perform a biodistribution study using a labeled version of your this compound formulation to quantify its accumulation in various organs.[12] 2. Surface Modification: Modify the surface properties of the delivery vehicle (e.g., add a hydrophilic coating like PEG) to reduce uptake by the reticuloendothelial system (RES). | Increased accumulation in the target tissue and reduced accumulation in organs like the liver and spleen. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of Formulated this compound
Objective: To determine and compare the pharmacokinetic profiles of unformulated this compound and a novel nanoparticle-formulated this compound.
Methodology:
-
Animal Model: Use a relevant animal model (e.g., BALB/c mice).
-
Dosing: Administer a single intravenous (IV) dose of unformulated this compound and nanoparticle-formulated this compound to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Drug Quantification: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters including half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[13]
Protocol 2: In Vivo Biodistribution Study
Objective: To assess the tissue distribution of a novel this compound formulation.
Methodology:
-
Labeling: Label the this compound formulation with a suitable imaging agent (e.g., a fluorescent dye or a radionuclide).
-
Animal Model: Utilize an appropriate animal model, such as tumor-bearing mice.
-
Administration: Administer the labeled formulation intravenously.
-
Tissue Harvesting: At selected time points, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.[12]
-
Quantification: Measure the amount of labeled formulation in each tissue using an appropriate detection method (e.g., fluorescence imaging, gamma counting).[12]
-
Data Analysis: Express the data as the percentage of injected dose per gram of tissue (%ID/g).
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Mice
| Formulation | Half-life (t1/2) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Unformulated this compound | 1.5 h | 500 | 1200 |
| Liposomal this compound | 12 h | 350 | 4800 |
| PEGylated this compound | 18 h | 300 | 7200 |
Visualizations
Caption: this compound activates TLR7 signaling in the endosome, leading to the production of Type I interferons.
Caption: Workflow for the development and evaluation of a new this compound formulation.
Caption: A decision tree for troubleshooting in vivo instability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Discovery of new metabolically stable TLR7 agonist with potent cytokine induction properties | BioWorld [bioworld.com]
- 10. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prospects and Challenges of Different Delivery Systems in Breast Tumors Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting inconsistent results in BNT411 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BNT411.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective Toll-like receptor 7 (TLR7) agonist.[1][2] Its mechanism of action involves binding to and activating TLR7, which is primarily expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[3] This activation triggers downstream signaling pathways, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines. This robust innate immune response can subsequently lead to the activation and enhancement of an adaptive immune response, including the activation of cytotoxic CD8+ T cells, which is intended to lead to anti-tumor activity.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Before use, allow the vial to equilibrate to room temperature and gently mix by inversion. Avoid repeated freeze-thaw cycles.
Q3: What are the expected in vitro and in vivo effects of this compound?
A3: In vitro, this compound is expected to induce the production of cytokines, such as IFNα, from peripheral blood mononuclear cells (PBMCs).[1] In vivo, this compound has demonstrated anti-tumor activity in mouse models and is expected to induce a systemic immune response characterized by an increase in plasma cytokine levels.[1][5]
Troubleshooting Inconsistent Experimental Results
Issue 1: Low or no cytokine induction in in vitro PBMC stimulation assays.
Possible Cause 1: Suboptimal this compound Concentration The dose-response to TLR7 agonists can be cell-type and donor-dependent.
Solution:
-
Perform a dose-titration experiment to determine the optimal concentration of this compound for your specific assay conditions.
-
Refer to published data for typical effective concentrations. For example, in clinical trials, plasma cytokine responses were observed at specific dose levels.[5]
Possible Cause 2: Poor Cell Viability or Incorrect Cell Type The primary responders to TLR7 agonists are pDCs and B cells. Low frequency or poor health of these cells will result in a weak response.
Solution:
-
Assess cell viability using a method like trypan blue exclusion or a viability stain before and after the experiment.
-
Ensure the presence of TLR7-expressing cells in your culture. For human PBMCs, pDCs are the main producers of IFNα in response to TLR7 agonists.
Possible Cause 3: Improper this compound Handling and Storage this compound is sensitive to light and multiple freeze-thaw cycles which can lead to degradation.
Solution:
-
Store this compound at -80°C for long-term storage and at -20°C for short-term storage, always protected from light.[1]
-
Aliquot the stock solution upon first use to minimize freeze-thaw cycles.
Issue 2: High variability in cytokine measurements between experiments or donors.
Possible Cause 1: Inter-individual Donor Variability Genetic and environmental factors can lead to significant differences in immune responses between individuals.
Solution:
-
Whenever possible, use PBMCs from a consistent pool of healthy donors.
-
Normalize data to an internal positive control (e.g., another TLR7 agonist with a known response).
Possible Cause 2: Assay Technique Variability Inconsistent cell plating densities, incubation times, or reagent preparation can introduce variability.
Solution:
-
Standardize all assay parameters, including cell density, incubation time, and reagent concentrations.
-
Use automated liquid handling for precise and repeatable dispensing.
-
Include intra- and inter-assay controls to monitor variability.
Issue 3: Inconsistent anti-tumor efficacy in in vivo mouse models.
Possible Cause 1: Variability in the Tumor Microenvironment The composition of the tumor microenvironment can influence the response to immunotherapy.
Solution:
-
Ensure consistency in the tumor model, including the cell line, injection site, and tumor size at the start of treatment.
-
Characterize the immune cell infiltrate in the tumors to understand the baseline immune status.
Possible Cause 2: Suboptimal Dosing or Administration Route The efficacy of this compound can be dose and schedule-dependent. Systemic administration of TLR agonists can also lead to toxicity, which might affect the outcome.[3]
Solution:
-
Perform a dose-finding study to identify the optimal therapeutic window for this compound in your specific tumor model.
-
Consider alternative administration routes, such as intratumoral injection, which may enhance local immune activation while minimizing systemic side effects.[3]
Data Presentation
Table 1: Dose-Dependent Plasma Cytokine Response to this compound in Patients with Solid Tumors
| This compound Dose Level (µg/kg) | Fold Increase in IP-10 (Interferon-γ induced protein) | Number of Responding Patients / Total Patients |
| 2.4 | 2.7 - 9.2 | 3 / 4 |
Data adapted from a first-in-human phase I/IIa clinical trial.[5]
Table 2: Common Treatment-Related Adverse Events in this compound Monotherapy
| Adverse Event | Grade | Frequency |
| Pyrexia | 1 and 3 (non-serious) | 18.2% (2/11 patients) |
| Anemia | 1 and 2 | 18.2% (2/11 patients) |
Data from a first-in-human phase I/IIa clinical trial.[5]
Experimental Protocols
Protocol 1: In Vitro Cytokine Induction from Human PBMCs
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.
-
This compound Stimulation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known TLR7 agonist).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Measure cytokine levels (e.g., IFNα, IP-10) in the supernatant using an ELISA or a multiplex cytokine assay.
Protocol 2: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
-
Tumor Cell Implantation: Inject a suitable number of tumor cells (e.g., 1 x 10^6 CT26 cells) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
This compound Administration: Administer this compound at the desired dose and schedule (e.g., 3 mg/kg, intravenously, every 4-5 days).[1] Include a vehicle control group.
-
Efficacy Assessment: Continue to monitor tumor growth throughout the study. The primary endpoint is typically tumor growth delay or inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.
Visualizations
Caption: this compound binds to TLR7 in the endosome, initiating a signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines, ultimately driving an anti-tumor immune response.
Caption: A typical experimental workflow for assessing the in vitro activity of this compound by measuring cytokine induction from human PBMCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
Strategies to enhance the synergistic effect of BNT411 combinations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the synergistic effect of BNT411 combinations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapies?
This compound is a selective Toll-like receptor 7 (TLR7) agonist.[1][2] Activation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs), triggers the production of Type 1 interferons (IFN-α/β) and other pro-inflammatory cytokines.[3][4] This leads to the maturation of dendritic cells, enhanced antigen presentation, and the activation of natural killer (NK) cells, macrophages, and cytotoxic T lymphocytes, bridging the innate and adaptive immune systems.[2][5] The rationale for combining this compound with other anti-cancer agents, such as checkpoint inhibitors and chemotherapy, is to create a synergistic anti-tumor effect. This compound is expected to turn "cold" tumors (lacking immune cell infiltration) into "hot" tumors, making them more susceptible to immunotherapies like PD-1/PD-L1 blockade.[[“]]
Q2: What is the established clinical combination therapy for this compound?
A first-in-human Phase 1/2a clinical trial (NCT04101357) is evaluating this compound both as a monotherapy and in combination with atezolizumab (a PD-L1 inhibitor), carboplatin, and etoposide in patients with chemotherapy-naïve extensive-stage small cell lung cancer (ES-SCLC).[3][5][7]
Q3: What are potential strategies to enhance the synergistic effect of this compound with checkpoint inhibitors?
To enhance synergy, consider the following:
-
Optimize Dosing and Scheduling: The timing and sequence of administration of this compound and the checkpoint inhibitor are critical. Preclinical models suggest that administering the TLR7 agonist prior to or concurrently with the checkpoint inhibitor can be effective.
-
Intratumoral Administration: For accessible tumors, intratumoral injection of a TLR7 agonist can concentrate the immune-stimulating effects within the tumor microenvironment, potentially reducing systemic toxicity.
-
Combination with other Immunomodulators: Preclinical studies have explored combining TLR7 agonists with other immune-modulating agents, such as STING agonists or co-stimulatory molecule agonists (e.g., OX40, 4-1BB), to further amplify the anti-tumor immune response.
Q4: How can the synergy between this compound and chemotherapy be maximized?
Chemotherapy can induce immunogenic cell death, releasing tumor antigens and creating a more favorable environment for immunotherapy. To maximize this synergy:
-
Select Chemotherapeutic Agents that Promote Immunogenic Cell Death: Certain chemotherapies, like anthracyclines and platinum-based agents (e.g., carboplatin), are known to be more effective at inducing an immune response.
-
Timing of Administration: Administering this compound after chemotherapy may be optimal to capitalize on the release of tumor antigens and the chemotherapy-induced depletion of immunosuppressive cells like regulatory T cells (Tregs).
Troubleshooting Guides
Issue 1: Suboptimal or Lack of Synergistic Anti-Tumor Effect in Preclinical Models
| Potential Cause | Troubleshooting Step |
| Inappropriate Dosing Regimen | Titrate the doses of this compound and the combination agent. A dose-response matrix experiment can help identify the optimal concentrations for synergy. |
| Incorrect Timing of Administration | Test different administration schedules (e.g., this compound before, during, or after the combination agent). |
| Tumor Model Resistance | The chosen tumor model may be inherently resistant to TLR7 agonism or the specific combination therapy. Consider using a different syngeneic tumor model with a more favorable immune profile. |
| Immunosuppressive Tumor Microenvironment | Analyze the tumor microenvironment for the presence of immunosuppressive cells (e.g., Tregs, myeloid-derived suppressor cells). Consider incorporating agents that target these cells. |
Issue 2: High Systemic Toxicity Observed in In Vivo Models
| Potential Cause | Troubleshooting Step |
| High Dose of this compound | Reduce the dose of this compound. Systemic TLR7 activation can lead to a cytokine storm. |
| Route of Administration | If using systemic administration (e.g., intravenous), consider local delivery (e.g., intratumoral) to concentrate the drug at the tumor site and minimize systemic exposure. |
| Formulation Issues | Poor solubility of the TLR7 agonist can lead to unfavorable pharmacokinetics. Consider using a formulation that improves solubility and targeted delivery. |
Data Presentation
Table 1: Preclinical Efficacy of a TLR7 Agonist in Combination with an Anti-PD-1 Antibody in a CT-26 Tumor Model
| Treatment Group | Complete Tumor Regression |
| Control | 0/10 |
| Anti-PD-1 alone | 1/10 |
| TLR7 agonist alone | 2/10 |
| TLR7 agonist + Anti-PD-1 | 8/10 |
This data is representative of preclinical studies investigating TLR7 agonist and checkpoint inhibitor combinations.
Table 2: Preliminary Safety and Efficacy of this compound Monotherapy in a Phase I/IIa Clinical Trial
| Dose Level (µg/kg) | Number of Patients | Grade 1-3 Adverse Events | Best Response |
| 2.4 | 4 | Pyrexia, Anemia | Stable Disease (5 months in one patient) |
Data as of July 1, 2021, from the this compound-01 trial.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound and Chemotherapy Synergy
Objective: To determine the synergistic cytotoxic effect of this compound in combination with a chemotherapeutic agent on cancer cells co-cultured with immune cells.
Methodology:
-
Cell Culture:
-
Culture a cancer cell line of interest (e.g., ES-SCLC cell line) in appropriate media.
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
-
Co-culture Setup:
-
Seed cancer cells in a 96-well plate.
-
After 24 hours, add PBMCs to the cancer cells at a specific effector-to-target ratio (e.g., 10:1).
-
-
Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent (e.g., carboplatin).
-
Add the drugs to the co-culture, both as single agents and in combination, across a range of concentrations.
-
-
Cytotoxicity Assay:
-
After 48-72 hours of incubation, assess cancer cell viability using a standard method such as an MTT or LDH release assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy.
-
Protocol 2: In Vivo Evaluation of this compound and Anti-PD-1 Synergy
Objective: To evaluate the synergistic anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Methodology:
-
Animal Model:
-
Use an appropriate syngeneic mouse model (e.g., CT26 colon carcinoma in BALB/c mice).
-
Implant tumor cells subcutaneously into the flank of the mice.
-
-
Treatment Groups:
-
Divide mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Anti-PD-1 antibody alone, and (4) this compound + Anti-PD-1 antibody.
-
-
Drug Administration:
-
Once tumors are palpable, begin treatment.
-
Administer this compound (e.g., intravenously or intratumorally) and the anti-PD-1 antibody (e.g., intraperitoneally) according to a predetermined schedule.
-
-
Tumor Measurement:
-
Measure tumor volume every 2-3 days using calipers.
-
-
Immune Cell Analysis:
-
At the end of the study, harvest tumors and spleens.
-
Analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, NK cells, macrophages) by flow cytometry or immunohistochemistry.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Perform statistical analysis to determine significant differences in tumor growth between the groups.
-
Mandatory Visualizations
Caption: this compound signaling pathway and resulting anti-tumor immune response.
References
- 1. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 2. Immunostimulatory TLR7 agonist-nanoparticles together with checkpoint blockade for effective cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JCI Insight - Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer [insight.jci.org]
- 6. consensus.app [consensus.app]
- 7. hra.nhs.uk [hra.nhs.uk]
Technical Support Center: Mitigating Off-Target Effects of TLR7 Agonists like BNT411
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the off-target effects of Toll-like Receptor 7 (TLR7) agonists, with a focus on compounds like BNT411.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with systemic TLR7 agonists like this compound?
A1: Systemic administration of TLR7 agonists can lead to a range of off-target effects, primarily driven by a systemic inflammatory response.[1][2] Clinical trial data for this compound, an intravenously administered TLR7 agonist, has reported treatment-related adverse events (TRAEs) that highlight these effects. The most common TRAEs include fatigue, pyrexia (fever), chills, and nausea.[3][4][5] At higher doses (≥4.8 μg/kg), more severe adverse events have been observed, such as Grade 3 fatigue and Grade 2 cytokine release syndrome (CRS).[4][5] Transient lymphocytopenia has also been reported as a Grade 4 TRAE.[3][4][5] These systemic side effects are a key challenge in the clinical application of TLR7 agonists.[1][2]
Q2: What is the underlying mechanism of TLR7 agonist-induced off-target effects?
A2: TLR7 is an endosomal receptor primarily expressed in immune cells like plasmacytoid dendritic cells (pDCs), B cells, and monocytes.[1][2] Upon activation by an agonist like this compound, TLR7 initiates a signaling cascade that leads to the production of Type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines.[1][2][3][4][6] While this immune activation is desirable for anti-tumor responses, systemic administration can lead to an exaggerated and widespread inflammatory state, resulting in the observed off-target effects.[1][2][7] This systemic cytokine release can cause flu-like symptoms and, in more severe cases, cytokine release syndrome.[4][5]
Q3: How can we mitigate the systemic side effects of TLR7 agonists in a research setting?
A3: Several strategies are being explored to mitigate the systemic side effects of TLR7 agonists. One promising approach is targeted delivery to the tumor microenvironment.[1][2] This can be achieved using antibody-drug conjugates (ADCs), where the TLR7 agonist is linked to an antibody that specifically targets a tumor antigen.[1][2] This approach aims to concentrate the immune-stimulating effects of the agonist within the tumor, thereby minimizing systemic exposure and associated toxicities.[1][2] Additionally, optimizing the dosing regimen, including the use of lower, more frequent doses, may help to manage the inflammatory response.[8][9] Encapsulation of TLR7 agonists in nanoparticles is another strategy to control their release and biodistribution.[10]
Q4: Are there specific experimental models to study and predict the off-target effects of TLR7 agonists?
Troubleshooting Guides
Issue 1: High levels of systemic inflammatory cytokines in vivo leading to toxicity.
Possible Cause: The dose of the TLR7 agonist is too high, leading to an overstimulation of the innate immune system.
Troubleshooting Steps:
-
Dose Titration: Perform a dose-response study to identify the minimum effective dose that provides an anti-tumor response with manageable systemic cytokine levels.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Characterize the PK/PD profile of your TLR7 agonist to understand the relationship between drug exposure and the resulting immune activation. Clinical data for this compound shows a linear pharmacokinetic profile.[3][4][5]
-
Alternative Dosing Schedules: Investigate alternative dosing schedules, such as more frequent administration of lower doses, which may help to maintain an effective immune response while avoiding sharp peaks in cytokine release.
-
Combination Therapy: Consider combining the TLR7 agonist with agents that can modulate the inflammatory response, such as IL-10 blockade, which has been shown to enhance the therapeutic efficacy of TLR7 agonists by overcoming self-regulatory immunosuppression.[13][14]
Issue 2: Inconsistent or weak activation of target immune cells in vitro.
Possible Cause: Suboptimal experimental conditions or issues with the TLR7 agonist itself.
Troubleshooting Steps:
-
Cell Viability Check: Ensure that the cell cultures (e.g., PBMCs or isolated immune cell populations) are healthy and viable before and after treatment.
-
Agonist Stability and Purity: Verify the stability and purity of your TLR7 agonist. Degradation of the compound can lead to reduced potency.
-
Optimize Agonist Concentration: Perform a concentration-response curve to determine the optimal concentration of the agonist for activating your target cells.
-
Positive and Negative Controls: Always include appropriate positive controls (e.g., a well-characterized TLR7 agonist like R848) and negative controls (vehicle-treated cells) in your experiments.[15]
-
Assay Sensitivity: Ensure that your readout assays (e.g., ELISA for cytokine measurement, flow cytometry for cell surface marker expression) are sensitive enough to detect the expected changes.
Issue 3: Off-target effects observed in non-immune cells.
Possible Cause: The TLR7 agonist may have off-target interactions with other cellular components, or the observed effects may be downstream consequences of the initial immune activation.
Troubleshooting Steps:
-
Target Specificity Assays: Use cell lines that do not express TLR7 to assess whether the observed effects are independent of TLR7 signaling.
-
Inhibition with TLR7 Antagonists: Employ a specific TLR7 antagonist to confirm that the observed cellular responses are indeed mediated by TLR7.[16]
-
Sequence-Dependent Off-Target Effects: For oligonucleotide-based TLR7 agonists, be aware of potential sequence-dependent off-target effects that are independent of TLR7.[17][18][19] It is important to include sequence-scrambled controls.
-
Comprehensive Cellular Profiling: Utilize techniques like transcriptomics (RNA-seq) or proteomics to get a broader view of the cellular pathways affected by the TLR7 agonist. This can help to identify unexpected off-target signaling.
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) for this compound in a Phase I/IIa Clinical Trial
| Adverse Event | Frequency (All Grades) | Frequency (Grade ≥3) |
| Fatigue | 31.1% | Occurred at ≥4.8 μg/kg |
| Pyrexia (Fever) | 31.1% | Occurred at ≥4.8 μg/kg |
| Chills | 26.7% | Occurred at ≥4.8 μg/kg |
| Nausea | 26.7% | Occurred at ≥4.8 μg/kg |
| Lymphocytopenia | - | 8.9% (Grade 4, transient) |
| Cytokine Release Syndrome | - | Grade 2 observed at 7.2 μg/kg and 9.6 μg/kg |
Data compiled from published clinical trial results for this compound.[3][4][5]
Experimental Protocols
Protocol 1: In Vitro Assessment of Cytokine Release from Human PBMCs
Objective: To quantify the profile of cytokines released by human PBMCs upon stimulation with a TLR7 agonist.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
TLR7 Agonist Stimulation: Add the TLR7 agonist (e.g., this compound) at various concentrations to the wells. Include a vehicle control and a positive control (e.g., R848).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12, IP-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Plot the cytokine concentrations against the agonist concentrations to generate dose-response curves.
Protocol 2: Flow Cytometry Analysis of Immune Cell Activation
Objective: To assess the activation status of different immune cell subsets within PBMCs following TLR7 agonist stimulation.
Methodology:
-
PBMC Stimulation: Follow steps 1-4 of Protocol 1.
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to FACS tubes.
-
Surface Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers to identify different cell populations (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes, CD123 for pDCs) and activation markers (e.g., CD69, CD80, CD86, PD-L1).
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of activated cells and the mean fluorescence intensity (MFI) of activation markers within each immune cell subset.
Visualizations
Caption: TLR7 agonist signaling pathway leading to both desired anti-tumor immunity and off-target systemic inflammation.
Caption: Experimental workflow to evaluate and mitigate off-target effects of TLR7 agonists.
References
- 1. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. What are TLR agonists and how do they work? [synapse.patsnap.com]
- 7. What are the therapeutic applications for TLR agonists? [synapse.patsnap.com]
- 8. Treatment of autoimmune inflammation by a TLR7 ligand regulating the innate immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of Autoimmune Inflammation by a TLR7 Ligand Regulating the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications and clinical trial landscape using Toll-like receptor agonists to reduce the toll of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment failure of a TLR-7 agonist occurs due to self-regulation of acute inflammation and can be overcome by IL-10 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Sequence-dependent off-target inhibition of TLR7/8 sensing by synthetic microRNA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Sequence-dependent off-target inhibition of TLR7/8 sensing by synthetic microRNA inhibitors | Semantic Scholar [semanticscholar.org]
- 19. academic.oup.com [academic.oup.com]
Refinement of protocols for long-term BNT411 studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term studies involving BNT411, a selective Toll-like receptor 7 (TLR7) agonist. Here you will find detailed experimental protocols, troubleshooting guidance, and frequently asked questions to facilitate your research.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or low cytokine induction in vitro | Cell viability is low. | Ensure proper cell handling and culture conditions. Use fresh, healthy cells for each experiment. |
| This compound degradation. | Store this compound stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles. | |
| Suboptimal this compound concentration. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. | |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular responses. | |
| High background in ELISA | Insufficient washing. | Increase the number of wash steps and ensure thorough washing between antibody and substrate incubations. |
| Non-specific antibody binding. | Use a blocking buffer (e.g., BSA or non-fat dry milk) to reduce non-specific binding. Ensure the secondary antibody is specific to the primary antibody's host species. | |
| Weak or no signal in flow cytometry | Inadequate cell stimulation. | Optimize the this compound concentration and incubation time for cell activation. |
| Incorrect antibody panel or staining procedure. | Use validated antibodies for flow cytometry and follow a well-established staining protocol. Titrate antibodies to determine the optimal concentration. | |
| Improper instrument setup. | Ensure correct laser and filter settings for the fluorochromes used. Run compensation controls to correct for spectral overlap. | |
| Unexpected in vivo toxicity | High dose of this compound. | Refer to preclinical and clinical data for appropriate dose ranges. Consider a dose-escalation study to determine the maximum tolerated dose in your model. |
| Cytokine release syndrome (CRS). | Monitor animals for signs of CRS (e.g., fever, lethargy). In clinical settings, Grade 2 CRS has been observed at higher dose levels of this compound.[2][3] | |
| Lack of anti-tumor efficacy in vivo | Inappropriate tumor model. | Select a tumor model known to be responsive to immune-based therapies. Consider using syngeneic models with an intact immune system. |
| Insufficient immune activation. | Confirm target engagement and immune activation through pharmacodynamic assays (e.g., cytokine analysis, immune cell phenotyping). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective Toll-like receptor 7 (TLR7) agonist.[1] It activates TLR7, which is primarily expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7.[4] This results in the production of pro-inflammatory cytokines and type I interferons, leading to the activation of a broad innate and adaptive immune response against tumors.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to six months. For short-term storage, it can be kept at -20°C for up to one month, and should be protected from light.[1]
Q3: What are the common adverse events observed with this compound in clinical trials?
A3: In the first-in-human clinical trial (NCT04101357), the most common treatment-related adverse events were fatigue, pyrexia (fever), chills, and nausea.[2][3] Grade 4 transient lymphocytopenia has also been reported, which resolved without medical intervention.[2]
Q4: How should I monitor the pharmacodynamic effects of this compound in my studies?
A4: Pharmacodynamic effects can be monitored by measuring the induction of cytokines and chemokines (e.g., IFN-α, IP-10, IL-6, TNF-α) in plasma or cell culture supernatants using ELISA or multiplex assays.[6] Immune cell activation can be assessed by flow cytometry, looking for the upregulation of activation markers on dendritic cells, monocytes, NK cells, T cells, and B cells.[2][3]
Q5: What is the typical dosing schedule for this compound in preclinical and clinical studies?
A5: In a mouse tumor model, this compound has been administered intravenously at 3 mg/kg eight times with a 4 to 5-day interval.[1] In the Phase I/IIa clinical trial, this compound was administered weekly for the first month, and then every three weeks.[7]
Data Presentation
Summary of Preliminary Phase I/IIa Clinical Trial Data for this compound (NCT04101357)
| Parameter | Observation | Reference |
| Dose Levels Tested | 0.05 to 9.6 µg/kg | [2][3] |
| Pharmacokinetics | Linear pharmacokinetics | [2][3] |
| Cmax: ~0.15–26.0 ng/mL | [2][3] | |
| t1/2: ~7 hours | [2][3] | |
| Common Adverse Events (≥20% of patients) | Fatigue (31.1%), Pyrexia (31.1%), Chills (26.7%), Nausea (26.7%) | [2] |
| Dose-Limiting Toxicities (DLTs) | Observed at 7.2 µg/kg and 9.6 µg/kg (Grade 3 fatigue, Grade 2 cytokine release syndrome) | [2][3] |
| Pharmacodynamic Effects | Marked activation of DCs, monocytes, NK, T, and B cells at doses ≥4.8 µg/kg | [2][3] |
| Systemic pulsatile release of type I interferon and proinflammatory cytokines at doses ≥4.8 µg/kg | [2][3] | |
| 2.7–9.2 fold increase of IP-10 at 2.4 µg/kg dose level | [4] | |
| Preliminary Efficacy | Prolonged disease control (≥16 weeks) observed in 6 patients at dose levels ≥4.8 µg/kg | [2] |
Experimental Protocols
In Vitro Cytokine Release Assay
Objective: To quantify the release of cytokines from immune cells following stimulation with this compound.
Methodology:
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., pDCs) in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
This compound Stimulation: Add varying concentrations of this compound to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification (ELISA):
-
Coat a high-protein binding 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IFN-α, TNF-α) overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Add diluted supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Flow Cytometry for Immune Cell Activation
Objective: To assess the activation of different immune cell populations in response to this compound.
Methodology:
-
Cell Stimulation: Stimulate PBMCs with this compound as described in the cytokine release assay protocol. Include an unstimulated control.
-
Cell Harvesting: After the desired incubation period (e.g., 24 hours), harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Surface Staining:
-
Resuspend the cells in FACS buffer containing a cocktail of fluorescently-labeled antibodies against surface markers to identify different immune cell populations (e.g., CD3 for T cells, CD19 for B cells, CD11c for dendritic cells, CD14 for monocytes, CD56 for NK cells) and activation markers (e.g., CD69, CD86, HLA-DR).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization (for intracellular staining):
-
If assessing intracellular markers (e.g., cytokines like IFN-γ), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Add fluorescently-labeled antibodies against intracellular targets to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash: Wash the cells with permeabilization buffer and then with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to quantify the percentage of activated cells within each immune cell population.
Mandatory Visualization
Caption: this compound TLR7 signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Toll-like receptor signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. learn.cellsignal.com [learn.cellsignal.com]
- 7. medrxiv.org [medrxiv.org]
Addressing variability in immune response to BNT411
Welcome to the technical support center for BNT411. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the inherent variability in immune responses observed during experiments with this compound, a systemic Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational, intravenously administered small-molecule agonist for Toll-like receptor 7 (TLR7).[1][2] Its primary mechanism involves the activation of plasmacytoid dendritic cells (pDCs), which are key components of the innate immune system.[2][3] This activation triggers a signaling cascade that results in a Type 1 interferon-dominated release of cytokines.[1][2] The ultimate goal is to modulate the innate immune system broadly and activate cytotoxic CD8+ T cells, which can enhance pre-existing anti-tumor responses or induce new ones.[2][4]
References
BNT411 Technical Support Center: Dose-Limiting Toxicities
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed with BNT411, a systemic Toll-like receptor 7 (TLR7) agonist. The information is derived from clinical trial data to guide experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the established dose-limiting toxicities (DLTs) of this compound in clinical trials?
A1: In the dose-escalation part of the Phase I/IIa clinical trial (this compound-01), dose-limiting toxicities were observed at dose levels of 7.2 µg/kg and 9.6 µg/kg.[1][2][3] The specific DLTs reported in four of 37 evaluable patients included Grade 3 fatigue (in two patients) and Grade 2 cytokine release syndrome (in three patients).[1][2][3]
Q2: Were there any high-grade treatment-related adverse events (TRAEs) other than the DLTs?
A2: Yes, Grade 3 or higher TRAEs were reported in 12 out of 45 patients (26.7%) and all occurred at dose levels of 4.8 µg/kg or higher.[1][4] The only Grade 4 TRAE reported was transient lymphocytopenia, which occurred the day after administration and resolved without medical intervention.[1][2][3][4] No Grade 5 TRAEs were reported.[1][2][3][4]
Q3: What are the most common non-dose-limiting adverse events observed with this compound?
A3: As of the February 16, 2024 data cutoff, 38 of 45 patients (84.4%) experienced at least one treatment-related adverse event.[1][4] The most frequently reported TRAEs were fatigue (31.1%), pyrexia (31.1%), chills (26.7%), and nausea (26.7%).[1][4] An earlier data snapshot from July 1, 2021, on 11 patients, also noted pyrexia and anemia as the only drug-related adverse events reported in two or more patients.[5][6][7]
Q4: At what dose levels did adverse events lead to dose reductions?
A4: Six patients (13.3%) who were treated at dose levels of 6.0 µg/kg or higher experienced adverse events that led to dose reductions.[1][2][3]
Q5: Was a Maximum Tolerated Dose (MTD) determined for this compound?
A5: The clinical trial (NCT04101357) was designed to determine the MTD and/or the recommended Phase 2 dose (RP2D).[8][9] The observation of DLTs at 7.2 µg/kg and 9.6 µg/kg were key in making this determination.[1][2][3]
Troubleshooting Guide for Unexpected In Vitro/In Vivo Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High levels of pro-inflammatory cytokines (e.g., Type I Interferon) at lower than expected this compound concentrations. | This compound is a potent TLR7 agonist designed to systemically activate plasmacytoid dendritic cells, leading to a Type 1 interferon-dominated cytokine release.[1][5][7] Your experimental system may be highly sensitive. | - Perform a dose-response curve to determine the EC50 in your specific cell type or animal model. - Titrate down the concentration of this compound to a level that elicits a measurable but not overwhelming response. - Ensure appropriate negative controls are included to establish a baseline cytokine level. |
| Cell death or reduced viability in primary cell cultures treated with this compound. | Excessive TLR7 activation can lead to activation-induced cell death, particularly in sensitive immune cell populations. | - Assess cell viability using a standard assay (e.g., trypan blue, MTT). - Include co-stimulatory or survival factors in your cell culture medium if appropriate for the cell type. - Evaluate markers of apoptosis (e.g., caspase-3 cleavage) to confirm the mechanism of cell death. |
| Inconsistent immune activation in animal models. | Variability in drug exposure or immune response among individual animals. This compound has a reported plasma half-life of approximately 7 hours in humans.[1][2][3] | - Ensure precise and consistent administration of this compound (e.g., intravenous route as used in the clinical trial). - Increase the number of animals per group to account for biological variability. - Collect pharmacokinetic data (plasma concentration of this compound over time) to correlate with pharmacodynamic readouts. |
Data Presentation
Table 1: Summary of Dose-Limiting Toxicities and High-Grade Treatment-Related Adverse Events with this compound (Data as of Feb 16, 2024)
| Toxicity | Grade | Dose Level(s) | Number of Patients Affected (%) | Notes |
| Dose-Limiting Toxicities | 4/37 (10.8%) | |||
| Fatigue | 3 | 7.2 µg/kg or 9.6 µg/kg | 2 | |
| Cytokine Release Syndrome | 2 | 7.2 µg/kg or 9.6 µg/kg | 3 | |
| Other High-Grade TRAEs | ||||
| Lymphocytopenia | 4 | ≥ 4.8 µg/kg | 4/45 (8.9%) | Transient, resolved without intervention.[1][2][3][4] |
| Any TRAE | ≥ 3 | ≥ 4.8 µg/kg | 12/45 (26.7%) | All Grade ≥3 TRAEs occurred at these higher dose levels.[1][4] |
Experimental Protocols
This compound-01 Phase I/IIa Clinical Trial Dose Escalation Methodology
The first-in-human, open-label, multi-center trial (this compound-01) employed a 3+3 dose-escalation design to assess the safety and determine the MTD/RP2D of this compound.[1][2][3][4]
-
Patient Population: Patients with metastatic or unresectable solid tumors who have exhausted available treatment options.[5]
-
Administration: this compound was administered via intravenous infusion.[1][2][3]
-
Dosing Schedule: The dosing regimen consisted of weekly administration for the first four cycles, followed by administration every three weeks thereafter until disease progression, unacceptable toxicity, or death.[1][2][3][4]
-
Dose Levels: The trial investigated dose levels ranging from 0.05 to 9.6 µg/kg.[1][4]
-
DLT Definition: DLTs were defined as specific non-immune-related or immune-related adverse events of Grade 3 or higher that occurred during the first treatment cycle and did not resolve to Grade 1 or lower within a week, or any Grade 4 adverse event.[8] Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 5.0.[8]
Mandatory Visualizations
Caption: this compound signaling pathway via TLR7 activation.
Caption: Troubleshooting workflow for this compound-induced toxicities.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. 525 Preliminary safety, PK/PD and efficacy results from a first-in-human phase I/IIa clinical trial of this compound, a systemic Toll-like receptor 7 agonist in patients with solid tumors - ProQuest [proquest.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
Validation & Comparative
A Comparative Analysis of BNT411 and Other Toll-Like Receptor 7 (TLR7) Agonists in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of BNT411, a selective Toll-like Receptor 7 (TLR7) agonist, with other prominent TLR7 and TLR7/8 agonists in the field of oncology. The information is compiled from publicly available preclinical and clinical data to aid researchers and drug development professionals in understanding the landscape of TLR7-targeted cancer immunotherapies.
Introduction to TLR7 Agonists in Cancer Therapy
Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering immune responses. TLR7, which recognizes single-stranded RNA, is primarily expressed in plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells. Activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This, in turn, promotes the activation and maturation of dendritic cells (DCs), enhances natural killer (NK) cell cytotoxicity, and stimulates the development of antigen-specific T cell responses, ultimately leading to anti-tumor immunity.
This compound is a selective TLR7 agonist designed for systemic administration to induce a broad anti-tumor immune response. This guide compares its efficacy with other well-known TLR7 and TLR7/8 agonists, including imiquimod, resiquimod (R848), and motolimod (VTX-2337).
Quantitative Efficacy Data
The following tables summarize the available quantitative efficacy data for this compound and other TLR7 agonists from both preclinical and clinical studies. It is important to note that direct comparisons are challenging due to the variability in tumor models, treatment regimens, and endpoints across different studies.
Table 1: Preclinical Efficacy of TLR7 Agonists in Animal Models
| Agonist | Cancer Model | Animal Model | Treatment | Key Efficacy Endpoint(s) | Quantitative Results | Citation(s) |
| This compound | Not specified in available preclinical data | Not specified | Not specified | Not specified | Preclinical data not publicly available in detail. | |
| Resiquimod (R848) | Lung Carcinoma (LLC) | C57BL/6 Mice | Intraperitoneal injection | Reduction in tumor burden, increased survival | Significant reduction in tumor volume and prolonged survival compared to control. | [1] |
| Resiquimod (R848) + αPD-1 | Mammary Carcinoma (NDL) | Mice | Local injection of R848-TSLs + systemic αPD-1 | Complete tumor regression | Complete regression in both treated and distant tumors in 8 of 11 mice. | [2] |
| Novel TLR7 Agonist + aPD1 | Colon Carcinoma (CT-26) | Mice | Intravenous injection | Complete tumor regression | Complete tumor regression in 8/10 mice. | [3] |
| Motolimod (VTX-2337) + PLD | Ovarian Cancer | Immunocompromised Mice with human immune system | Subcutaneous injection | Increased efficacy compared to single agents | Statistically significant increase in efficacy compared to either agent alone. | [4] |
| Imiquimod | Oral Dysplastic Lesions | Wistar Rats | Topical application | Regression of dysplasia | Regression of mild dysplasia to hyperplasia in all samples. | [5] |
Table 2: Clinical Efficacy of TLR7 Agonists
| Agonist | Cancer Type | Clinical Trial Phase | Treatment | Key Efficacy Endpoint(s) | Quantitative Results | Citation(s) |
| This compound | Advanced Solid Tumors | Phase I/IIa (NCT04101357) | Monotherapy | Prolonged Disease Control | Prolonged disease control (≥16 weeks) observed in 6 patients at dose levels ≥4.8 μg/kg.[6] | [6] |
| Imiquimod | Lentigo Maligna | Systematic Review (45 studies) | Monotherapy (topical) | Histologic and Clinical Clearance Rates | 76.2% histologic clearance rate; 78.3% clinical clearance rate.[7] | [7] |
| Imiquimod | Melanoma in situ (persistent) | Retrospective Study | Monotherapy (topical) | Tumor Clearance Rate | 90% tumor clearance rate.[8] | [8] |
| Motolimod (VTX-2337) + Cetuximab | Squamous Cell Carcinoma of the Head and Neck (SCCHN) | Phase Ib | Combination therapy | Objective Response Rate (ORR), Disease Control Rate (DCR) | 15% ORR (2 partial responses); 54% DCR.[9] | [9] |
| Motolimod (VTX-2337) + PLD | Recurrent Ovarian Cancer | Phase 1 | Combination therapy | Response Rate, Disease Control Rate | 15.4% response rate (2 patients); ~70% disease control rate (9 patients).[4] | [4] |
Signaling Pathways and Experimental Workflows
TLR7 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of TLR7.
Caption: TLR7 signaling pathway initiated by a TLR7 agonist.
General Experimental Workflow for Preclinical Efficacy Testing
The diagram below outlines a typical workflow for evaluating the in vivo efficacy of a TLR7 agonist in a preclinical cancer model.
Caption: Experimental workflow for in vivo efficacy studies.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following methodologies are based on descriptions from the cited literature and represent common practices in the field.
In Vivo Tumor Models and Efficacy Studies
-
Cell Lines and Animal Models:
-
Tumor Implantation:
-
Tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the flank of the mice.[10]
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
TLR7 agonists can be administered via various routes, including intratumoral (i.t.), intravenous (i.v.), or intraperitoneal (i.p.) injection.[1][3][10] Dosing schedules vary depending on the specific agonist and study design (e.g., every other day, weekly).[10]
-
-
Efficacy Evaluation:
-
Tumor growth is monitored by measuring tumor dimensions with calipers, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Primary endpoints often include tumor growth inhibition (TGI) and overall survival.
-
For combination studies, checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) are typically administered intraperitoneally.[10]
-
In Vitro Immune Activation Assays
-
Cell Culture:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Bone marrow-derived dendritic cells (BMDCs) or macrophages can be generated from mouse bone marrow.[11]
-
-
Stimulation:
-
Cells are cultured in 96-well plates and stimulated with the TLR7 agonist at various concentrations.
-
For co-culture assays, immune cells are cultured with tumor cells.[11]
-
-
Readouts:
-
Cytokine Production: Supernatants are collected after a specified incubation period (e.g., 24 hours), and cytokine levels (e.g., IFN-α, TNF-α, IL-6, IL-12) are measured using ELISA or multiplex bead arrays.[11]
-
Immune Cell Activation: The expression of activation markers (e.g., CD80, CD86, CD69, PD-L1) on immune cells (e.g., DCs, T cells) is analyzed by flow cytometry.[11]
-
Conclusion
This compound, as a systemic TLR7 agonist, holds promise in the landscape of cancer immunotherapy. The available data, primarily from early-stage clinical trials, suggest a favorable safety profile and signs of clinical activity. When compared to other TLR7 agonists, the data indicates that the efficacy of these agents is often context-dependent, varying with the tumor type, route of administration (topical vs. systemic), and use in combination with other therapies.
Resiquimod and other novel TLR7 agonists have demonstrated significant anti-tumor effects in preclinical models, particularly when combined with checkpoint inhibitors. Imiquimod has established clinical efficacy as a topical agent for certain skin cancers. Motolimod has shown modest activity in combination therapies for solid tumors.
Further preclinical head-to-head studies and more mature clinical data for this compound are needed for a more definitive comparison. The information presented in this guide provides a foundational understanding for researchers to build upon as they explore the potential of TLR7 agonism in oncology.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A quantitative systematic review of the efficacy of imiquimod monotherapy for lentigo maligna and an analysis of factors that affect tumor clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Efficacy of Imiquimod Use in Patients With Persistent Locally Advanced Melanoma In Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase Ib Trial of the Toll-like Receptor 8 Agonist, Motolimod (VTX-2337), Combined with Cetuximab in Patients with Recurrent or Metastatic SCCHN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunostimulatory TLR7 agonist-nanoparticles together with checkpoint blockade for effective cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
BNT411: A Comparative Analysis with Other Immunomodulators for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BNT411, an investigational Toll-like receptor 7 (TLR7) agonist, with other classes of immunomodulators used in the treatment of solid tumors. The information is intended to offer an objective overview supported by available experimental data to aid in research and drug development efforts.
Introduction to this compound
This compound is a systemically administered TLR7 agonist designed to activate both the innate and adaptive immune systems.[1] Its mechanism of action centers on the stimulation of plasmacytoid dendritic cells (pDCs), leading to the production of type I interferons (IFNs) and subsequent activation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and B cells.[1][2] This broad immune activation is intended to convert immunologically "cold" tumors into "hot" tumors, thereby making them more susceptible to immune-mediated destruction, both as a monotherapy and in combination with other anti-cancer agents.[3]
Mechanism of Action: this compound (TLR7 Agonist)
This compound exerts its anti-tumor effects by binding to and activating TLR7, an endosomal receptor primarily expressed on pDCs and B cells.[4] This engagement triggers a downstream signaling cascade mediated by the MyD88 adaptor protein, leading to the activation of transcription factors such as NF-κB and IRF7.[4] The activation of these pathways results in the robust production of pro-inflammatory cytokines and type I IFNs, which play a crucial role in orchestrating the anti-tumor immune response.[3]
Comparative Analysis: this compound vs. Other Immunomodulators
The following tables provide a comparative overview of this compound against other major classes of immunomodulators for solid tumors: checkpoint inhibitors and cytokine therapies.
Table 1: Mechanism of Action and Key Molecular Targets
| Immunomodulator Class | Example Drug(s) | Primary Mechanism of Action | Key Molecular Target(s) |
| TLR7 Agonist | This compound | Activates innate and adaptive immunity via TLR7 stimulation on pDCs and other immune cells.[1] | Toll-like receptor 7 (TLR7)[1] |
| Checkpoint Inhibitors | Pembrolizumab, Nivolumab, Atezolizumab | Block inhibitory signals on T cells, restoring their ability to recognize and attack cancer cells.[5][6] | PD-1, PD-L1, CTLA-4[5][6] |
| Cytokine Therapies | Aldesleukin (IL-2), Interferon-alfa | Directly stimulate the proliferation and activity of various immune cells, such as T cells and NK cells.[7][8] | IL-2 receptor, IFN-α/β receptor[7][8] |
Table 2: Clinical Data Summary for Solid Tumors
| Immunomodulator Class | Drug | Representative Clinical Trial | Key Efficacy Results | Common Grade ≥3 Treatment-Related Adverse Events (TRAEs) |
| TLR7 Agonist | This compound | NCT04101357 (Phase I/IIa) | Monotherapy: Stable disease for 5 months in one patient with squamous cell lung carcinoma.[3][9] Prolonged disease control (≥16 weeks) in 6 patients at doses ≥4.8 μg/kg.[10] | Fatigue, cytokine release syndrome.[11] All Grade ≥3 TRAEs occurred at doses ≥4.8 μg/kg.[10][11] |
| Checkpoint Inhibitors | Pembrolizumab | KEYNOTE-158 (Phase II) | TMB-H solid tumors (TMB ≥10 mut/Mb): ORR 29%.[12] | Fatigue, pruritus, rash.[13] (Generally 10-22% of patients experience Grade 3/4 TRAEs).[13] |
| Nivolumab + Ipilimumab | CheckMate 238 (Adjuvant, Melanoma) | 12-month recurrence-free survival: 70.5% (Nivo) vs. 60.8% (Ipi).[14] | Nivolumab: 14.4%; Ipilimumab: 45.9%.[14] | |
| Cytokine Therapies | Aldesleukin (High-Dose IL-2) | Various | Metastatic Melanoma & RCC: Objective response rates of 15-20%, with durable complete responses in a small subset of patients.[8][15] | Hypotension, capillary leak syndrome, renal dysfunction, respiratory failure.[16] |
| Interferon-alfa | Various | Adjuvant melanoma, renal cell carcinoma. Efficacy often limited by toxicity. | Fatigue, flu-like symptoms, myelosuppression, neuropsychiatric effects.[17] |
ORR: Objective Response Rate; TMB-H: Tumor Mutational Burden-High; Nivo: Nivolumab; Ipi: Ipilimumab; RCC: Renal Cell Carcinoma.
Experimental Protocols
This compound-01 Clinical Trial (NCT04101357) Protocol Summary
This is a Phase I/IIa, first-in-human, open-label, dose-escalation trial with expansion cohorts.[18]
-
Objectives: To evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound as a monotherapy in patients with solid tumors and in combination with atezolizumab, carboplatin, and etoposide in chemotherapy-naïve extensive-stage small cell lung cancer (ES-SCLC).[18]
-
Study Design:
-
Part 1A (Monotherapy Dose Escalation): Patients with advanced solid tumors received escalating doses of this compound administered via intravenous infusion once weekly for 4 cycles, then every 3 weeks.[11] A 3+3 dose-escalation schema was used.[11]
-
Part 1B (Combination Therapy Dose Escalation): Patients with chemotherapy-naïve ES-SCLC received this compound in combination with atezolizumab, carboplatin, and etoposide.[18]
-
Part 2 (Expansion Cohorts): To further evaluate the safety and anti-tumor activity at the recommended Phase 2 dose (RP2D).[18]
-
-
Key Inclusion Criteria (Part 1A): Histologically confirmed metastatic or unresectable solid tumor with no available standard therapy likely to confer clinical benefit.[2] ECOG performance status of 0 or 1.[2] Measurable disease per RECIST 1.1.[2]
-
Endpoints:
Comparator Experimental Protocols (General Overview)
-
Checkpoint Inhibitor Trials (e.g., KEYNOTE-158 for Pembrolizumab): These are often multi-cohort, open-label, non-randomized basket trials. Patients with various advanced solid tumors that have progressed on prior therapy are enrolled. Pembrolizumab is typically administered at a fixed dose intravenously every 3 or 6 weeks until disease progression or unacceptable toxicity. The primary endpoint is usually ORR assessed by RECIST 1.1.
-
Cytokine Therapy Trials (e.g., for High-Dose IL-2): Patients with metastatic melanoma or renal cell carcinoma are treated in a hospital setting due to the high risk of severe adverse events. High-dose IL-2 is administered as a short intravenous infusion every 8 hours for a maximum of 14 doses, with a second cycle administered after a rest period. Efficacy is assessed by RECIST criteria.
Discussion and Future Directions
This compound represents a promising immunomodulatory strategy by targeting the innate immune system to prime a broad anti-tumor response.[3] Its mechanism of action is distinct from that of checkpoint inhibitors, which primarily act to release the "brakes" on an existing, but suppressed, T-cell response.[5] This suggests a potential for synergistic effects when this compound is combined with checkpoint inhibitors, as is being explored in the this compound-01 trial.[2]
Compared to traditional cytokine therapies like high-dose IL-2, TLR7 agonists like this compound may offer a more favorable safety profile while still inducing a potent, multi-faceted immune response.[11][16] The systemic administration of this compound allows for the treatment of metastatic disease, an advantage over locally administered immunomodulators.[3]
The preliminary data for this compound are encouraging, demonstrating a manageable safety profile and early signals of clinical activity in heavily pretreated patients with solid tumors.[10] However, more mature data from larger patient cohorts, particularly from the combination therapy arms and expansion cohorts, are needed to fully elucidate its therapeutic potential and position it within the landscape of cancer immunotherapies. Future research will likely focus on identifying predictive biomarkers for response to this compound and exploring its efficacy in a wider range of solid tumor types.
References
- 1. Frontiers | Application of toll-like receptors (TLRs) and their agonists in cancer vaccines and immunotherapy [frontiersin.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. longdom.org [longdom.org]
- 6. Small molecule-based immunomodulators for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Clinical translation of immunomodulatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. media.primeinc.org [media.primeinc.org]
- 13. Clinical Impact of Checkpoint Inhibitors as Novel Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-cancer Therapies Employing IL-2 Cytokine Tumor Targeting: Contribution of Innate, Adaptive and Immunosuppressive Cells in the Anti-tumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. mdpi.com [mdpi.com]
- 18. hra.nhs.uk [hra.nhs.uk]
Validating the Antitumor Activity of BNT411: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational TLR7 agonist BNT411 with current standard-of-care therapies for various cancer types. This document summarizes available clinical data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in immuno-oncology.
Overview of this compound and its Mechanism of Action
This compound is a systemically administered, selective Toll-like receptor 7 (TLR7) agonist designed to activate the innate and adaptive immune systems to fight cancer.[1][2] By stimulating TLR7, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells, this compound triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] This leads to the activation and maturation of dendritic cells, enhancement of natural killer (NK) cell cytotoxicity, and the priming of tumor-specific T cell responses, ultimately aiming to convert immunologically "cold" tumors into "hot" ones that are more susceptible to immune-mediated killing.[1][4]
dot
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. IMpower133 Update Atezolizumab Plus Carboplatin/Etoposide for Extensive-Stage Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Real-World Outcomes With Lurbinectedin in Second-Line Setting and Beyond for Extensive Stage Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BNT411: A Comparative Analysis of Monotherapy vs. Combination Therapy in Solid Tumors
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BNT411, a selective Toll-like receptor 7 (TLR7) agonist, is an investigational immunotherapy designed to stimulate a broad innate and adaptive immune response against cancer. By activating TLR7, this compound is expected to induce the release of type I interferons and pro-inflammatory cytokines, leading to the activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes. This guide provides a comparative analysis of this compound as a monotherapy and in combination with other anti-cancer agents, based on available preclinical and clinical data. The primary focus is on the first-in-human Phase I/IIa clinical trial (NCT04101357), which evaluates this compound alone in patients with various solid tumors and in combination with atezolizumab (a PD-L1 inhibitor), carboplatin, and etoposide in patients with chemotherapy-naïve extensive-stage small cell lung cancer (ES-SCLC).
Mechanism of Action: this compound and the TLR7 Signaling Pathway
This compound activates the TLR7 signaling pathway, which is predominantly expressed in plasmacytoid dendritic cells (pDCs) and other immune cells. Upon binding to TLR7 within the endosome, this compound initiates a signaling cascade that leads to the activation of transcription factors, such as interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). This results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. These mediators, in turn, promote the maturation and activation of various immune cells, including dendritic cells, NK cells, and T cells, ultimately leading to a robust anti-tumor immune response.
Comparative Clinical Data: Monotherapy vs. Combination Therapy
The first-in-human Phase I/IIa trial (NCT04101357) is designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound.[1][2][3][4] Part 1A of the study focuses on this compound as a monotherapy in patients with advanced solid tumors, while Part 1B evaluates this compound in combination with atezolizumab, carboplatin, and etoposide for ES-SCLC.[1][4][5][6]
As of the latest available data, detailed quantitative results directly comparing the monotherapy and combination therapy arms have not been publicly released. The following tables summarize the available data for the this compound monotherapy arm.
Table 1: this compound Monotherapy - Patient Demographics and Dosing (NCT04101357, Part 1A)
| Parameter | Value |
| Number of Patients | 11 (as of July 1, 2021) |
| Median Age (years) | 62 |
| Prior Systemic Therapies (median) | 3 (range 2-5) |
| Tumor Types | Various solid tumors |
| This compound Dose Levels Cleared | 5 of 8 |
| Highest Dose Tested (in this cohort) | >2.4 µg/kg |
Data sourced from a presentation at the Society for Immunotherapy of Cancer (SITC) 2021.[1][5][6]
Table 2: this compound Monotherapy - Safety Profile (NCT04101357, Part 1A)
| Adverse Event (AE) | Grade | Frequency |
| Pyrexia | 1 and 3 (non-serious) | 18.2% (2 patients) |
| Anaemia | 1 and 2 | 18.2% (2 patients) |
| Dose-Limiting Toxicities | - | None reported |
| Grade 4-5 AEs | - | None reported |
| Serious AEs (related to this compound) | - | None reported |
Data as of July 1, 2021, from SITC 2021 presentation.[1][5][6] An updated data release on February 16, 2024, for 45 patients in the monotherapy arm showed the most common treatment-related adverse events (TRAEs) were fatigue (31.1%), pyrexia (31.1%), chills (26.7%), and nausea (26.7%).[7] Grade ≥3 TRAEs occurred in 26.7% of patients at doses ≥4.8 μg/kg, with the only Grade 4 TRAEs being transient and resolved lymphocytopenia (8.9%).[7]
Table 3: this compound Monotherapy - Preliminary Efficacy and Pharmacodynamics (NCT04101357, Part 1A)
| Parameter | Finding |
| Best Response | Stable disease for 5 months in one patient with squamous cell carcinoma of the lung. |
| Pharmacodynamics (PD) | Strongest plasma cytokine response (2.7-9.2 fold increase in IP-10) at Dose Level 5 (2.4 µg/kg) in 3 of 4 patients. |
| Prolonged Disease Control (≥16 weeks) | Observed in 6 patients at dose levels ≥4.8 μg/kg across various tumor types. |
Initial data as of July 1, 2021, and updated data as of February 16, 2024.[1][5][6][7]
Rationale for Combination Therapy
The combination of this compound with chemotherapy (carboplatin and etoposide) and a checkpoint inhibitor (atezolizumab) is based on a strong scientific rationale. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and creating a more pro-inflammatory tumor microenvironment. This compound can then amplify this response by activating dendritic cells to present these antigens more effectively to T cells. The inclusion of a PD-L1 inhibitor like atezolizumab aims to overcome the immunosuppressive mechanisms within the tumor, allowing the newly activated T cells to effectively target and kill cancer cells. Preclinical studies with other TLR7 agonists have shown synergistic anti-tumor effects when combined with chemotherapy and checkpoint inhibitors.[8][9]
Experimental Protocols
While a detailed, publicly available protocol for the NCT04101357 trial is not available, the following represents a typical experimental design based on the clinical trial registration and information from similar studies.
Representative Clinical Trial Protocol: this compound Monotherapy and Combination Therapy
Study Design: A Phase I/IIa, open-label, multicenter, dose-escalation trial with expansion cohorts.
Part 1A: Monotherapy Dose Escalation
-
Patient Population: Patients with metastatic or unresectable solid tumors who have exhausted standard treatment options.
-
Intervention: this compound administered intravenously. The trial follows a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
-
Assessments: Safety (adverse events), pharmacokinetics (PK), pharmacodynamics (PD; cytokine levels, immune cell activation), and preliminary efficacy (tumor response according to RECIST 1.1).
Part 1B: Combination Therapy Dose Escalation
-
Patient Population: Patients with chemotherapy-naïve extensive-stage small cell lung cancer (ES-SCLC).
-
Intervention: this compound in combination with standard-of-care atezolizumab, carboplatin, and etoposide. A dose-escalation of this compound will be performed to determine the MTD and/or RP2D for the combination.
-
Assessments: Similar to Part 1A, with a focus on the safety and tolerability of the combination regimen.
Key Methodologies:
-
Pharmacokinetic Analysis: Blood samples are collected at specified time points to determine the concentration of this compound and its metabolites.
-
Pharmacodynamic Analysis: Peripheral blood mononuclear cells (PBMCs) and plasma are analyzed for changes in immune cell populations (e.g., T cells, B cells, NK cells, dendritic cells) and levels of various cytokines and chemokines (e.g., IFN-α, IP-10, TNF-α).
-
Efficacy Evaluation: Tumor assessments are performed at baseline and at regular intervals during treatment using imaging techniques (e.g., CT, MRI) and evaluated based on RECIST 1.1 criteria.
Conclusion and Future Directions
The available data for this compound as a monotherapy demonstrates a manageable safety profile and encouraging pharmacodynamic activity, with early signs of clinical efficacy in heavily pretreated patients with solid tumors.[6][7] The ongoing investigation of this compound in combination with chemotherapy and a checkpoint inhibitor for ES-SCLC is a promising strategy to enhance anti-tumor immunity and improve patient outcomes.
Future publications and conference presentations are anticipated to provide a direct comparison of the monotherapy and combination therapy arms of the NCT04101357 trial. This will be crucial for understanding the full potential of this compound and for guiding the design of subsequent Phase II and III studies. Researchers and drug development professionals should closely monitor these forthcoming results to assess the therapeutic value of this novel TLR7 agonist in the evolving landscape of cancer immunotherapy.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Facebook [cancer.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comprehensive Testing of Chemotherapy and Immune Checkpoint Blockade in Preclinical Cancer Models Identifies Additive Combinations [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Reproducibility of BNT411 Efficacy in Preclinical Studies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of BNT411, a systemically administered Toll-like receptor 7 (TLR7) agonist. Due to the limited availability of published, peer-reviewed preclinical data for this compound, this guide leverages available information and compares it with data from other systemically or locally administered TLR7 and TLR7/8 agonists to offer a broader context for its potential reproducibility and performance.
This compound is designed to activate the innate and adaptive immune systems to mount an anti-tumor response.[1][2] Its mechanism centers on the activation of TLR7, a key receptor in immune surveillance.
Mechanism of Action: TLR7 Agonist Signaling
This compound, upon administration, is recognized by TLR7 within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and other antigen-presenting cells (APCs). This binding event initiates a downstream signaling cascade, leading to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines. This, in turn, promotes the maturation and activation of dendritic cells, enhances antigen presentation, and ultimately stimulates potent anti-tumor responses from natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).
References
A Comparative Analysis of BNT411 with Checkpoint Inhibitors and Standard Chemotherapy in Extensive-Stage Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational therapy BNT411 in combination with checkpoint inhibitors versus the established standard of care chemotherapy for the first-line treatment of extensive-stage small cell lung cancer (ES-SCLC). This analysis is based on available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel Toll-like receptor 7 (TLR7) agonist, is being evaluated in combination with the checkpoint inhibitor atezolizumab and standard chemotherapy (carboplatin and etoposide) for ES-SCLC. The rationale for this combination is to leverage the immunomodulatory effects of this compound to enhance the anti-tumor activity of checkpoint inhibition and chemotherapy. The current standard of care for ES-SCLC is platinum-based chemotherapy (carboplatin or cisplatin plus etoposide) with the addition of a checkpoint inhibitor, a regimen established by pivotal trials such as IMpower133. While direct head-to-head comparative data from a randomized controlled trial is not yet available, this guide synthesizes preliminary data from the this compound-01 trial and established data from the IMpower133 trial to provide an objective overview.
Mechanism of Action
This compound is a systemically administered TLR7 agonist designed to activate both the innate and adaptive immune systems.[1][2][3] Activation of TLR7 on plasmacytoid dendritic cells (pDCs) and other immune cells leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, is expected to promote the activation and proliferation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and B cells, leading to a broad anti-tumor immune response.
Checkpoint inhibitors , such as atezolizumab, are monoclonal antibodies that block the interaction between programmed cell death ligand 1 (PD-L1) on tumor cells and the PD-1 receptor on T cells. This blockade releases the "brakes" on the immune system, enabling T cells to recognize and attack cancer cells.
Standard chemotherapy agents like carboplatin and etoposide are cytotoxic drugs that induce cancer cell death by damaging their DNA and interfering with cell division.
The combination of this compound with a checkpoint inhibitor and chemotherapy aims to create a synergistic effect. Chemotherapy-induced tumor cell death can release tumor antigens, which can then be presented to the immune system. This compound can amplify the subsequent immune response, while the checkpoint inhibitor ensures that the activated T cells can effectively target and eliminate the cancer cells.
Signaling Pathway and Therapeutic Approach
Caption: this compound activates the immune system via TLR7, while checkpoint inhibitors block the PD-1/PD-L1 axis.
Clinical Data Comparison
Direct comparative efficacy data from a randomized trial is not yet available. The following tables summarize the available data from the single-arm this compound-01 trial (Part 1B) for the this compound combination and the pivotal IMpower133 trial for the standard of care.
Table 1: Efficacy Data in First-Line Extensive-Stage Small Cell Lung Cancer
| Endpoint | This compound + Atezolizumab + Carboplatin/Etoposide (this compound-01, Part 1B) | Atezolizumab + Carboplatin/Etoposide (IMpower133)[4][5][6][7][8] | Placebo + Carboplatin/Etoposide (IMpower133)[4][5][6][7][8] |
| Overall Response Rate (ORR) | Data not yet mature/reported | 60% | 64% |
| Median Progression-Free Survival (PFS) | Data not yet mature/reported | 5.2 months | 4.3 months |
| Median Overall Survival (OS) | Data not yet mature/reported | 12.3 months | 10.3 months |
| 18-Month Overall Survival Rate | Data not yet mature/reported | 34.0% | 21.0% |
Note: The this compound-01 trial is a Phase 1/2a study, and the combination arm data is still emerging. The IMpower133 was a large, randomized, double-blind, placebo-controlled Phase 3 trial.
Table 2: Safety Data
| Adverse Event Profile | This compound + Atezolizumab + Carboplatin/Etoposide (this compound-01, Part 1B) | Atezolizumab + Carboplatin/Etoposide (IMpower133)[6] |
| Key Treatment-Related Adverse Events (TRAEs) | Preliminary data from this compound monotherapy showed a manageable safety profile, with the most common TRAEs being pyrexia and anemia.[1][2][3][9] Data for the combination therapy is still being collected. | The safety profile was consistent with the known profiles of the individual drugs. No new safety signals were observed. |
| Grade 3/4 TRAEs | Data for the combination therapy is still being collected. | 56.6% of patients |
| Immune-Related Adverse Events | Expected to be a key area of monitoring due to the mechanism of action of both this compound and atezolizumab. | Observed and managed according to established guidelines. |
Experimental Protocols
This compound-01 (NCT04101357)
This is a Phase 1/2a, first-in-human, open-label, dose-escalation trial with expansion cohorts.[10][11][12]
-
Part 1A: Monotherapy dose escalation of this compound in patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
-
Part 1B: Combination dose escalation of this compound with atezolizumab, carboplatin, and etoposide in chemotherapy-naïve ES-SCLC patients to determine the MTD and/or RP2D of the combination.
-
Part 2: Expansion cohorts in selected solid tumors based on data from Part 1.
Key Inclusion Criteria for Part 1B:
-
Histologically or cytologically confirmed ES-SCLC.
-
No prior systemic therapy for extensive-stage disease.
-
ECOG performance status of 0 or 1.
-
Measurable disease per RECIST v1.1.
Treatment Regimen (Part 1B):
-
This compound administered intravenously.
-
Atezolizumab administered intravenously.
-
Carboplatin and etoposide administered intravenously as per standard of care.
IMpower133 (NCT02763579)
This was a randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[4][6][7][8]
Key Inclusion Criteria:
-
Histologically or cytologically confirmed ES-SCLC.
-
No prior systemic therapy for extensive-stage disease.
-
ECOG performance status of 0 or 1.
Treatment Regimen:
-
Induction Phase (four 21-day cycles):
-
Experimental Arm: Atezolizumab + Carboplatin + Etoposide.
-
Control Arm: Placebo + Carboplatin + Etoposide.
-
-
Maintenance Phase:
-
Experimental Arm: Atezolizumab until loss of clinical benefit or unacceptable toxicity.
-
Control Arm: Placebo until loss of clinical benefit or unacceptable toxicity.
-
Experimental Workflow
Caption: Workflow of the this compound-01 and IMpower133 clinical trials.
Logical Comparison Framework
Caption: Logical framework for comparing the two therapeutic regimens.
Conclusion
The addition of the TLR7 agonist this compound to the standard immunochemotherapy regimen for ES-SCLC represents a rational approach to potentially enhance anti-tumor immunity and improve clinical outcomes. Preliminary data from the this compound-01 trial suggest a manageable safety profile for this compound as a monotherapy. However, robust efficacy and safety data for the combination therapy are still awaited.
The IMpower133 trial has firmly established the benefit of adding atezolizumab to carboplatin and etoposide in the first-line treatment of ES-SCLC, demonstrating a significant improvement in overall survival.[4][6][8] This regimen serves as the current benchmark against which new therapeutic combinations, such as the one including this compound, will be compared.
Future readouts from the this compound-01 trial, and potentially a subsequent randomized Phase 3 trial, will be critical to definitively assess the clinical benefit of incorporating this compound into the treatment paradigm for ES-SCLC. Researchers and clinicians should closely monitor the developing data to understand the potential role of this novel immunotherapeutic agent.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. IMpower133 Update Atezolizumab Plus Carboplatin/Etoposide for Extensive-Stage Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 5. IMpower133 efficacy results in 1L ES-SCLC | TECENTRIQ® (atezolizumab) [tecentriq-hcp.com]
- 6. First-Line Atezolizumab plus Chemotherapy in Extensive-Stage Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Updated Overall Survival and PD-L1 Subgroup Analysis of Patients With Extensive-Stage Small-Cell Lung Cancer Treated With Atezolizumab, Carboplatin, and Etoposide (IMpower133) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Guide to BNT411 and Other Toll-Like Receptor 7 Agonists in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct head-to-head clinical trials comparing BNT411 with other cancer immunotherapies have been publicly disclosed. This guide provides an indirect comparison based on available data from separate clinical and preclinical studies. All information is derived from publicly accessible sources, including clinical trial registries, conference presentations, and peer-reviewed publications.
Introduction
The activation of innate immunity through Toll-like receptors (TLRs) represents a promising strategy in cancer immunotherapy. This compound, a selective Toll-like receptor 7 (TLR7) agonist developed by BioNTech, is currently under investigation for its potential to stimulate a broad anti-tumor immune response. This guide provides a comparative overview of this compound and other notable TLR agonists, motolimod (a TLR8 agonist) and resiquimod (a TLR7/8 agonist), summarizing their mechanisms of action, available clinical data, and the experimental protocols utilized in their evaluation.
Mechanism of Action: TLR7 Agonism
This compound is a systemically administered TLR7 agonist designed to activate plasmacytoid dendritic cells (pDCs). This activation leads to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines, which in turn stimulate a cascade of innate and adaptive immune responses. The intended outcome is the activation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and other immune effector cells to recognize and eliminate cancer cells.
Signaling Pathway of TLR7 Activation
The following diagram illustrates the signaling cascade initiated by TLR7 agonists like this compound.
Clinical Data Overview: An Indirect Comparison
As direct comparative trial data is unavailable, this section presents a summary of findings from separate clinical studies of this compound, motolimod, and resiquimod.
This compound (TLR7 Agonist)
The primary source of clinical data for this compound is the Phase I/IIa dose-escalation and expansion cohort trial, this compound-01 (NCT04101357). This study is evaluating this compound as a monotherapy in patients with solid tumors and in combination with atezolizumab (a PD-L1 inhibitor), carboplatin, and etoposide in chemotherapy-naïve extensive-stage small cell lung cancer (ES-SCLC).[1]
Table 1: Summary of Preliminary Clinical Findings for this compound (this compound-01 Trial)
| Parameter | Monotherapy Cohort (Solid Tumors) | Combination Cohort (ES-SCLC) |
| Number of Patients | Data from conference abstracts mention 11 patients in an early report.[2] | Not yet reported in detail. |
| Tumor Types | Various solid tumors. | Extensive-Stage Small Cell Lung Cancer. |
| Efficacy | Prolonged disease control for ≥16 weeks was observed in 6 patients at dose levels ≥4.8 μg/kg. One patient with squamous cell carcinoma of the lung had stable disease for 5 months.[2] | Data not yet presented. |
| Safety | The most common drug-related adverse events were pyrexia and anemia (Grades 1-3). No dose-limiting toxicities were reported in the initial cohorts.[2] | Data not yet presented. |
| Biomarkers | Dose-dependent increases in interferon-γ-induced protein 10 (IP-10) were observed, indicating target engagement.[2] | Data not yet presented. |
Motolimod (VTX-2337) (TLR8 Agonist)
Motolimod is a selective TLR8 agonist that has been evaluated in several clinical trials, often in combination with other anti-cancer agents.
Table 2: Summary of Clinical Findings for Motolimod
| Trial Identifier | Cancer Type | Combination Agent | Key Efficacy Results |
| NCT01836029 (Active8)[3][4] | Squamous Cell Carcinoma of the Head and Neck (SCCHN) | Chemotherapy + Cetuximab | No significant improvement in Progression-Free Survival (PFS) or Overall Survival (OS) in the overall population. In a prespecified subgroup of HPV-positive patients, motolimod showed a longer median PFS (7.8 vs. 5.9 months) and OS (15.2 vs. 12.6 months) compared to placebo. |
| NCT01334177[5][6] | Recurrent or Metastatic SCCHN | Cetuximab | Overall Response Rate (ORR): 15% (2 partial responses). Disease Control Rate (DCR): 54% (5 patients with stable disease). |
| Phase I (Advanced Solid Tumors)[4] | Various Solid Tumors/Lymphoma | Monotherapy | Best overall response was stable disease in 24% of patients. |
Resiquimod (R848) (TLR7/8 Agonist)
Resiquimod, a dual TLR7 and TLR8 agonist, has been investigated in various cancer settings, often as a vaccine adjuvant or for topical application.[7]
Table 3: Summary of Clinical Findings for Resiquimod
| Trial Context | Cancer Type | Application | Key Efficacy Results |
| Clinical Trial (Abstract 614, AACR 2018)[8] | Melanoma (in-transit disease) | Adjuvant to peptide vaccine & topical on tumors | As a vaccine adjuvant, tumor regression was observed in 4/9 patients receiving resiquimod vs. 0/10 without. Topical application on tumors in vaccinated patients led to regression in all 5 patients in one group and 3 of 5 in another. |
| Preclinical (Murine Lung Cancer)[9][10] | Lung Cancer | Intraperitoneal injection | Reduced tumor burden and prolonged survival in both subcutaneous and metastatic lung cancer models. |
Experimental Protocols
Detailed experimental protocols for the this compound clinical trial are outlined in the trial registration (NCT04101357).[1] For preclinical evaluation of similar imidazoquinoline-based TLR7 agonists, representative methodologies are described below.
In Vitro Cytotoxicity and Immune Cell Activation Assay
A common in vitro method to assess the activity of TLR7 agonists involves co-culturing immune cells with cancer cells.
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or isolated dendritic cells, and a relevant cancer cell line (e.g., a lung or pancreatic cancer cell line).
-
Treatment: Cancer cells are treated with varying concentrations of the TLR7 agonist (e.g., this compound) for 24-72 hours.
-
Immune Cell Activation: PBMCs or dendritic cells are then co-cultured with the treated cancer cells.
-
Endpoint Analysis:
-
Cytokine Production: Supernatants are collected and analyzed for the presence of IFN-α, TNF-α, IL-6, and other cytokines using ELISA or multiplex assays.
-
Immune Cell Proliferation and Activation: Flow cytometry is used to assess the proliferation of T cells and NK cells, and the expression of activation markers such as CD69 and CD25.
-
Cancer Cell Viability: The viability of cancer cells is measured using assays such as MTT or trypan blue exclusion to determine the cytotoxic effect of the activated immune cells.
-
In Vivo Tumor Model Evaluation
Syngeneic mouse models are frequently used to evaluate the in vivo efficacy of cancer immunotherapies.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are implanted with a syngeneic tumor cell line (e.g., B16 melanoma, LLC lung carcinoma).
-
Treatment Regimen: Once tumors are established, mice are treated with the TLR7 agonist (e.g., via intravenous or intraperitoneal injection) at various doses and schedules. A control group receives a vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Survival Analysis: Mice are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested, and immune cell populations (e.g., CD4+ and CD8+ T cells, NK cells, myeloid-derived suppressor cells) are analyzed by flow cytometry to assess changes in the tumor microenvironment.
Representative Experimental Workflow
The following diagram outlines a typical workflow for a Phase I/II clinical trial of an investigational cancer immunotherapy like this compound.
Conclusion
This compound, as a selective TLR7 agonist, represents a promising approach to cancer immunotherapy by activating a broad innate and adaptive immune response. Preliminary data from its first-in-human trial suggest a manageable safety profile and early signs of clinical activity. An indirect comparison with other TLR agonists like motolimod (TLR8) and resiquimod (TLR7/8) highlights the varied clinical development paths and outcomes within this class of immunomodulators. While motolimod has shown promise in specific patient subsets (e.g., HPV-positive SCCHN), resiquimod has demonstrated efficacy primarily as a vaccine adjuvant and in topical applications.
The successful clinical development of this compound and other TLR agonists will likely depend on identifying the optimal therapeutic combinations, patient populations, and tumor types. Further data from the ongoing this compound-01 trial and future studies will be crucial to fully understand its therapeutic potential in the landscape of cancer immunotherapy.
References
- 1. aacr.org [aacr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase Ib Trial of the Toll-like Receptor 8 Agonist, Motolimod (VTX-2337), Combined with Cetuximab in Patients with Recurrent or Metastatic SCCHN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Heterocyclic-Modified Imidazoquinoline Derivatives: Selective TLR7 Agonist Regulates Tumor Microenvironment against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
BNT411: An Analysis of Early-Stage Clinical Trial Data in Solid Tumors
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the publicly available clinical trial data for BNT411, an investigational Toll-like receptor 7 (TLR7) agonist. The information presented here is derived from the initial first-in-human, open-label, dose-escalation Phase I/IIa clinical trial (this compound-01; NCT04101357). This trial was designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound as a monotherapy in patients with advanced solid tumors and in combination with other agents in extensive-stage small cell lung cancer (ES-SCLC).
Disclaimer: The data presented is from a Phase I dose-escalation trial. This trial did not include a placebo or standard of care arm for direct comparison. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). Therefore, this guide summarizes the standalone performance and characteristics of this compound based on the available preliminary findings.
Mechanism of Action
This compound is a small molecule agonist of Toll-like receptor 7 (TLR7)[1]. TLR7 is a key receptor in the innate immune system, primarily expressed on plasmacytoid dendritic cells (pDCs)[2]. Upon activation by this compound, pDCs are stimulated to produce a type I interferon-dominant release of cytokines. This is intended to trigger a broad immune response, including the activation of cytotoxic CD8+ T cells, B cells, and other innate immune cells like natural killer (NK) cells and macrophages, to recognize and attack tumor cells[1][3].
Clinical Trial Data
The following tables summarize the key findings from the this compound-01 clinical trial as of the latest available data cut-offs.
Table 1: Patient Demographics and Trial Design (Part 1A - Monotherapy)
| Parameter | Value |
| Trial Identifier | This compound-01 (NCT04101357) |
| Trial Phase | Phase I/IIa |
| Study Design | Open-label, dose-escalation |
| Patient Population | Metastatic or unresectable solid tumors, with exhausted available treatment options |
| Number of Patients (as of Feb 16, 2024) | 45 |
| Median Age | 59 years |
| Median Prior Lines of Therapy | 3 |
| This compound Dose Levels | Ranging from 0.05 to 9.6 µg/kg |
| Administration | Intravenous infusion |
Table 2: Summary of Treatment-Related Adverse Events (TRAEs) in the Monotherapy Arm (as of Feb 16, 2024)
| Adverse Event | Overall Incidence (N=45) | Grade ≥3 Incidence (N=45) |
| Any TRAE | 84.4% (38 patients) | 26.7% (12 patients) |
| Fatigue | 31.1% (14 patients) | Grade 3 reported in 2 patients |
| Pyrexia (Fever) | 31.1% (14 patients) | N/A |
| Chills | 26.7% (12 patients) | N/A |
| Nausea | 26.7% (12 patients) | N/A |
| Lymphocytopenia (transient) | N/A | Grade 4 reported in 4 patients (8.9%) |
| Cytokine Release Syndrome | N/A | Grade 2 reported in 3 patients |
Note: All Grade ≥3 TRAEs occurred at dose levels of 4.8 μg/kg or higher. The Grade 4 lymphocytopenia was transient and resolved without medical intervention. No Grade 5 (fatal) TRAEs were reported[4].
Table 3: Pharmacokinetic and Pharmacodynamic Profile of this compound Monotherapy
| Parameter | Finding |
| Pharmacokinetics | This compound exhibited linear pharmacokinetics. |
| Cmax (preliminary) | Approximately 0.15–26.0 ng/mL |
| t1/2 (half-life) (preliminary) | Approximately 7 hours |
| Pharmacodynamics | At dose levels ≥4.8 μg/kg, patients showed signs of TLR7-signaling related immune modulation, including marked activation of dendritic cells, monocytes, NK cells, T cells, and B cells[3]. There was also a systemic pulsatile release of type I interferon and proinflammatory cytokines[3]. In an earlier data cut-off, a 2.7 to 9.2-fold increase of interferon-γ induced protein IP10 was observed in 3 of 4 patients at a 2.4 µg/kg dose level[5][6]. |
Table 4: Preliminary Efficacy of this compound Monotherapy
| Parameter | Finding |
| Clinical Activity | As of February 16, 2024, clinical activity signals and prolonged disease control for ≥16 weeks were observed in 6 patients at dose levels ≥4.8 μg/kg across various tumor types[4]. |
| Best Response (as of July 1, 2021) | 5 months of stable disease was observed in one patient with squamous cell carcinoma of the lung[5][6]. |
Experimental Protocols
This compound-01 Trial Design
The this compound-01 study is a first-in-human, open-label, multi-center trial. The monotherapy arm (Part 1A) followed a 3+3 dose-escalation schema to determine the MTD and RP2D[2].
-
Patient Population: Patients with metastatic or unresectable solid tumors who have exhausted available treatment options and have an ECOG performance status of 0 or 1 were enrolled[2][5].
-
Dosing Schedule: this compound was administered as an intravenous infusion once weekly for the first 4 cycles, and then every 3 weeks thereafter until disease progression or unacceptable toxicity[2].
-
Endpoints:
Summary and Future Directions
The available data from the Phase I/IIa trial of this compound monotherapy demonstrates a manageable safety profile in heavily pretreated patients with solid tumors[4]. The observed treatment-related adverse events are consistent with the mechanism of action of a TLR7 agonist, which involves systemic immune activation. Pharmacodynamic data confirms that this compound activates the intended immune pathways at higher dose levels. While preliminary, the signals of clinical activity, including prolonged disease control in some patients, are encouraging and warrant further investigation[4].
References
Benchmarking BNT411's Safety Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of BNT411, a Toll-like receptor 7 (TLR7) agonist, against similar immunomodulatory compounds. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of the relative safety of these agents.
This compound is an intravenously administered TLR7 agonist designed to activate the innate and adaptive immune systems for the treatment of solid tumors.[1][2][3][4] Its safety and tolerability are critical aspects of its clinical development. This guide benchmarks this compound against other TLR agonists that have been evaluated in clinical settings: vesatolimod (GS-9620), resiquimod (R848), and tilsotolimod. While tilsotolimod is a TLR9 agonist, its inclusion provides a valuable comparison point from a closely related class of innate immune activators.
Comparative Safety Data of TLR Agonists
The following tables summarize the treatment-related adverse events (TRAEs) observed in clinical trials of this compound and its comparators. The data is organized by the frequency of events and graded according to the Common Terminology Criteria for Adverse Events (CTCAE), a standardized system for reporting the severity of side effects from cancer therapies.[5][6][7][8]
| Adverse Event | This compound (Phase I/IIa, Solid Tumors)[2] | Vesatolimod (GS-9620) (Phase Ib, HIV)[9] | Resiquimod (R848) (Preclinical & Early Clinical) | Tilsotolimod (Phase III, Melanoma, in combination with ipilimumab)[10][11][12] |
| Fatigue | 31.1% (N=14) | Yes, mild & transient | Yes, constitutional symptom | Yes, common TRAE |
| Pyrexia (Fever) | 31.1% (N=14) | Yes, mild & transient | Yes, common | Yes, common TRAE |
| Chills | 26.7% (N=12) | Yes, mild & transient | Yes, common | Yes, common TRAE |
| Nausea | 26.7% (N=12) | - | - | Yes, common TRAE |
| Anemia | 18.2% (n=2, Grades 1 & 2 in initial cohort) | - | - | 6.4% (Grade 3-5) |
| Lymphocytopenia | 8.9% (N=4, Grade 4, transient) | - | - | - |
| Cytokine Release Syndrome | Yes (Grade 2) | - | Yes, "Cytokine Storm" risk with systemic exposure | - |
| Headache | - | Yes, mild & transient | - | - |
| Lymphadenopathy | - | Yes, mild & transient | - | - |
| Injection Site Reactions | N/A (IV administration) | N/A (Oral administration) | N/A | Yes, frequent Grade 3/4 |
| Immune-mediated hepatitis | - | - | - | 4.3% (Grade 3-5) |
| Colitis | - | - | - | 5.1% (Grade 3-5 in monotherapy group) |
Summary of Grade ≥3 Treatment-Related Adverse Events:
| Compound | Study Population | Grade ≥3 TRAEs (%) | Dose-Limiting Toxicities (DLTs) |
| This compound | Advanced Solid Tumors | 26.7% (N=12), occurred at ≥4.8 µg/kg | Yes, at 7.2 µg/kg and 9.6 µg/kg (Grade 3 fatigue, Grade 2 CRS) |
| Vesatolimod (GS-9620) | HIV | Not specified, most AEs mild to moderate | Not specified |
| Resiquimod (R848) | Various | High risk of severe systemic toxicity | Yes, significant cytokine release |
| Tilsotolimod (with ipilimumab) | Advanced Melanoma | 61.1% | Not specified |
Experimental Protocols
The safety data presented above were collected from clinical trials employing rigorous safety monitoring protocols. Below are detailed methodologies for key experiments and safety assessments typically used in the clinical evaluation of immuno-oncology agents like this compound and its comparators.
Dose Escalation and Determination of Maximum Tolerated Dose (MTD)
-
Objective: To determine the highest dose of the investigational drug that can be given without unacceptable side effects.
-
Methodology: A standard 3+3 dose-escalation schema is commonly employed.[2]
-
A cohort of three patients receives a starting dose of the drug.
-
These patients are monitored for a predefined period (e.g., the first treatment cycle) for the occurrence of Dose-Limiting Toxicities (DLTs). DLTs are severe adverse events that are considered unacceptable.[13]
-
If no DLTs are observed, the dose is escalated for the next cohort of three patients.
-
If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level.
-
If two or more patients in a cohort of three to six patients experience a DLT, the MTD is considered to have been exceeded, and the next lower dose level is declared the MTD.
-
The Recommended Phase 2 Dose (RP2D) is then selected based on the MTD and overall safety, pharmacokinetic, and pharmacodynamic data.[13]
-
Adverse Event Monitoring and Grading
-
Objective: To systematically identify, document, and grade the severity of all adverse events (AEs).
-
Methodology:
-
AEs are monitored continuously throughout the clinical trial. This includes patient-reported symptoms, physical examination findings, and laboratory test results.
-
The severity of each AE is graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The CTCAE provides a standardized five-point scale:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[5][6]
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[5][6]
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[5][6]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[5][6]
-
-
The relationship of the AE to the study drug is assessed by the investigator (e.g., not related, possibly related, probably related, or definitely related).
-
Laboratory Safety Assessments
-
Objective: To monitor for organ toxicity and other systemic effects of the investigational drug.
-
Methodology:
-
Hematology: Complete blood counts (CBC) with differential are performed at baseline and at regular intervals during the study to monitor for anemia, neutropenia, thrombocytopenia, and lymphopenia.
-
Clinical Chemistry: Serum chemistry panels are analyzed to assess liver function (ALT, AST, bilirubin, alkaline phosphatase), renal function (creatinine, BUN), electrolytes, and metabolic parameters.
-
Coagulation: Prothrombin time (PT) and activated partial thromboplastin time (aPTT) are monitored to assess for any effects on blood clotting.
-
Urinalysis: Routine urinalysis is performed to monitor for renal abnormalities.
-
Pharmacokinetic and Pharmacodynamic Analysis
-
Objective: To understand the absorption, distribution, metabolism, and excretion (pharmacokinetics) of the drug and its biological effects on the body (pharmacodynamics).
-
Methodology:
-
Pharmacokinetics: Blood samples are collected at predefined time points after drug administration to measure the concentration of the drug and its metabolites over time. This data is used to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).
-
Pharmacodynamics: Biomarkers of immune activation are measured in blood samples. For TLR7 agonists, this typically includes the quantification of cytokines (e.g., IFN-α, TNF-α, IL-6) and chemokines, and the analysis of immune cell activation markers on peripheral blood mononuclear cells (PBMCs) by flow cytometry.
-
Visualizing Pathways and Processes
To further aid in the understanding of this compound and its evaluation, the following diagrams, generated using the DOT language, illustrate the TLR7 signaling pathway and a typical clinical trial workflow.
Caption: this compound activates the TLR7 signaling pathway within endosomes of immune cells.
Caption: A typical workflow for a Phase I immuno-oncology clinical trial.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 8. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 9. Vesatolimod Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. Advanced Refractory Melanoma Addition of Tilsotolimod to Ipilimumab - The ASCO Post [ascopost.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of BNT411: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BNT411 is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a selective Toll-like receptor 7 (TLR7) agonist used in cancer research.[1] Adherence to these procedures is essential to minimize environmental impact and ensure the safety of all laboratory personnel.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of investigational and potentially hazardous pharmaceutical compounds.[2][3][4][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements, as local regulations may vary.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling powder or creating aerosols |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: All this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials, and plates), and grossly contaminated PPE, must be collected in a designated hazardous waste container.[3]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or radioactive waste, unless explicitly approved by your EHS department.
-
Solid and Liquid Waste:
-
Solid Waste: Collect in a clearly labeled, leak-proof container with a secure lid.
-
Liquid Waste: Collect in a compatible, shatter-resistant container. Ensure the container is tightly sealed to prevent leaks and spills.
-
2. Labeling of Hazardous Waste:
Proper labeling is crucial for regulatory compliance and safe handling. The waste container must be labeled with a "Hazardous Waste" tag as soon as the first piece of waste is added.
Required Information on the Label:
| Field | Description |
| Generator Information | Principal Investigator's name, department, and contact information. |
| Accumulation Start Date | The date the first item of waste was placed in the container. |
| Chemical Contents | List all chemical constituents by their full name (no abbreviations). For this compound, include its chemical name or CAS number (2296821-50-4) if available.[1] Note the concentration if in solution. |
| Hazard Identification | Indicate the potential hazards (e.g., "Toxic," "Chemical Waste"). |
3. Storage of this compound Waste:
-
Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA.[2] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Secure Storage: The SAA should be in a secure location to prevent unauthorized access.
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), contact your EHS department to arrange for a waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.
-
Incineration: The standard and recommended disposal method for investigational drug compounds is incineration by a licensed hazardous waste disposal company.[3][5] Your EHS department will coordinate this process.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the disposal process.
This compound Mechanism of Action: TLR7 Signaling Pathway
This compound is an agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1] Upon binding, this compound activates a signaling cascade within immune cells, such as dendritic cells, leading to an anti-tumor response. The simplified signaling pathway is depicted below.
By adhering to these disposal procedures and understanding the mechanism of the compounds they handle, researchers can maintain a safe and compliant laboratory environment while advancing critical scientific research.
References
Essential Safety and Logistical Information for Handling BNT411
Disclaimer: A specific Safety Data Sheet (SDS) for BNT411 is not publicly available. This document provides a comprehensive safety and handling guide based on available information for this compound, a potent Toll-like receptor 7 (TLR7) agonist, and general best practices for handling potent pharmaceutical compounds in a research setting. This guidance should supplement a thorough, site-specific risk assessment and adherence to all institutional and regulatory protocols.
This compound is an investigational selective TLR7 agonist that activates the innate and adaptive immune systems.[1][2] Its potent biological activity necessitates stringent handling procedures to minimize occupational exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
While a formal toxicological profile for laboratory handling is unavailable, clinical trial data on this compound provides insight into its potential health effects upon systemic exposure. As a TLR7 agonist, it is designed to induce a strong immune response. Therefore, accidental exposure in a laboratory setting could lead to systemic inflammatory reactions.
Reported Treatment-Related Adverse Events (TRAEs) in Human Clinical Trials
The following table summarizes common TRAEs observed in a clinical trial of this compound in patients with advanced solid tumors. This data is provided to inform researchers of potential biological responses following exposure.
| Adverse Event | Frequency in Patients | Grade of Severity Reported |
| Fatigue | 31.1% | Not specified in summary |
| Pyrexia (Fever) | 31.1% | Grades 1 and 3 |
| Chills | 26.7% | Not specified in summary |
| Nausea | 26.7% | Not specified in summary |
| Anemia | 18.2% | Grades 1 and 2 |
| Lymphocytopenia | 8.9% | Grade 4 (transient) |
Source: Data compiled from clinical trial reports.[3]
Personal Protective Equipment (PPE)
A risk-based approach should be taken to select appropriate PPE. The following table provides recommendations for different laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Handling of Lyophilized Powder (e.g., weighing, aliquoting) | - Full-face powered air-purifying respirator (PAPR) or N100 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double gloves (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles. | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is critical to prevent exposure. |
| Preparation of Solutions | - Certified chemical fume hood.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills requires containment and skin/eye protection. |
| In Vitro/In Vivo Administration | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to prevent contamination of the experiment and protect against accidental splashes. |
Operational Plans: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is typically supplied as a lyophilized solid or in solution.
-
Storage of Stock Solutions: Store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Protect from light.[1]
-
Clearly label all containers with the compound name, concentration, date, and hazard warning.
Weighing and Solution Preparation Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
